Technical Documentation Center

N-Benzo[1,3]dioxol-5-yl-succinamic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Benzo[1,3]dioxol-5-yl-succinamic acid
  • CAS: 313393-56-5

Core Science & Biosynthesis

Foundational

Synthesis of N-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid

A Technical Guide for Medicinal Chemistry Applications[1][2] Executive Summary This technical guide details the synthesis of N-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (also known as N-benzodioxol-5-yl-succinamic acid)....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications[1][2]

Executive Summary

This technical guide details the synthesis of N-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (also known as N-benzodioxol-5-yl-succinamic acid). This molecule represents a critical scaffold in medicinal chemistry, serving as a precursor for succinimide-based anticonvulsants, a linker in proteolysis-targeting chimeras (PROTACs), and an intermediate in the synthesis of tadalafil analogs.

The protocol focuses on the nucleophilic acyl substitution of succinic anhydride by 3,4-methylenedioxyaniline (benzo[d][1,3]dioxol-5-amine). Unlike aggressive acylation methods using acid chlorides, this ring-opening approach is atom-economical, avoids hazardous chlorinated byproducts, and proceeds with high regioselectivity for the mono-amide over the imide under controlled conditions.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis is driven by the nucleophilic attack of the aniline nitrogen lone pair on one of the carbonyl carbons of the cyclic anhydride. The driving force is the relief of ring strain in the anhydride and the formation of a stable amide bond.

Reaction Scheme

The transformation converts two neutral precursors into a polar, crystalline anilic acid.

ReactionScheme Aniline 3,4-Methylenedioxyaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack Anhydride Succinic Anhydride (Electrophile) Anhydride->TS Product N-Benzodioxol-5-yl-succinamic acid (Precipitate) TS->Product Ring Opening & Proton Transfer

Figure 1: High-level reaction pathway for the synthesis of the target succinamic acid.

Mechanistic Insight[3][4]
  • Nucleophilic Attack: The amino group of 3,4-methylenedioxyaniline attacks the carbonyl carbon of succinic anhydride. The electron-donating methylenedioxy group increases the nucleophilicity of the aniline, facilitating this step compared to electron-deficient anilines.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride linkage.

  • Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the cationic nitrogen to the carboxylate oxygen, yielding the free carboxylic acid and the neutral amide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3,4-Methylenedioxyaniline 137.141.0Limiting Reagent / Nucleophile
Succinic Anhydride 100.071.0 - 1.1Electrophile
Toluene (or DCM)-SolventReaction Medium
Ethanol --Recrystallization Solvent
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Electrophile Solution Dissolve succinic anhydride (10 mmol, 1.00 g) in anhydrous Toluene (25 mL) in a round-bottom flask. If solubility is poor at room temperature, gently warm the solution to 40°C until clear.

  • Note: Toluene is preferred over DCM for its ability to precipitate the product directly, simplifying workup.

Step 2: Addition of Nucleophile Dissolve 3,4-methylenedioxyaniline (10 mmol, 1.37 g) in Toluene (20 mL). Add this solution dropwise to the succinic anhydride solution under constant stirring.

  • Observation: An immediate cloudiness or precipitation indicates the formation of the polar succinamic acid, which is insoluble in non-polar toluene.

Step 3: Reaction Maintenance Stir the mixture at room temperature (25°C) for 2–4 hours.

  • Optimization: If the reaction is sluggish (monitored by TLC), heat to 60°C. However, avoid refluxing for extended periods to prevent cyclization to the succinimide (imide formation).

Step 4: Isolation and Purification

  • Filtration: Filter the resulting precipitate under vacuum.[4][5][6]

  • Acid Wash: Wash the solid cake with dilute HCl (0.1 M, 20 mL) to remove any unreacted aniline.

  • Water Wash: Wash thoroughly with cold water to remove residual succinic acid/anhydride.

  • Drying: Dry the crude solid in a desiccator or vacuum oven at 50°C.

  • Recrystallization: Recrystallize from hot Ethanol (95%) to obtain analytical grade crystals.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Aniline + Anhydride in Toluene (25°C) Start->Mix Monitor Monitor Precipitate Formation (2-4 Hours) Mix->Monitor Filter Vacuum Filtration Monitor->Filter Wash Wash: 0.1M HCl -> Water Filter->Wash Recryst Recrystallize (Ethanol) Wash->Recryst

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Expected Spectral Data
  • IR Spectroscopy (KBr pellet):

    • 3300–3100 cm⁻¹: N-H stretch (Amide).

    • 3100–2500 cm⁻¹: O-H stretch (Carboxylic acid, broad).

    • 1710–1690 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1660–1640 cm⁻¹: C=O stretch (Amide I band).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 12.1 ppm (s, 1H): Carboxylic acid -OH (exchangeable).

    • δ 10.0 ppm (s, 1H): Amide -NH (exchangeable).

    • δ 7.3–6.8 ppm (m, 3H): Aromatic protons (Benzodioxole ring).

    • δ 5.98 ppm (s, 2H): Methylenedioxy protons (-O-CH₂-O-).

    • δ 2.5–2.6 ppm (m, 4H): Succinic backbone (-CH₂-CH₂-).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product solubility in solventSwitch solvent from DCM to Toluene or Diethyl Ether to enhance precipitation.
Imide Formation Reaction temperature too highMaintain temperature <60°C. Imides form via dehydration at >100°C.
Sticky Solid Impurities (unreacted aniline)Ensure thorough washing with dilute HCl. Recrystallize from Ethanol/Water mix.

Applications in Drug Development

This synthesis is not an endpoint but a gateway to complex bioactive scaffolds:

  • HDAC Inhibitors: Hydroxamic acid derivatives derived from this succinamic acid are potential Histone Deacetylase (HDAC) inhibitors.[7]

  • Tadalafil Analogs: The benzodioxole moiety is a pharmacophore found in PDE5 inhibitors; this acid can be cyclized to form the core hydantoin or piperazinedione structures.

  • PROTAC Linkers: The carboxylic acid tail provides a handle for conjugation to E3 ligase ligands, serving as a variable-length linker.

References

  • Synthesis of N-Aryl Succinamic Acids: N-(3,4-Dimethylphenyl)succinamic acid. National Institutes of Health (PMC). Available at: [Link]

  • Reaction of N-substituted Succinimides: A Reaction of N-substituted Succinimides with Hydroxylamine. Beilstein Archives. Available at: [Link]

  • Amidation Methodologies: Additive-Free Chemoselective Acylation of Amines.[6] ResearchGate.[3][6] Available at: [Link]

  • Benzodioxole Derivatives in Medicinal Chemistry: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. National Institutes of Health (PubMed). Available at: [Link]

Sources

Exploratory

"N-Benzodioxol-5-yl-succinamic acid physical and chemical properties"

Chemical Identity & Structural Analysis N-(1,3-Benzodioxol-5-yl)succinamic acid is a specialized organic intermediate belonging to the class of anilic acids. Chemically, it represents the mono-amide derivative formed bet...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis

N-(1,3-Benzodioxol-5-yl)succinamic acid is a specialized organic intermediate belonging to the class of anilic acids. Chemically, it represents the mono-amide derivative formed between succinic acid and 3,4-methylenedioxyaniline. This compound serves as a critical "Janus" linker in medicinal chemistry—possessing both a lipophilic, electron-rich benzodioxole domain and a polar, ionizable carboxylic acid tail.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound.

Nomenclature & Identifiers
Parameter Detail
Common Name N-(1,3-Benzodioxol-5-yl)succinamic acid
Systematic Name 4-[(1,3-Benzodioxol-5-yl)amino]-4-oxobutanoic acid
Synonyms N-Piperonylsuccinamic acid; 3,4-Methylenedioxysuccinanilic acid
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Functional Class Amido-carboxylic acid; Benzodioxole derivative
Physicochemical Profiling

The physical behavior of N-(1,3-Benzodioxol-5-yl)succinamic acid is governed by the interplay between its rigid aromatic head group and its flexible, hydrophilic tail.

Key Properties Table
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Crystalline SolidStabilized by intermolecular H-bonding (Amide N-H ··· O=C Acid).[1][2][3]
Melting Point 148–152 °CTypical for anilic acids; sharp melting point indicates high purity.
pKa (Acid) ~4.5Attributed to the terminal carboxylic acid group (

).
logP (Lipophilicity) ~1.2Moderate lipophilicity; the benzodioxole ring increases logP, while the acid decreases it.
Solubility (Water) Low (< 1 mg/mL)The aromatic ring limits neutral water solubility.
Solubility (pH > 7) HighDeprotonation of the carboxylic acid forms a soluble succinamate salt.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and warm Ethanol.
Synthetic Methodology

The synthesis of N-(1,3-Benzodioxol-5-yl)succinamic acid relies on the nucleophilic ring-opening of succinic anhydride by the aniline nitrogen of 3,4-methylenedioxyaniline. This reaction is highly atom-efficient and typically requires no external catalyst.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Aniline 3,4-Methylenedioxyaniline (Nucleophile) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack (CHCl3/THF) Anhydride Succinic Anhydride (Electrophile) Anhydride->Intermediate Product N-(1,3-Benzodioxol-5-yl) succinamic acid Intermediate->Product Ring Opening (Fast) Succinimide N-(1,3-Benzodioxol-5-yl) succinimide Product->Succinimide Thermal Dehydration (>160°C or Ac2O)

Caption: Nucleophilic acyl substitution pathway. The amine attacks the anhydride carbonyl, opening the ring to form the succinamic acid. Prolonged heating may cause cyclization to the imide.

Detailed Protocol: Anhydride Ring Opening

Objective: Selective formation of the mono-amide acid without cyclization to the imide.

  • Reagents:

    • 3,4-Methylenedioxyaniline (1.0 eq)

    • Succinic Anhydride (1.05 eq)

    • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

    • Note: Aprotic solvents are preferred to precipitate the product directly.

  • Procedure:

    • Dissolution: Dissolve 10 mmol of succinic anhydride in 20 mL of DCM. Ensure complete dissolution (mild heating to 30°C if necessary).

    • Addition: Add 10 mmol of 3,4-methylenedioxyaniline dropwise as a solution in 10 mL DCM.

    • Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. The reaction is exothermic; the product typically precipitates out of the solution as a white solid due to its lower solubility in DCM compared to the starting materials.

    • Isolation: Filter the precipitate under vacuum.

    • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted aniline. Recrystallize from Ethanol/Water (9:1) if high purity is required.

  • Validation Check:

    • The product should be soluble in 5% NaHCO₃ (effervescence indicates free acid).

    • TLC (MeOH:DCM 1:9) should show a distinct spot with lower R_f than the starting aniline.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using spectroscopic methods. The following signals are diagnostic for the N-benzodioxol-5-yl-succinamic acid structure.

1. Proton NMR (¹H-NMR) in DMSO-d₆
  • Amide Proton (-NH-): Singlet at

    
     9.8–10.2 ppm. (Disappears on D₂O shake).
    
  • Carboxylic Acid (-COOH): Broad singlet at

    
     12.0–12.5 ppm.
    
  • Aromatic Protons:

    • Doublet (~

      
       7.3 ppm, J=2 Hz) corresponding to the proton ortho to the amine.
      
    • Multiplet (~

      
       6.8–7.0 ppm) for the remaining two aromatic protons.
      
  • Methylenedioxy (-O-CH₂-O-): Sharp singlet at

    
     5.9–6.0 ppm (Characteristic of the benzodioxole ring).
    
  • Succinyl Chain (-CH₂-CH₂-): Two triplets or a multiplet at

    
     2.4–2.6 ppm.
    
2. Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1650–1660 cm⁻¹: C=O stretch (Amide I band).

  • 1030–1040 cm⁻¹: C-O-C symmetric stretch (Benzodioxole ring).

3. Mass Spectrometry (ESI-MS)
  • Negative Mode [M-H]⁻: m/z 236.1. (Loss of proton from carboxylic acid).

  • Positive Mode [M+H]⁺: m/z 238.2.

Biological & Pharmaceutical Context
Metabolic Stability & Reactivity

This compound acts as a stable intermediate but can be susceptible to specific enzymatic transformations:

  • Amidase Hydrolysis: In vivo, amidases may cleave the amide bond, releasing succinic acid (a Krebs cycle intermediate) and 3,4-methylenedioxyaniline.

  • Glucuronidation: The carboxylic acid moiety is a prime target for Phase II conjugation (glucuronidation), increasing water solubility for excretion.

Applications in Drug Development
  • Linker Chemistry: The succinamic acid motif serves as a spacer arm. The carboxylic acid can be activated (using EDC/NHS) to conjugate the benzodioxole pharmacophore to proteins, peptides, or surfaces.

  • Fragment-Based Drug Design: The 1,3-benzodioxole ring is a "privileged scaffold" found in drugs like Tadalafil and Paroxetine. This acid derivative allows researchers to explore the structure-activity relationship (SAR) of this scaffold with varying chain lengths.

Handling & Safety (MSDS Summary)
Hazard CategoryClassificationPrecaution
Acute Toxicity Warning (H302)Harmful if swallowed. The aniline metabolite is potentially toxic.
Skin/Eye Irritation Warning (H315/H319)Causes skin and serious eye irritation. Acidic nature contributes to irritation.
Storage HygroscopicStore in a desiccator at room temperature. Keep away from strong bases.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for anilic acid synthesis via anhydride ring opening).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into nucleophilic acyl substitution).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,3-Benzodioxol-5-amine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: CAS 313393-56-5

Advanced Scaffold Characterization & Utilization Guide Executive Summary CAS 313393-56-5 , chemically defined as 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid (also known as N-(3,4-methylenedioxyphenyl)succinamic...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Characterization & Utilization Guide

Executive Summary

CAS 313393-56-5 , chemically defined as 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid (also known as N-(3,4-methylenedioxyphenyl)succinamic acid), is a high-value bifunctional building block in medicinal chemistry.[1][2] It represents a "privileged structure" intermediate, combining the lipophilic, metabolically significant 1,3-benzodioxole motif with a reactive succinamic acid tail.

This guide is engineered for drug development professionals utilizing this compound in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis . Its primary utility lies in its role as a precursor for N-aryl succinimides (a known anticonvulsant pharmacophore) and as a linker for proteolysis-targeting chimeras (PROTACs) or molecular probes.

Part 1: Chemical Identity & Physicochemical Properties[3]

The following data aggregates experimentally validated properties and calculated descriptors essential for assay development and synthetic planning.

PropertyValueTechnical Note
Chemical Name 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acidIUPAC nomenclature
CAS Number 313393-56-5Key identifier for procurement
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
Physical State Off-white to pale beige powderCrystalline solid
Solubility DMSO (>50 mg/mL), DMF, 1M NaOHPoorly soluble in neutral water; soluble in alkaline buffers
pKa (Calc) ~4.5 (Carboxylic acid)Deprotonated at physiological pH (7.[3]4)
LogP (Calc) ~1.2 - 1.5Favorable lipophilicity for cell permeability
H-Bond Donors 2 (Amide NH, Acid OH)Critical for active site binding
H-Bond Acceptors 5 (Dioxole oxygens, Carbonyls)
Part 2: Pharmacophore Dynamics & Synthetic Mechanism

Unlike a direct-acting drug, CAS 313393-56-5 functions as a pharmacophore scaffold . Its value is derived from its ability to access specific biological spaces through downstream modification.

1. The Benzodioxole Moiety (The "Head")

The 1,3-benzodioxole ring is a bioisostere of the catechol group but lacks the rapid oxidative instability. It is a common feature in marketed drugs (e.g., Tadalafil, Paroxetine) and serves two roles:

  • Hydrophobic Interaction: Engages in

    
    -
    
    
    
    stacking within protein binding pockets.
  • Metabolic Interaction: Can act as a substrate or inhibitor for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), making it a critical motif to evaluate early in lead optimization.

2. The Succinamic Acid Tail (The "Handle")

The acyclic amide/acid chain provides a versatile "handle" for further chemical elaboration.

  • Cyclization: Under dehydrating conditions, it cyclizes to form N-aryl succinimides , a class of compounds with documented anticonvulsant and antimicrobial activity.

  • Coupling: The free carboxylic acid allows for amide coupling to amines, enabling the creation of larger, more complex libraries.

Synthetic & Transformation Logic (Graphviz Diagram)

The following diagram illustrates the synthesis of CAS 313393-56-5 and its critical downstream transformation into the bioactive succinimide scaffold.

G cluster_0 Key Transformation Logic Substrate1 3,4-Methylenedioxyaniline (Nucleophile) Intermediate CAS 313393-56-5 (Succinamic Acid Scaffold) Substrate1->Intermediate Acylation (THF/DCM, 0-25°C) Substrate2 Succinic Anhydride (Electrophile) Substrate2->Intermediate Acylation (THF/DCM, 0-25°C) Product N-Aryl Succinimide (Bioactive Cyclic Imide) Intermediate->Product Cyclodehydration (Ac2O/NaOAc or HMDS) Intermediate->Product

Figure 1: Synthetic trajectory of CAS 313393-56-5.[4] The compound serves as the stable open-chain intermediate between raw materials and the cyclic succinimide pharmacophore.

Part 3: Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation

Rationale: The carboxylic acid moiety creates pH-dependent solubility. Direct dissolution in neutral water often fails.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for biological assays (up to 100 mM) or DMF for chemical synthesis.

  • Preparation Step:

    • Weigh 23.7 mg of CAS 313393-56-5.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Solution should be clear and colorless.

  • Aqueous Dilution:

    • For cell assays, dilute the DMSO stock into culture media. Ensure final DMSO concentration is <0.5%.

    • Note: If precipitation occurs in media, pre-buffer the media to pH 7.4 or slightly higher (pH 8.0) to ensure ionization of the carboxylic acid.

Protocol B: Cyclization to Succinimide (Library Generation)

Rationale: To convert the "open" scaffold into the "closed" bioactive imide.

  • Reagents: CAS 313393-56-5 (1.0 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.1 eq).

  • Procedure:

    • Suspend CAS 313393-56-5 in Toluene or Acetic Acid.

    • Add Acetic Anhydride and Sodium Acetate.

    • Reflux (110°C) for 2-4 hours. Monitor by TLC (the acid spot will disappear; a less polar spot will appear).

    • Workup: Cool to room temperature. Pour into ice water. The succinimide product usually precipitates. Filter and wash with water.

  • Validation: Check IR. The broad OH stretch of the acid (2500-3300 cm⁻¹) should disappear, and the carbonyl region should show the characteristic split imide peaks (~1700 and ~1780 cm⁻¹).

Protocol C: Amide Coupling (Linker Utilization)

Rationale: Using the acid group to attach this fluorophore/pharmacophore to a different amine.

  • Activation: Dissolve CAS 313393-56-5 (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.

  • Coupling: Add the target amine (R-NH₂). Stir at RT for 2-12 hours.

  • Purification: The product is a neutral amide (or retains the amine's charge). Standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicology data for this intermediate may be sparse, handle it based on its functional groups (Aniline derivative + Carboxylic Acid).

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon) if storing for >6 months. Keep desiccated to prevent hydrolysis of the amide bond over long periods.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772583, 4-(1,3-Benzodioxol-5-ylamino)-4-oxobutanoic acid. Retrieved from [Link]

  • Korolkovas, A.Essentials of Medicinal Chemistry. (Discussion on Bioisosteres and Benzodioxoles). Wiley-Interscience. (General Reference for Pharmacophore Logic).

Sources

Exploratory

The Benzodioxole Scaffold: Chemical Biology and Pharmacological Mechanisms

Executive Summary The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from antidepressants (Paroxetine) to PDE5 inhibitors (Tadalafil). Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from antidepressants (Paroxetine) to PDE5 inhibitors (Tadalafil). However, its utility is double-edged. While the methylene bridge imposes conformational rigidity and lipophilicity, it is also a "chemical warhead" for cytochrome P450 enzymes. This guide dissects the dual nature of benzodioxole derivatives: their capacity for high-affinity receptor binding and their liability for Mechanism-Based Inhibition (MBI) of CYP450s via carbene formation.

The Chemical Core: Mechanism of Bioactivation

The defining feature of benzodioxole derivatives is the methylene bridge (


) connecting the phenolic oxygens. This structure is not metabolically inert; it is the site of a specific oxidative attack that drives the scaffold's unique toxicology and pharmacology.
The Carbene-Iron Complex (Mechanism-Based Inhibition)

The most critical interaction occurs between the benzodioxole ring and the heme center of CYP450 enzymes (specifically CYP2D6 and CYP3A4). This is a suicide inhibition mechanism characterized by the formation of a Metabolic Intermediate Complex (MIC) .

The Chemical Sequence:

  • Radical Abstraction: The CYP450 Fe(IV)=O species abstracts a hydrogen atom from the methylene carbon of the benzodioxole.

  • Hydroxylation & Elimination: This forms a hydroxy-benzodioxole intermediate, which is unstable and rapidly dehydrates.

  • Carbene Formation: The loss of water generates a reactive carbene species (:C).

  • Heme Ligation: This carbene acts as a strong

    
    -donor ligand, coordinating directly to the ferrous (Fe2+) heme iron.
    
  • Inactivation: The resulting complex is stable and quasi-irreversible, characterized by a distinct Soret peak at 455 nm (Type III binding spectrum). This locks the enzyme in an inactive state, preventing CO binding or further catalysis.

The Quinone Methide Pathway (Toxicity)

While the carbene pathway leads to enzyme inactivation, a parallel metabolic route can lead to cellular toxicity. If the methylene bridge is fully oxidized and removed (demethylenation), the molecule becomes a catechol .

  • Oxidation: The catechol can be oxidized by peroxidases or CYPs to an o-quinone.

  • Isomerization: This o-quinone can isomerize to a quinone methide , a potent electrophile capable of alkylating DNA and cellular proteins (e.g., Keap1), leading to cytotoxicity or genotoxicity (as seen with Safrole).[1]

Pharmacological Case Studies

This section analyzes how different drugs utilize the benzodioxole scaffold, contrasting their liabilities.

Table 1: Comparative Mechanisms of Benzodioxole Therapeutics
DrugPrimary TargetCYP InteractionClinical Relevance
Paroxetine SERT (Inhibitor)Potent MBI (CYP2D6) Archetypal "Suicide Inhibitor." Autoinhibition leads to non-linear PK.

.[2][3]
Stiripentol GABA-A (

)
MBI (CYP3A4/1A2) "Feature, not bug." Inhibition of CYPs boosts levels of co-administered antiepileptics (e.g., clobazam).
Tadalafil PDE5 (Inhibitor)Weak MBI (CYP3A4) Shows time-dependent inhibition in vitro, but clinical impact is low due to high

relative to therapeutic

.
Deep Dive: Paroxetine vs. Tadalafil
  • Paroxetine: The benzodioxole ring is highly accessible to the CYP2D6 active site. The formation of the carbene complex is so efficient that Paroxetine inhibits its own metabolism (autoinhibition), causing plasma levels to rise disproportionately with dose.

  • Tadalafil: While it contains the benzodioxole moiety, steric hindrance and the molecule's specific binding orientation in the CYP3A4 pocket reduce the efficiency of carbene formation. Although in vitro assays show time-dependent inhibition (TDI), the concentrations required (25 µM) are far above therapeutic levels (~1-2 µM), making it clinically safer regarding MBI than Paroxetine.

Experimental Protocols

To validate the mechanism of action for a new benzodioxole derivative, two specific assays are required.

Protocol A: Spectral Difference Assay (Detection of Carbene Complex)

Purpose: To physically detect the formation of the metabolite-intermediate complex (MIC).

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1-2 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Baseline: Record the baseline spectrum (400–500 nm) of the HLM + Test Compound (50 µM) without NADPH.

  • Reaction: Add NADPH (1 mM) to the sample cuvette (buffer only to reference).

  • Incubation: Scan repeatedly over 15 minutes.

  • Validation: Look for the emergence of a peak at 455 nm .

    • Interpretation: A peak at 455 nm confirms the formation of the carbene-iron complex. A peak at 420 nm indicates heme destruction/covalent binding to protein.

Protocol B: IC50 Shift Assay (Validation of MBI)

Purpose: To differentiate between reversible inhibition and mechanism-based (time-dependent) inhibition.

  • Pre-incubation:

    • Arm 1 (-NADPH): Incubate Test Compound + HLM without NADPH for 30 mins.

    • Arm 2 (+NADPH): Incubate Test Compound + HLM with NADPH for 30 mins.

  • Dilution: Dilute both arms 10-fold into a secondary incubation containing a specific probe substrate (e.g., Midazolam for CYP3A4 or Bufuralol for CYP2D6).

  • Activity Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Calculation: Calculate the

    
     for both arms.
    
    • Shift Ratio:

      
      .
      
    • Criterion: A shift ratio > 1.5 indicates Mechanism-Based Inhibition (MBI). Benzodioxoles often yield shifts > 10.

Visualizations

Diagram 1: The Benzodioxole Bioactivation Pathway

This diagram illustrates the bifurcation between the carbene (MBI) pathway and the catechol/quinone (Toxicity) pathway.

Benzodioxole_Mechanism Benzodioxole Benzodioxole Scaffold Radical Free Radical Intermediate Benzodioxole->Radical CYP450 (H-Abstraction) Carbene Carbene Species (:C) Radical->Carbene -H2O Catechol Catechol Metabolite Radical->Catechol Demethylenation MIC Metabolic Intermediate Complex (MIC) (455 nm Peak) Carbene->MIC Heme Fe(II) Ligation Inactivation CYP450 Inactivation (Suicide Inhibition) MIC->Inactivation Irreversible Quinone o-Quinone Catechol->Quinone Oxidation QMethide Quinone Methide (Electrophile) Quinone->QMethide Isomerization Toxicity Covalent Binding (DNA/Protein Adducts) QMethide->Toxicity Alkylation

Caption: Dual metabolic fate of the benzodioxole ring. Top path (Red) leads to CYP inactivation via carbene formation. Bottom path (Black) leads to toxicity via quinone methide formation.

Diagram 2: Experimental Workflow for MBI Detection

This logic flow guides the scientist through the validation of the mechanism.

MBI_Workflow Start Test Compound (Benzodioxole Derivative) Spectral Spectral Difference Assay (+NADPH, 15 min) Start->Spectral Check455 Peak at 455 nm? Spectral->Check455 IC50Shift IC50 Shift Assay (+/- NADPH Pre-incubation) Check455->IC50Shift Yes (Carbene) Check455->IC50Shift No Peak ResultHeme Heme Destruction (Peak at 420 nm) Check455->ResultHeme No (Peak 420nm) CalcShift Calculate Shift Ratio IC50(-NADPH) / IC50(+NADPH) IC50Shift->CalcShift Decision Shift > 1.5? CalcShift->Decision ResultMBI Confirmed Mechanism-Based Inhibitor (MBI) Decision->ResultMBI Yes ResultRev Reversible Inhibitor (Competitive/Non-comp) Decision->ResultRev No

Caption: Decision tree for characterizing benzodioxole-mediated CYP inhibition, distinguishing MBI from reversible inhibition.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Bertelsen, K. M., et al. (2003).[2] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine.[2] Drug Metabolism and Disposition. Link

  • FDA Center for Drug Evaluation and Research. (2002). Tadalafil (Cialis) Clinical Pharmacology and Biopharmaceutics Review. FDA Access Data. Link

  • Bolton, J. L., et al. (2000). Quinone methides: contribution to toxicity and cytoprotection.[1] Chemical Research in Toxicology. Link

  • Fisher, J. L., et al. (2005). The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator. Neuropharmacology. Link

Sources

Foundational

Technical Guide: N-Benzodioxol-5-yl-succinamic Acid &amp; Structural Analogs

This technical guide provides an in-depth analysis of N-(1,3-Benzodioxol-5-yl)succinamic acid (also known as N-(3,4-methylenedioxyphenyl)succinamic acid) and its structural analogs. This class of compounds represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1,3-Benzodioxol-5-yl)succinamic acid (also known as N-(3,4-methylenedioxyphenyl)succinamic acid) and its structural analogs. This class of compounds represents a critical scaffold in medicinal chemistry, serving as both a bioactive pharmacophore (anticonvulsant, anti-inflammatory) and a versatile synthetic intermediate for succinimide derivatives.

Executive Summary & Chemical Identity[1]

The N-benzodioxol-5-yl-succinamic acid scaffold combines two "privileged structures" in drug discovery: the 1,3-benzodioxole ring (found in tadalafil and paroxetine) and the succinamic acid linker . While often viewed merely as the open-ring precursor to N-substituted succinimides (anticonvulsants), the succinamic acid form possesses distinct biochemical utility as a metalloprotease inhibitor and a plant growth regulator (auxin mimic).

Core Structure Analysis
  • IUPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₁H₁₁NO₅

  • Key Pharmacophore:

    • Lipophilic Domain: The 1,3-benzodioxole ring acts as a bioisostere for the phenyl group, improving metabolic stability against ring hydroxylation while introducing potential CYP450 interactions.

    • H-Bonding Domain: The amide linker (-NH-CO-) provides essential hydrogen bond donor/acceptor sites.

    • Hydrophilic Tail: The terminal carboxylic acid (-COOH) confers solubility and allows for salt formation or enzymatic interaction (e.g., zinc binding in metalloenzymes).

Chemical Synthesis & Experimental Protocols

The synthesis of N-benzodioxol-5-yl-succinamic acid relies on the nucleophilic attack of the electron-rich benzodioxole amine on the electron-deficient carbonyl of succinic anhydride.

Protocol A: Synthesis of N-Benzodioxol-5-yl-succinamic Acid

Objective: High-yield synthesis of the open-chain acid without cyclization to the imide.

Reagents:

  • 3,4-Methylenedioxyaniline (Benzo[d][1,3]dioxol-5-amine) [1.0 eq]

  • Succinic Anhydride [1.1 eq]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalyst: None required (spontaneous reaction)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Dropwise add a solution of 3,4-methylenedioxyaniline (10 mmol in 10 mL DCM) over 15 minutes. Scientific Note: The exothermic nature of amine acylation requires controlled addition to prevent localized overheating.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. The product typically precipitates out of the non-polar solvent as the zwitterionic or polar acid form is formed.

  • Isolation: Filter the precipitate. Wash the filter cake 3x with cold DCM to remove unreacted anhydride.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • TLC: Mobile phase Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid. Product R_f < Starting Amine.

    • IR Spectroscopy: Look for broad -OH stretch (2500–3300 cm⁻¹) and two carbonyl peaks: Amide I (~1650 cm⁻¹) and Acid C=O (~1710 cm⁻¹).

Protocol B: Cyclization to N-Benzodioxol-5-yl-succinimide

Context: Many "analogs" in literature are actually the cyclized imide form (phensuximide analogs).

Methodology:

  • Take the succinamic acid product from Protocol A.

  • Suspend in Acetic Anhydride (3.0 eq) and Sodium Acetate (0.1 eq).

  • Heat to 80°C for 2 hours.

  • Quench with ice water. The precipitate is the succinimide (closed ring).

Structural Analogs & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to modifications at three vectors.

Vector Analysis Table
VectorModificationEffect on ActivityPrimary Application
Aryl Ring (Head) 1,3-Benzodioxole (Parent)High metabolic stability; CYP inhibition potential.[1]Anticonvulsant / Anticancer
3,4-DichlorophenylIncreased lipophilicity; decreased solubility.Antimicrobial
4-MethoxyphenylElectron-donating; faster metabolism.Analgesic
Linker (Body) Succinamic (-CH₂-CH₂-)Flexible; H-bond donor/acceptor.Enzyme Inhibition (Protease)
Maleamic (-CH=CH-)Rigid; Michael acceptor (covalent binding).Irreversible Inhibition
2,2-DimethylsuccinamicSteric bulk; prevents hydrolysis.Stable Prodrugs
Tail (End) Carboxylic Acid (-COOH)Ionic interaction; Zinc binding.HDAC / MMP Inhibition
Hydroxamic Acid (-CONHOH)Stronger Zinc chelation.Potent HDAC Inhibitor
Ester (-COOR)Prodrug; improved membrane permeability.CNS Penetration
Visualization: Synthesis & SAR Workflow

G Start Precursors: Succinic Anhydride + 3,4-Methylenedioxyaniline Core Core Scaffold: N-Benzodioxol-5-yl-succinamic Acid Start->Core DCM, 25°C (Nucleophilic Acyl Substitution) Cyclization Dehydration (Ac2O / Heat) Core->Cyclization Modification Tail Modification (NH2OH or R-OH) Core->Modification Bioisostere Ring Substitution (e.g., 6-Cl-benzodioxole) Core->Bioisostere Imide Analog Class 1: N-Substituted Succinimides (Anticonvulsants) Cyclization->Imide HDAC Analog Class 2: Hydroxamic Acids (HDAC Inhibitors / Anticancer) Modification->HDAC Auxin Analog Class 3: Auxin Mimics (Agrochemicals) Bioisostere->Auxin

Figure 1: Synthetic divergence from the core N-benzodioxol-5-yl-succinamic acid scaffold to three distinct therapeutic classes.

Biological Applications & Mechanism of Action[2][3]

Anticonvulsant Activity (Succinimide Pathway)

The cyclized analog (N-benzodioxol-5-yl-succinimide) functions similarly to Phensuximide and Methsuximide .

  • Mechanism: Blockade of T-type calcium channels (Ca_v3.x) in thalamic neurons.

  • Advantage: The benzodioxole ring increases lipophilicity compared to a simple phenyl ring, potentially enhancing blood-brain barrier (BBB) penetration.

  • Reference Grounding: Research indicates that N-aryl succinimides substituted with electron-withdrawing or lipophilic groups (like the methylenedioxy bridge) exhibit protection against maximal electroshock (MES) seizures [1, 2].

Anticancer & Enzyme Inhibition (Acid Pathway)

The open-chain succinamic acid analogs act via different mechanisms:

  • MMP/HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) can chelate the Zinc ion in the active site of Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs). The benzodioxole group occupies the hydrophobic pocket adjacent to the active site.

  • Mitochondrial Stress: Benzodioxole derivatives have been shown to inhibit mitochondrial function in glucose-starved tumor cells, disrupting the mTOR pathway [3].[1]

Plant Growth Regulation (Auxin Mimics)

Analogs where the succinamic acid chain is modified (e.g., to a thio-acetic acid derivative or specific amide) act as TIR1 auxin receptor agonists . The benzodioxole ring mimics the indole ring of natural auxin (IAA) but with different degradation kinetics [4].

References

  • Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Source: PubMed / NIH [Link]

  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Source: PubMed / NIH [Link]

  • N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Biological Activity in Oncology. Source: BenchChem / PubChem Data [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Source: Frontiers in Plant Science / NIH [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Source: MDPI Molecules [Link]

Sources

Exploratory

The 1,3-Benzodioxole Scaffold: From Metabolic Liability to Therapeutic Privilege

Topic: Biological Activity of 1,3-Benzodioxole Compounds Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The 1,3-benzodioxole (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1,3-Benzodioxole Compounds Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, appearing in diverse pharmacophores ranging from the antiepileptic stiripentol to the anticancer agent podophyllotoxin . However, its utility is frequently debated due to its dual nature: it is a potent driver of biological activity (hydrogen bond acceptor, lipophilicity modulator) but also a structural alert for mechanism-based inactivation (MBI) of Cytochrome P450 enzymes.

This technical guide moves beyond basic literature reviews to provide actionable insights. We dissect the carbene-mediated CYP450 inactivation mechanism , provide a robust process-chemistry grade synthesis protocol , and detail the spectral binding assays required to validate metabolic safety.

The Pharmacophore Profile

The 1,3-benzodioxole ring is not merely a passive linker. Its electronic and steric properties are critical for ligand-target binding.

PropertyMedicinal Chemistry Implication
Electronic Effect Electron-rich aromatic system; acts as a weak hydrogen bond acceptor (HBA).
Lipophilicity Increases LogP compared to a catechol precursor, improving membrane permeability.
Metabolic Fate Susceptible to CYP450-mediated oxidation at the methylene bridge (

), leading to ring opening or carbene formation.
Bioisosterism Often used as a bioisostere for the indole ring or dimethoxy-phenyl groups to lock conformation.
Mechanism of Action: The CYP450 "Double-Edged Sword"

The most critical technical aspect of this scaffold is its interaction with heme-thiolate enzymes. While this leads to toxicity in some contexts (drug-drug interactions), it is the primary therapeutic mechanism for drugs like stiripentol (inhibits CYP450s to boost GABAergic transmission).

The Carbene Complex Formation (Mechanism-Based Inactivation)

The methylene carbon of the dioxole ring undergoes hydrogen abstraction by the high-valent Iron-Oxo species (


) of CYP450. This generates a carbon-centered radical, which collapses into a carbene. This carbene coordinates directly to the heme iron, forming a stable, quasi-irreversible complex that inactivates the enzyme.

CYP_Mechanism cluster_0 Metabolic Activation Substrate 1,3-Benzodioxole (Substrate) Radical Carbon Radical Intermediate (•CH) Substrate->Radical H-Abstraction by Fe=O Fe_Oxo CYP450 (Fe=O) Compound I Fe_Oxo->Radical Carbene Carbene Species (:C) Radical->Carbene -OH Recombination (Water loss) Complex Metabolite-Intermediate Complex (MIC) (Fe=C) Carbene->Complex Coordination to Heme Inactivation Enzyme Inactivation (Spectral Shift ~455nm) Complex->Inactivation Stable Adduct

Figure 1: Mechanism of CYP450 inactivation by 1,3-benzodioxoles. The formation of the stable Iron-Carbene complex (MIC) is the defining event, detectable by a characteristic Soret peak shift.

Technical Workflow: Synthesis of Bioactive Derivatives

Causality: Many published protocols for benzodioxoles suffer from low yields due to the instability of the catechol intermediate or poor reactivity of the methylene halide. The following protocol utilizes a Phase Transfer Catalyst (PTC) approach to maximize yield and reproducibility, modeled after the synthesis of Stiripentol.

Protocol: One-Pot Synthesis of α,β-Unsaturated Benzodioxole Ketones

Target: Synthesis of a Stiripentol precursor (Anti-epileptic/Anticancer scaffold).

Reagents:

  • 3,4-Dihydroxybenzaldehyde (1.0 eq)

  • Methylene Diiodide (

    
    ) or Dibromomethane (1.2 eq)
    
  • 3,3-Dimethyl-2-butanone (Pinacolone) (1.1 eq)

  • Potassium Carbonate (

    
    ) (Anhydrous)
    
  • Tetrabutylammonium Bromide (TBAB) (Catalytic, 10 mol%)

  • Solvent: Dichloromethane (DCM) / Water biphasic system or DMF.

Step-by-Step Methodology:

  • Methylenation (Formation of the Ring):

    • Charge a round-bottom flask with 3,4-dihydroxybenzaldehyde and anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 mins to form the phenoxide anion.
      
    • Add

      
       dropwise. Critical Step: Add TBAB catalyst.[1][2] The PTC facilitates the transport of the phenoxide ion to the organic phase, significantly accelerating the nucleophilic attack on the methylene halide.
      
    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The formation of Piperonal (3,4-methylenedioxybenzaldehyde) should be near quantitative.

  • Claisen-Schmidt Condensation (In-Situ):

    • Note: This can be performed in the same pot if DMF is used, but isolation of Piperonal is recommended for purity.

    • To the Piperonal solution, add Pinacolone (1.1 eq).

    • Add aqueous NaOH (10%) dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours. The benzodioxole ring acts as an electron donor, pushing electron density to the aldehyde, facilitating the condensation.

  • Work-up & Purification:

    • Quench with ice-cold water. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallize from Ethanol.

    • Expected Yield: >85%.

Validation Protocol: CYP450 Spectral Binding Assay

Trustworthiness: To determine if your new benzodioxole derivative causes mechanism-based inactivation (toxicity risk) or reversible inhibition (therapeutic potential), you must perform a spectral difference assay.

Objective: Detect the formation of the Metabolite-Intermediate Complex (MIC).

Materials:

  • Rat or Human Liver Microsomes (RLM/HLM).

  • NADPH regenerating system.

  • Test Compound (Benzodioxole derivative).[3][4][5][6][7]

  • Dual-beam spectrophotometer.

Procedure:

  • Baseline Correction: Place microsomal suspension (1 mg/mL protein) in both sample and reference cuvettes. Record baseline (400–500 nm).

  • Substrate Addition: Add test compound (10–50 µM) to the sample cuvette. Add equivalent solvent (DMSO) to the reference.

  • Initiation: Add NADPH (1 mM) to both cuvettes.

  • Scanning: Scan the spectrum repeatedly (every 2 mins for 20 mins).

  • Data Interpretation:

    • Type I Spectrum (385-390 nm peak): Indicates substrate binding to the active site (displacement of water).

    • Type III Spectrum (455 nm peak): The Benzodioxole Signature. This peak specifically indicates the formation of the Iron-Carbene complex .

    • Note: A standard CO-binding spectrum peaks at 450 nm. The carbene complex is red-shifted to ~455 nm.

Therapeutic Applications Data Summary

The following table summarizes the primary biological activities of 1,3-benzodioxole derivatives based on recent SAR studies.

Therapeutic AreaTarget MechanismKey Derivative ExampleIC50 / Potency
Antiepileptic GABA-A receptor modulation; LDH inhibitionStiripentol 200–300 µM (LDH inhibition)
Anticancer Thioredoxin Reductase (TrxR) inhibition; Tubulin bindingPodophyllotoxin / YL201 ~4.9 µM (MDA-MB-231 cells)
Antimicrobial Efflux pump inhibition (P-gp)Piperine analogsPotentiates antibiotics (e.g., Rifampicin)
Anti-inflammatory COX-2 InhibitionBenzodioxole-acetic acids ~1.3 µM (COX-2 selective)
References
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ChemicalBook. (2023).

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Int. J. Mol. Sci. (2022).[2]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorg. Chem. (2025).[6][7][8][9]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Curr. Drug Metab. (2021).[3]

  • Preparation of a porphyrin-iron-carbene model for the cytochrome P 450 complexes. J. Am. Chem. Soc. (1979/2017).[3]

  • A Facile One-pot Process for the Synthesis of Stiripentol. Orient. J. Chem. (2022).[2]

Sources

Foundational

In Vitro Evaluation Framework: N-Benzodioxol-5-yl-succinamic Acid (N-BSA)

Executive Summary N-Benzodioxol-5-yl-succinamic acid (N-BSA) represents a distinct pharmacophore combining a lipophilic, redox-active 1,3-benzodioxole (methylenedioxybenzene) moiety with a polar, hydrogen-bonding succina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzodioxol-5-yl-succinamic acid (N-BSA) represents a distinct pharmacophore combining a lipophilic, redox-active 1,3-benzodioxole (methylenedioxybenzene) moiety with a polar, hydrogen-bonding succinamic acid tail. While often encountered as a hydrolysis metabolite of N-substituted succinimide anticonvulsants, N-BSA possesses intrinsic structural properties suggesting potential efficacy in anti-inflammatory signaling and enzyme inhibition (specifically COX-2 and DPP-IV).

This technical guide outlines a rigorous, self-validating in vitro characterization framework. It moves beyond simple observation to establish causality, focusing on cytotoxicity profiling, anti-inflammatory efficacy, and metabolic stability.

Part 1: Chemical Identity & Stock Preparation

Scientific Integrity Note: Inconsistent solubilization is the primary cause of variance in lipophilic compound assays. The benzodioxole ring confers lipophilicity, while the carboxylic acid tail introduces pH-dependent solubility.

Compound Characterization[1][2][3][4]
  • IUPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₁H₁₁NO₅

  • Molecular Weight: 237.21 g/mol

  • Key Pharmacophore: 3,4-methylenedioxyaniline core (redox active) + Succinic acid linker (H-bond donor/acceptor).

Solubilization Protocol

To ensure reproducibility in aqueous cell culture media:

  • Primary Stock: Dissolve N-BSA in 100% DMSO to a concentration of 50 mM . Vortex for 2 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the benzodioxole moiety).

  • Working Solutions: Serial dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% (v/v) to prevent solvent toxicity.

Part 2: Cytotoxicity & Safety Profiling (The "Go/No-Go" Gate)

Before efficacy testing, the therapeutic window must be established. The benzodioxole ring can be metabolically activated to reactive quinone methides; thus, ruling out intrinsic cytotoxicity is critical.

Assay: MTT Cell Viability Panel

Objective: Determine the IC₅₀ (inhibitory concentration) to define non-toxic dosage ranges. Cell Lines:

  • HEK293 (Human Embryonic Kidney) – General toxicity.

  • HepG2 (Human Liver Carcinoma) – Metabolic toxicity proxy.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Expose cells to N-BSA gradients (0.1, 1, 10, 50, 100, 200 µM) for 24h and 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation: Positive control: Doxorubicin (1 µM). Negative control: 0.1% DMSO vehicle.

Data Interpretation:

  • Safe Zone: Viability > 90% relative to control.

  • Cytostatic: Viability 50–90%.

  • Cytotoxic: Viability < 50%. Note: If IC₅₀ < 50 µM, the compound is likely too toxic for standard anti-inflammatory development.

Part 3: Anti-Inflammatory Efficacy (Mechanism of Action)

The 1,3-benzodioxole moiety is structurally analogous to natural anti-inflammatory agents. This module tests the hypothesis that N-BSA inhibits the NF-κB inflammatory cascade.

Assay: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: LPS-stimulated RAW 264.7 macrophages overproduce NO via iNOS. Effective anti-inflammatories suppress this without killing the cell.

Step-by-Step Protocol:

  • Induction: Seed RAW 264.7 cells (

    
     cells/mL).
    
  • Pre-treatment: Incubate with N-BSA (10, 25, 50 µM) for 1 hour. Causality Note: Pre-treatment allows the drug to engage intracellular targets before the inflammatory signal arrives.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL). Incubate 24h.

  • Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Reagent B (NED).

  • Measurement: Read Absorbance at 540 nm. Calculate nitrite concentration using a NaNO₂ standard curve.

Mechanistic Pathway: NF-κB Translocation

To confirm the mechanism, we track the nuclear translocation of p65 (NF-κB subunit).

Visualization of the Proposed Mechanism:

N_BSA_Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex (Phosphorylation) TLR4->IKK Signaling Cascade IkB IκB degradation IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation N_BSA N-BSA (Inhibitor) N_BSA->IKK Potential Inhibition COX2 COX-2 / iNOS Transcription NFkB_Nuc->COX2 Gene Expression

Figure 1: Proposed mechanism of action where N-BSA modulates the NF-κB pathway, preventing the transcription of pro-inflammatory mediators like COX-2 and iNOS.

Part 4: Metabolic Stability & ADME

The benzodioxole ring is a known substrate for Cytochrome P450 (CYP) enzymes, often leading to the formation of catechol metabolites or carbene complexes.

Assay: Microsomal Stability

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction: Pre-incubate N-BSA (1 µM) with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion (

    
    ) and potential catechol metabolite (
    
    
    
    Da or
    
    
    Da depending on oxidation state).

Data Presentation Table:

ParameterHigh Stability CriteriaLow Stability CriteriaImplication for N-BSA

(min)
> 60 min< 15 minRapid clearance suggests prodrug potential or poor bioavailability.

(µL/min/mg)
< 10> 50High clearance may indicate benzodioxole ring opening.
Metabolites None/TraceCatecholsCatechols may be toxic (redox cycling).

Part 5: Experimental Workflow Summary

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Safety cluster_2 Phase 3: Efficacy Synthesis Synthesis & QC (NMR/LCMS) Solubility Stock Prep (DMSO < 0.1%) Synthesis->Solubility MTT Cytotoxicity (HEK293/HepG2) Solubility->MTT NO_Assay NO Inhibition (RAW 264.7) MTT->NO_Assay If Viability > 90% COX_Assay COX-2 ELISA NO_Assay->COX_Assay

Figure 2: Sequential workflow for the evaluation of N-BSA, ensuring safety gates (Phase 2) are passed before resource-intensive efficacy trials (Phase 3).

References

  • Lima, L. M., et al. (2021). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry. (Discusses the benzodioxole ring as a bioisostere in anti-inflammatory design).

  • Luszczki, J. J., et al. (2005). Anticonvulsant action of N-(3,4-methylenedioxyphenyl)-succinimide. European Journal of Pharmacology. (Establishes the biological activity of the cyclic analog of N-BSA).

  • Al-Masri, I. M., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic Acid Derivatives as Potential DPP IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validates the succinamic acid scaffold for enzyme inhibition).

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent monooxygenases. Current Drug Metabolism. (Critical reference for the metabolic stability module).

  • Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Exploratory

"N-Benzodioxol-5-yl-succinamic acid literature review"

Technical Whitepaper: -(1,3-Benzodioxol-5-yl)succinamic Acid Synthesis, Reactivity, and Pharmacological Potential[1] Executive Summary -(1,3-Benzodioxol-5-yl)succinamic acid (also known as 4-[(1,3-benzodioxol-5-yl)amino]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: -(1,3-Benzodioxol-5-yl)succinamic Acid

Synthesis, Reactivity, and Pharmacological Potential[1]

Executive Summary

-(1,3-Benzodioxol-5-yl)succinamic acid  (also known as 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid) represents a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] As the "open-ring" precursor to 

-substituted succinimides
, this compound bridges the gap between simple aniline derivatives and potent anticonvulsant or antimicrobial agents.[1]

This technical guide details the precise synthesis, physicochemical characterization, and downstream applications of this compound.[1] It focuses on the specific reactivity of the 3,4-methylenedioxyaniline moiety and the controlled cyclization required to access bioactive succinimides.[1]

Part 1: Chemical Identity & Properties[1][2][3][4][5]

The compound consists of a 1,3-benzodioxole (methylenedioxybenzene) ring attached to a succinamic acid chain.[1] The benzodioxole moiety is a "privileged structure" in medicinal chemistry, often improving metabolic stability and lipophilicity compared to dimethoxy analogs.

PropertySpecification
IUPAC Name 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid
Molecular Formula

Molecular Weight 237.21 g/mol
Core Moieties 1,3-Benzodioxole (Lipophilic head); Succinamic Acid (Polar tail)
Physical State Crystalline Solid (typically white to off-white)
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water, Chloroform
Key Reactivity Intramolecular cyclization (Dehydration) to Succinimide
Part 2: Synthesis Protocol (The "Open" Form)[1]

The synthesis relies on the nucleophilic attack of the electron-rich aniline nitrogen onto the carbonyl carbon of succinic anhydride. This reaction is highly atom-efficient and typically requires no external catalyst when performed in non-polar solvents where the product precipitates.

Reagents & Materials
  • Substrate: 3,4-Methylenedioxyaniline (1,3-Benzodioxol-5-amine) [CAS: 14268-66-7]

  • Reagent: Succinic Anhydride (1.1 equivalents)[1]

  • Solvent: Chloroform (

    
    ) or Ethyl Acetate (EtOAc)[1]
    
  • Purification: Ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation : Dissolve 10.0 mmol of succinic anhydride in 20 mL of anhydrous chloroform. Ensure the anhydride is fully dissolved; gentle heating (40°C) may be required.

  • Addition : Dissolve 10.0 mmol of 3,4-methylenedioxyaniline in 10 mL of chloroform. Add this solution dropwise to the anhydride solution under constant stirring at room temperature.

    • Note: The reaction is exothermic.[2] A precipitate should begin to form almost immediately as the polar succinamic acid is insoluble in chloroform.

  • Reaction Phase : Stir the suspension vigorously for 2–4 hours at room temperature.

    • Mechanistic Insight: The driving force is the formation of the stable amide bond. The precipitation drives the equilibrium forward, preventing the reverse reaction.

  • Isolation : Filter the solid precipitate under vacuum. Wash the filter cake with cold chloroform (2 x 10 mL) to remove unreacted aniline or anhydride.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure

    
    -(1,3-benzodioxol-5-yl)succinamic acid.
    
Visualizing the Pathway

SynthesisPathway Aniline 3,4-Methylenedioxyaniline (Nucleophile) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack Anhydride Succinic Anhydride (Electrophile) Anhydride->Intermediate Product N-Benzodioxol-5-yl- succinamic Acid (Open Form) Intermediate->Product Ring Opening (Precipitation)

Figure 1: The nucleophilic acyl substitution pathway generating the succinamic acid intermediate.[1]

Part 3: Downstream Reactivity (The "Closed" Form)

The succinamic acid is rarely the end product in drug discovery. It serves as the obligate precursor to


-(1,3-benzodioxol-5-yl)succinimide , a cyclic imide with potential anticonvulsant properties similar to Ethosuximide or Methsuximide.[1]
Cyclization Protocol (Dehydration)

To convert the acid to the bioactive imide, chemical dehydration is required.

  • Reagents : Suspend the succinamic acid in Acetic Anhydride (

    
    ).
    
  • Catalyst : Add fused Sodium Acetate (NaOAc) as a weak base catalyst.[1]

  • Condition : Reflux at 100–120°C for 1–2 hours.

  • Workup : Pour the reaction mixture into ice water. The hydrophobic succinimide will precipitate.

  • Result : Formation of the 5-membered imide ring.

Cyclization Acid N-Benzodioxol-5-yl-succinamic Acid (Precursor) Imide N-(1,3-Benzodioxol-5-yl)succinimide (Bioactive Target) Acid->Imide Cyclodehydration (-H2O) Reagent Acetic Anhydride + NaOAc (Dehydrating Agents) Reagent->Imide

Figure 2: Chemical dehydration converting the open succinamic acid to the closed succinimide ring.[1]

Part 4: Pharmacological Implications[1]
1. The Benzodioxole Pharmacophore

The 1,3-benzodioxole ring is a bioisostere of the dimethoxybenzene group but often confers distinct metabolic properties.

  • CYP450 Interaction : Benzodioxoles are known to interact with Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), often acting as mechanism-based inhibitors.[1] This can prolong the half-life of the molecule or co-administered drugs.

  • Lipophilicity : The planar, bicyclic nature improves membrane permeability compared to more polar aniline derivatives.

2. Succinimide Activity

The cyclic succinimide motif is historically validated for anticonvulsant activity (targeting T-type calcium channels).[1]

  • Structure-Activity Relationship (SAR) : The

    
    -aryl substitution (provided by the benzodioxole) modulates the electronic distribution of the imide ring, potentially altering binding affinity to neuronal receptors.[1]
    
References
  • Synthesis of Succinamic Acids

    • Methodology: "Additive-Free Chemoselective Acylation of Amines."[1][2] Synthetic Communications, 2010.[2] Link[1]

  • Benzodioxole Pharmacophore: Context: "Benzodioxole: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • General Succinimide Synthesis

    • Protocol: "A Reaction of N-substituted Succinimides with Hydroxylamine." Beilstein Journal of Organic Chemistry, 2013. Link

  • Related Sulfonamide Derivatives: Characterization: "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide." Journal of the Chemical Society of Pakistan, 2015.

Sources

Foundational

Technical Whitepaper: Strategic Design &amp; Synthesis of Novel Benzodioxole Derivatives

Executive Summary The 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, featured in blockbuster therapeutics ranging from Tadalafil (PDE5 inhibitor) to Paroxetine (SSR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, featured in blockbuster therapeutics ranging from Tadalafil (PDE5 inhibitor) to Paroxetine (SSRI). Its ability to function as a bioisostere for catechol and phenyl rings allows it to modulate lipophilicity and metabolic stability while engaging in specific


 stacking and hydrogen bonding interactions.

However, this scaffold carries a critical metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1] This guide provides a technical roadmap for researchers to leverage the benzodioxole pharmacophore while navigating its metabolic risks, utilizing modern C-H activation synthesis to access novel chemical space.

Strategic Design: The Metabolic "Elephant in the Room"

Before initiating synthesis, researchers must address the metabolic activation of the methylene bridge (


).
The CYP450 Liability (Mechanism-Based Inhibition)

The methylene carbon of the 1,3-benzodioxole ring is susceptible to hydrogen atom abstraction by high-valent Iron-Oxo species in CYP450 enzymes (specifically CYP2D6 and CYP3A4). This generates a radical intermediate that collapses into a carbene .

  • The Danger: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a stable metabolic intermediate complex (MIC). This permanently inactivates the enzyme, leading to significant drug-drug interaction (DDI) risks.[1]

Mitigation Strategies

To retain the scaffold's potency while reducing MBI, employ the following structural modifications:

  • Deuteration: Replacing methylene hydrogens with deuterium (

    
    ) exploits the Kinetic Isotope Effect (KIE), slowing the initial H-abstraction step.
    
  • Electron Withdrawal: Introducing electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the benzene ring destabilizes the radical intermediate.
  • Steric Blocking: Bulky substituents ortho to the dioxole ring can hinder the approach of the CYP heme center.

Visualization: CYP450 Inactivation Mechanism

The following diagram details the cascade from H-abstraction to irreversible enzyme inactivation.

CYP_Mechanism Substrate Benzodioxole Substrate Radical Free Radical Intermediate Substrate->Radical H-Abstraction (Rate Limiting) P450 CYP450 (Fe-Oxo Species) P450->Radical Catalysis Carbene Reactive Carbene Radical->Carbene -H2O / Collapse Complex Metabolic Intermediate Complex (MIC) Carbene->Complex Coordination to Heme Iron Inactivation Irreversible Enzyme Inactivation Complex->Inactivation Permanent Blockade

Figure 1: Mechanism-Based Inhibition (MBI) of CYP450 by benzodioxoles. The formation of the carbene-heme complex is the critical failure mode to avoid.

Advanced Synthetic Methodologies

While classical synthesis involves the methylenation of catechols using dihalomethanes (e.g.,


) and base (

), this approach limits diversity to pre-existing catechol availability.

Modern Approach: Transition-Metal Catalyzed C-H Functionalization . This route allows for the late-stage introduction of the benzodioxole moiety or the functionalization of the benzodioxole ring itself, enabling rapid library generation.

Protocol: Palladium-Catalyzed C-5 Arylation

This protocol describes the direct C-H arylation of 1,3-benzodioxole with an aryl bromide, utilizing a directing group strategy or electronic bias.

Target Reaction:



Reagents & Equipment:
  • Substrate: 1,3-Benzodioxole (1.0 equiv)

  • Coupling Partner: 4-Bromo-trifluoromethylbenzene (1.2 equiv)

  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%)
    
  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate (

    
    , 10 mol%)
    
  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Additive: Pivalic Acid (PivOH, 30 mol%) - Crucial for C-H activation proton shuttle.

  • Solvent: Anhydrous DMA (Dimethylacetamide), degassed.

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

    • Why:

      
       species generated in situ are oxygen-sensitive. Moisture inhibits the catalytic cycle.
      
  • Reagent Loading:

    • Add

      
       (11.2 mg, 0.05 mmol), Ligand (29.0 mg, 0.10 mmol), 
      
      
      
      (276 mg, 2.0 mmol), and PivOH (30.6 mg, 0.3 mmol) to the tube.
    • Validation: Solids should be free-flowing and white/yellowish. Clumping indicates moisture contamination.

  • Substrate Addition:

    • Add the aryl bromide (1.2 mmol) and 1,3-benzodioxole (1.0 mmol) via syringe.

    • Add anhydrous DMA (5.0 mL).

  • Reaction:

    • Seal the tube and heat to 110°C in an oil bath for 16 hours .

    • Monitoring: Check TLC every 4 hours (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the aryl bromide (limiting reagent in kinetics, though used in excess here for yield).

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash filtrate with Brine (

      
      ) to remove DMA.
      
    • Why: DMA is high-boiling; thorough washing is required to prevent it from interfering with column chromatography.

  • Purification:

    • Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexanes

      
       5% EtOAc/Hexanes gradient).
      
Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Reagent Prep Setup Inert Atmosphere (Argon/Schlenk) Start->Setup Catalysis Pd(OAc)2 / Ligand C-H Activation Cycle Setup->Catalysis Heating 110°C, 16h (PivOH Shuttle) Catalysis->Heating Check TLC Monitoring (SM Consumption) Heating->Check Check->Heating Incomplete Workup Celite Filter & Brine Wash Check->Workup Complete Final Purified C5-Aryl Derivative Workup->Final

Figure 2: Workflow for the Palladium-catalyzed C-H arylation of benzodioxole.

Case Study: YL201 (Anticancer Application)

To demonstrate the utility of novel benzodioxole derivatives, we examine YL201 , a recently synthesized derivative targeting MDA-MB-231 breast cancer cells.[2] This molecule combines the benzodioxole scaffold with a trifluoromethylpiperazine moiety via a vinyl linker.

Structural Logic
  • Benzodioxole Core: Mimics the piperine scaffold, providing essential binding contacts.

  • Vinyl Linker: Rigidifies the structure, enhancing selectivity compared to flexible amide linkers.

  • Trifluoromethyl Group: Increases metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity for membrane permeability.

Comparative Efficacy Data

The following table summarizes the cytotoxicity of YL201 against standard chemotherapeutics.

CompoundCell Line (Target)IC50 (

M)
Mechanism of Action
YL201 MDA-MB-2314.92 ± 1.09 Tubulin polymerization disruption
5-FluorouracilMDA-MB-23118.06 ± 2.33Antimetabolite (TS inhibitor)
PiperineMDA-MB-231> 50.0Natural Product Control

Data Source: Derived from recent SAR studies on piperine analogs [4].

References

  • Murray, M. (2000). Mechanism of inhibition of cytochrome P450 by methylenedioxyphenyl compounds. Current Drug Metabolism. Link

  • Berti, F., et al. (2021).[3] Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry - A European Journal.[4] Link

  • NCI Screening Program. (2025).[3] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Link

  • Li, Y., et al. (2025).[3] Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed.[3][5] Link

  • Correia, C. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Biomolecules. Link

Sources

Exploratory

Pharmacophore Modeling of Auxin Receptor Agonists: A Structural &amp; Computational Guide

Executive Summary This technical guide details the computational strategy for modeling agonists of the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) protein family. Unlike varying G-protein couple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for modeling agonists of the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) protein family. Unlike varying G-protein coupled receptors (GPCRs), the auxin receptor system functions via a unique "molecular glue" mechanism.[1] The ligand (auxin) does not induce a conformational change but rather fills a hydrophobic cavity at the interface of the TIR1 F-box protein and the Aux/IAA transcriptional repressor.

Successful pharmacophore modeling in this context requires shifting focus from simple ligand-receptor docking to protein-protein interface stabilization . This guide provides the structural basis, quantitative binding data, and a step-by-step computational protocol for identifying novel auxin agonists.

Structural Mechanistic Basis

The "Molecular Glue" Mechanism

The core signaling event in auxin perception is the formation of a ternary complex comprising the TIR1/AFB F-box protein, the Auxin molecule (ligand), and the Aux/IAA transcriptional repressor.[1]

  • Resting State: Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing gene transcription.

  • Ligand Entry: Auxin enters the binding pocket of TIR1.

  • Complex Assembly: The auxin-loaded TIR1 surface recruits the Domain II (degron) of the Aux/IAA protein.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA, marking it for 26S proteasomal degradation.

  • Activation: Degradation of the repressor releases ARFs, activating transcription.

The Binding Pocket Architecture

Structural analysis of the TIR1-IAA-IAA7 complex (PDB: 2P1Q ) reveals the critical features for pharmacophore definition:

  • The Anchor (Arg403 & Ser438): A positively charged guanidinium group from Arg403 and the hydroxyl of Ser438 form a salt bridge/hydrogen bond network with the carboxylate head of the auxin. This is the non-negotiable "anchor point."

  • The Hydrophobic Slot: A three-walled cavity lined by Phe82, Phe351, and Trp574 accommodates the planar aromatic ring of the ligand.

  • The "Open Roof": Unlike typical deep pockets, the top of the ligand is exposed to the solvent until the Aux/IAA degron binds. The ligand acts as the "floor" for the Aux/IAA "roof."

Signaling Pathway Visualization

The following diagram illustrates the causal flow from ligand binding to gene activation.

AuxinSignaling Auxin Auxin Ligand (IAA / 2,4-D) Complex Ternary Complex (SCF-TIR1-Auxin-Aux/IAA) Auxin->Complex Binding TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex Binding AuxIAA Aux/IAA (Repressor) Ubiquitin Ubiquitination (E3 Ligase Activity) AuxIAA->Ubiquitin Substrate Targeting Complex->AuxIAA Recruitment (Molecular Glue) Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome ARF ARF Transcription Factors Released Degradation->ARF De-repression Response Gene Expression (Root Growth/Gravitropism) ARF->Response Activation

Caption: The auxin signaling cascade.[1][2][3][4][5][6] The ligand acts as a bridge, enabling the recruitment of the Aux/IAA repressor to the SCF^TIR1 complex.

Pharmacophore Hypothesis Generation

To design a valid pharmacophore, we must correlate structural features with binding affinity data. The affinity of the co-receptor complex varies significantly depending on the specific Aux/IAA partner.[7]

Quantitative Binding Data

The table below summarizes the dissociation constants (


) for the native ligand (IAA) and synthetic herbicides (1-NAA, 2,4-D) against the TIR1-IAA7 co-receptor complex.[1][2][5]
LigandStructure Class

(TIR1-IAA7)
Binding Characteristics
IAA (Indole-3-acetic acid)Indole~10 - 45 nMHigh affinity; forms H-bond with backbone of Aux/IAA.
1-NAA (1-Naphthaleneacetic acid)Naphthalene~113 nMModerate affinity; bulkier ring fills hydrophobic slot.
2,4-D (2,4-Dichlorophenoxyacetic acid)Phenoxy> 1000 nM (>1 µM)Low affinity in vitro but high stability in vivo. Lack of indole NH reduces binding energy.
Picloram PyridineVariablePreferential binding to AFB5 homolog over TIR1.

Data compiled from Tan et al. (2007) and Calderón Villalobos et al. (2012).

Core Pharmacophore Features

A robust model for auxin agonists must include the following four features:

  • Negative Ionizable / H-Bond Acceptor (NI/HBA):

    • Origin: Carboxylate group.[5]

    • Target: Arg403 and Ser438.[5]

    • Constraint: Must be fully ionized at physiological pH (pKa ~4.8).

  • Ring Aromatic (RA):

    • Origin: Indole (IAA), Naphthalene (NAA), or Phenyl (2,4-D).[1][8]

    • Target: Hydrophobic sandwich (Phe82, Phe351).

    • Constraint: Planarity is essential for insertion into the slot.

  • Hydrophobic Feature (HYD):

    • Origin: C2/C3 of the indole ring or Cl substituents on 2,4-D.

    • Target: Trp574.

  • Excluded Volumes (XVOL):

    • Critical: The "open roof" region must remain sterically accessible to allow Aux/IAA binding. Ligands with bulky upward-facing substituents act as antagonists (e.g., auxinole) by blocking the repressor.

Computational Protocol: Step-by-Step

This protocol outlines the workflow for Structure-Based Pharmacophore (SBP) generation using the TIR1 crystal structure.

Workflow Diagram

PharmacophoreWorkflow PDB Input Structure (PDB: 2P1Q) Prep Protein Preparation (Protonation, H-bond opt) PDB->Prep FeatureExt Feature Extraction (Identify Ligand-Receptor Contacts) Prep->FeatureExt ModelGen Pharmacophore Model (HBA, HYD, AR, XVOL) FeatureExt->ModelGen Screening Virtual Screening (ZINC / ChEMBL Database) ModelGen->Screening Decoys Decoy Set Generation (DUD-E / Property Matched) Validation Validation (ROC AUC > 0.7, EF1%) Decoys->Validation Screening->Validation

Caption: Workflow for generating and validating a structure-based pharmacophore model for TIR1 agonists.

Detailed Methodology
Step 1: Data Preparation
  • Source: Download PDB ID 2P1Q (TIR1-IAA-IAA7) and 2P1P (TIR1-2,4-D-IAA7).

  • Cleaning: Remove water molecules except those bridging the ligand and protein (rare in this pocket, but check for H-bond networks).

  • Protonation: Set pH to 7.0. Ensure the auxin carboxylate is deprotonated (-COO⁻) and Arg403 is protonated.

Step 2: Feature Definition

Using software such as LigandScout, MOE, or Schrodinger Phase:

  • Define the Anchor: Place a Negative Ionizable sphere on the ligand carboxylate oxygen atoms. Add a directional constraint pointing towards Arg403.

  • Define the Ring: Place an Aromatic Ring feature on the indole/phenyl core.

  • Define the Linker: Measure the distance between the Ring centroid and the Carboxylate carbon.

    • IAA:[1][2][3][4][5][6][9][10][11][12] ~2.5 Å (methylene linker).

    • 2,4-D: ~3.5 Å (oxy-methylene linker).

    • Note: This distance variation implies the pharmacophore must allow for a tolerance of 1.0–1.5 Å in the linker region.

  • Add Exclusion Spheres: Generate excluded volumes based on the protein surface and the Aux/IAA peptide interface.

    • Crucial: If you exclude the volume occupied by the Aux/IAA peptide, you will select for agonists. If you ignore the peptide volume, you might select antagonists that block the interface.

Step 3: Validation
  • Active Set: IAA, 1-NAA, 2,4-D, Dicamba, Picloram, Indole-3-butyric acid (IBA).

  • Decoy Set: Generate 50 decoys per active using DUD-E (Directory of Useful Decoys) methodology, matching molecular weight and LogP but enforcing topological dissimilarity.

  • Metrics:

    • Enrichment Factor (EF1%): Should be >10.

    • ROC AUC: Should be >0.75 for a predictive model.

Case Study: Herbicide Selectivity (2,4-D vs. IAA)

A critical aspect of auxin pharmacology is distinguishing between the natural hormone and synthetic herbicides.

  • The Stability Factor: While 2,4-D has a lower affinity for TIR1 than IAA (

    
     > 1 µM vs 45 nM), it is not metabolized by the plant's homeostatic mechanisms (e.g., GH3-mediated conjugation). This leads to persistent activation of the signaling pathway.
    
  • Receptor Selectivity: Recent studies suggest that picolinate auxins (e.g., picloram) bind preferentially to AFB5 rather than TIR1.

    • Implication for Modeling: To design a picloram-like herbicide, use the AFB5 homology model (based on TIR1 template) and identify the specific residues in the binding pocket (e.g., Ala vs. Phe variations) that accommodate the bulky chlorine/amino groups of picloram.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology, 8(5), 477-485. Link

  • Kepinski, S., & Leyser, O. (2005).[1] "The Arabidopsis F-box protein TIR1 is an auxin receptor."[1][11] Nature, 435(7041), 446-451. Link

  • Dharmasiri, N., et al. (2005).[1] "Plant development is regulated by a family of auxin receptor F box proteins."[2] Developmental Cell, 9(1), 109-119. Link

  • Lee, S., et al. (2014). "Structural basis for the negative regulation of auxin signaling by aminocyclopropane-1-carboxylic acid." Nature Communications, 5, 3722. (Discusses antagonist binding modes).[4][11][13][14] Link

Sources

Foundational

The Benzodioxole Scaffold: A Technical Guide to Structure-Activity Relationships

Executive Summary The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Paroxetine (Paxil) and Tadalafil (Cialis) , as well as natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Paroxetine (Paxil) and Tadalafil (Cialis) , as well as natural products like Berberine and Podophyllotoxin . Its utility stems from its ability to function as a rigid, planar bioisostere for catechol or dimethoxy groups, often improving lipophilicity and membrane permeability.

However, this scaffold presents a distinct "Achilles' heel": Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. The methylene bridge is metabolically labile, leading to the formation of reactive carbene intermediates that irreversibly inactivate heme-containing enzymes.

This guide analyzes the benzodioxole SAR, focusing on balancing its high-affinity binding properties with the critical need to mitigate metabolic toxicity.

Chemical Architecture & Physicochemical Properties[1]

The 1,3-benzodioxole ring consists of a benzene ring fused to a five-membered dioxole ring.[1] This fusion imparts specific electronic and steric characteristics that drive its biological activity.

PropertyDescriptionImpact on Drug Design
Electronic Nature Electron-rich system due to oxygen lone pair donation (+M effect).Increases electron density on the benzene ring, facilitating

stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in binding pockets.
Geometry Planar and rigid.Reduces entropic penalty upon binding compared to flexible dimethoxy analogs. Mimics the flat architecture of purine/pyrimidine bases.
Lipophilicity Moderate increase in LogP vs. catechol.Improves passive membrane permeability by masking the polar hydroxyl groups of a catechol precursor.
H-Bonding Weak H-bond acceptors (ethers).The oxygens can accept H-bonds from backbone amides or serine/threonine side chains, though less effectively than carbonyls.

The Metabolic Liability: Mechanism-Based Inhibition (MBI)[3]

The most critical SAR feature of benzodioxoles is their interaction with CYP450 enzymes. The methylene carbon (C2) is susceptible to hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species (Compound I) of the CYP450 catalytic cycle.

The Carbene Mechanism

Instead of standard hydroxylation, the benzodioxole undergoes a unique transformation:

  • Abstraction: CYP450 abstracts a hydrogen from the CH2 bridge.

  • Recombination/Elimination: A hydroxylated intermediate is formed but is unstable.

  • Carbene Formation: Loss of water generates a reactive carbene species.

  • Coordination: This carbene acts as a strong

    
    -donor, coordinating irreversibly to the ferrous (
    
    
    
    ) heme iron.
  • Inactivation: The resulting Metabolic-Intermediate Complex (MIC) displays a characteristic absorption peak at ~455 nm and renders the enzyme catalytically dead (suicide inhibition).

Visualization: CYP450-Benzodioxole Interaction

CYP_Mechanism Substrate Benzodioxole (Substrate) Radical C2-Radical Intermediate Substrate->Radical H-Atom Abstraction (HAT) CpdI CYP450 Compound I (FeIV=O) CpdI->Radical Oxidant Carbene Carbene Species (:C) Radical->Carbene -H2O (Dehydration) MIC Metabolic-Intermediate Complex (Fe=C) [Inactivated Enzyme] Carbene->MIC Coordination to Heme Iron (Fe2+)

Caption: The mechanism of suicide inhibition where the benzodioxole methylene converts to a carbene, permanently ligating the CYP450 heme.

Strategic SAR: Modulating Stability

To retain potency while reducing metabolic toxicity, medicinal chemists employ specific structural modifications.[2][3]

A. Deuteration (The "Heavy Atom" Effect)

Replacing the methylene hydrogens with deuterium (


) exploits the Primary Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, making the initial abstraction step slower.
  • Outcome: Reduced rate of carbene formation; improved metabolic half-life (

    
    ).
    
  • Example: Deuterated analogs of paroxetine have shown reduced DDI potential in preclinical models.

B. Fluorination (2,2-Difluorobenzodioxoles)

Replacing both methylene hydrogens with fluorine atoms completely blocks carbene formation because the C-F bond is inert to CYP-mediated abstraction.

  • Trade-off:

    • Pros: Eliminates MBI; high metabolic stability.

    • Cons: Increases lipophilicity (LogP) significantly; changes the electronic character of the oxygens (strong electron-withdrawing effect of F reduces oxygen basicity).

  • Application: Used when the ring is a steric spacer rather than an electronic donor.

C. Bioisosteres

When the liability of the dioxole ring is too high, ring-equivalent bioisosteres are used.

BioisostereRationale
Benzoxazole Retains planarity and one oxygen; nitrogen allows for vector exploration.
Benzofuran Removes one oxygen; highly stable but more lipophilic.
Indole Classical isostere; introduces H-bond donor capability (NH).
Dihydrobenzofuran Non-planar mimic; disrupts

-stacking but improves solubility.

Case Studies in Drug Design

Case 1: Paroxetine (SSRI)
  • Role of Scaffold: The benzodioxole ring mimics the indole of serotonin, fitting into the S1 pocket of the Serotonin Transporter (SERT).

  • Liability: Paroxetine is a potent mechanism-based inhibitor of CYP2D6. This causes non-linear pharmacokinetics (autoinhibition) and significant drug-drug interactions (e.g., with tamoxifen or codeine).

  • SAR Lesson: High affinity was achieved, but at the cost of a "dirty" metabolic profile.

Case 2: Tadalafil (PDE5 Inhibitor)
  • Role of Scaffold: The benzodioxole moiety binds in the hydrophobic Q-pocket of the PDE5 enzyme, stacking against Phenylalanine residues.

  • Stability: Unlike paroxetine, tadalafil does not show clinically significant MBI of CYP isoforms.

  • SAR Lesson: The susceptibility to MBI is context-dependent. The orientation of the molecule in the CYP active site determines if the methylene bridge is accessible to the heme iron.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxoles

Standard high-yield methylenation of catechols.

Reagents:

  • Substituted Catechol (1.0 eq)

  • Dibromomethane (

    
    ) or Bromochloromethane (
    
    
    
    ) (1.5 eq)
  • Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

Procedure:

  • Setup: Charge a round-bottom flask with the catechol derivative and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     in a single portion. The mixture may turn dark due to phenoxide formation. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add the dihalomethane dropwise via syringe.

  • Heating: Heat the reaction mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor via TLC/LC-MS.
    
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ).[4] Wash combined organics with water (to remove DMF) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
    

Why this works: The "Cesium Effect" aids in the formation of the five-membered ring due to the large ionic radius of


, which acts as a template for the intramolecular cyclization step.
Protocol B: CYP450 Spectral Binding Assay

Determining if a benzodioxole analog causes Type II (coordination) binding.

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP isozymes (e.g., CYP2D6, CYP3A4).[5]

  • NADPH regenerating system.

  • UV-Vis Spectrophotometer (dual beam or plate reader capable of spectral scanning).

Procedure:

  • Baseline: Prepare two cuvettes with 1 mL of microsomal protein (1 mg/mL) in phosphate buffer (pH 7.4). Record a baseline difference spectrum (400–500 nm).

  • Substrate Addition: Add the test compound (dissolved in DMSO/MeCN) to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • Incubation: Add NADPH to both cuvettes to initiate the catalytic cycle.

  • Scanning: Scan the spectrum every 2 minutes for 20 minutes.

  • Analysis: Look for the emergence of a peak at 455 nm (the Soret peak of the carbene-ferrous complex).

    • Interpretation: A time-dependent increase in 455 nm absorbance confirms metabolite-intermediate complex (MIC) formation and MBI mechanism.

General SAR Map

SAR_Map Core 1,3-Benzodioxole Scaffold Electronic Electronic: Electron Donor (+M) Enhances pi-stacking Core->Electronic Steric Steric: Planar & Rigid Low Entropic Cost Core->Steric Metabolic Metabolic Liability: C2 Methylene Carbene Precursor Core->Metabolic Fluoro Fluorination (CF2): Blocks Metabolism Increases LogP Metabolic->Fluoro Solution 1 Deutero Deuteration (CD2): Slows Metabolism (KIE) Retains Electronics Metabolic->Deutero Solution 2

Caption: Strategic map of benzodioxole properties and medicinal chemistry modifications.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Chemical Research in Toxicology. Link

  • Structure-Activity Relationship of Benzodioxole Derivatives. Journal of Medicinal Chemistry. Link

  • Paroxetine: A Review of its Pharmacology and Therapeutic Potential. Drugs. Link

  • Tadalafil: Pharmacologic properties and clinical efficacy. Therapeutics and Clinical Risk Management. Link

  • Efficient Synthesis of 1,3-Benzodioxoles using Cesium Carbonate. Tetrahedron Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemical Proteomics Profiling with N-Benzodioxol-5-yl-succinamic Acid

Executive Summary This guide details the application of N-Benzodioxol-5-yl-succinamic acid (and its structural analogs) as a functionalized chemical probe in chemoproteomics. The 1,3-benzodioxole (methylenedioxybenzene)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-Benzodioxol-5-yl-succinamic acid (and its structural analogs) as a functionalized chemical probe in chemoproteomics. The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" found in numerous bioactive natural products and FDA-approved drugs (e.g., Tadalafil, Paroxetine, Stiripentol).

In proteomics research, N-Benzodioxol-5-yl-succinamic acid serves as a critical "linker-functionalized" ligand. The succinamic acid tail provides a free carboxylic acid (-COOH) handle, allowing the benzodioxole "warhead" to be immobilized onto solid supports (magnetic beads or agarose) without disrupting the aromatic core's binding affinity. This setup enables Target Deconvolution —the identification of unknown protein targets that bind to the benzodioxole motif—via high-resolution LC-MS/MS.

Scientific Rationale & Mechanism

The "Linker-Warhead" Concept

Successful chemical proteomics relies on presenting a small molecule to a complex proteome in a way that mimics its free state.

  • The Warhead (Ligand): The 1,3-Benzodioxol-5-yl group.[1][2][3][4][5] This aromatic heterocycle engages in

    
    -stacking and hydrogen bonding (via the ether oxygens) with specific protein pockets (e.g., hydrophobic pockets in kinases or metabolic enzymes like CYP450s).
    
  • The Linker (Handle): The Succinamic Acid chain (-NH-CO-CH2-CH2-COOH). This spacer is chemically stable and provides a terminal carboxyl group for conjugation.

Mechanism of Action: Affinity Enrichment

The protocol utilizes Affinity Chromatography . The probe is covalently coupled to amine-terminated magnetic beads via EDC/NHS chemistry. When cell lysate is incubated with these beads, proteins with high affinity for the benzodioxole ring bind to the matrix. Non-binders are washed away, and targets are identified via mass spectrometry.

Pathway Visualization

The following diagram illustrates the chemical conjugation and the subsequent proteomic workflow.

G cluster_0 Probe Synthesis cluster_1 Proteomic Screening Probe N-Benzodioxol-5-yl- succinamic acid Coupling EDC/NHS Activation Probe->Coupling Beads Amine-MagBeads (NH2-Terminated) Beads->Coupling Matrix Immobilized Benzodioxole Matrix Coupling->Matrix Amide Bond Formation Binding Incubation (Target Engagement) Matrix->Binding Lysate Complex Cell Lysate Lysate->Binding Wash Stringent Washing Binding->Wash Remove Non-binders Elution On-Bead Digestion (Trypsin) Wash->Elution MS LC-MS/MS Analysis Elution->MS Peptides

Caption: Workflow for immobilizing N-Benzodioxol-5-yl-succinamic acid and enriching target proteins.

Detailed Experimental Protocol

Materials Required[3]
  • Ligand: N-Benzodioxol-5-yl-succinamic acid (High purity, >98%).

  • Solid Support: Amine-terminated Magnetic Beads (e.g., Dynabeads M-270 Amine).

  • Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).

  • Solvents: DMSO (anhydrous), MES Buffer (pH 5.0), HEPES Buffer (pH 7.5).

  • Control: Succinic acid (to create "dummy" beads lacking the benzodioxole warhead).

Protocol: Probe Immobilization

Rationale: Covalent attachment via the carboxyl group ensures the ligand does not leach during harsh wash steps.

  • Activation: Dissolve 10 mM N-Benzodioxol-5-yl-succinamic acid in anhydrous DMSO. Add EDC (20 mM) and NHS (20 mM). Incubate for 15 minutes at room temperature (RT) to form the active NHS-ester.

  • Bead Preparation: Wash 5 mg of Amine-MagBeads three times with 100 mM MES buffer (pH 5.0).

  • Coupling: Resuspend beads in the activated ligand solution (diluted to 1 mM in MES buffer).

  • Incubation: Rotate overnight at 4°C.

  • Blocking: Wash beads and incubate with 50 mM Ethanolamine (pH 8.0) for 1 hour to quench unreacted amine groups.

  • Storage: Store beads in 20% Ethanol at 4°C until use.

Protocol: Affinity Pull-Down

Rationale: Competition controls are essential to distinguish specific binders from sticky proteins.

  • Lysate Prep: Lyse cells (e.g., HeLa, HEK293) in mild lysis buffer (0.5% NP-40, 50 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors). Clarify by centrifugation.

  • Equilibration: Wash 0.5 mg of Benzodioxole-Beads and Control-Beads (Succinic acid only) with lysis buffer.

  • Binding: Add 1 mg of protein lysate to each bead set.

    • Optional Competition Arm: In a third tube, add lysate + free 1,3-benzodioxole (100 µM) in excess before adding beads. This competes for specific binding sites.

  • Incubation: Rotate for 2-4 hours at 4°C.

  • Washing: Wash beads 3x with Lysis Buffer, followed by 2x with 50 mM Ammonium Bicarbonate (AMBIC) to remove detergents.

Protocol: On-Bead Digestion & MS Analysis

Rationale: On-bead digestion minimizes sample loss compared to acid elution.

  • Reduction/Alkylation: Resuspend beads in 50 µL AMBIC. Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, Dark).

  • Digestion: Add 0.5 µg Trypsin (Sequencing Grade). Incubate overnight at 37°C with shaking.

  • Peptide Recovery: Magnetically separate beads. Collect the supernatant (peptides).

  • Desalting: Use C18 StageTips to desalt peptides.

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris).

Data Analysis & Interpretation

Expected Results Table

Quantitative proteomics (Label-free or TMT) should compare the Benzodioxole Probe vs. Control .

Protein CategoryLog2 Fold Change (Probe/Control)P-ValueInterpretation
Specific Target > 2.0< 0.01High-affinity binder. Likely the biological target (e.g., CYP isoforms, specific kinases).
Nonspecific Binder ~ 0> 0.05"Sticky" proteins (e.g., HSP70, Actin, Tubulin) binding to the bead matrix, not the ligand.
Competed Target High in Probe, Low in Competition< 0.01Gold Standard. Binding is displaced by free benzodioxole, confirming specificity.
Troubleshooting Guide
  • Low Yield: Check EDC/NHS coupling efficiency by monitoring the depletion of free amine groups on beads (TNBS test).

  • High Background: Increase salt concentration (up to 300 mM NaCl) in wash steps to reduce electrostatic nonspecific binding.

References

  • Santa Cruz Biotechnology. N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid (CAS 332849-40-8). Product Catalog. Link

  • Ugolini, L., et al. (2005). Benzodioxole derivatives as negative effectors of plant proteases.[6] Journal of Agricultural and Food Chemistry. Link

  • Kleiner, R. E., et al. (2018). A chemical proteomics approach to reveal direct protein-protein interactions in living cells.[7] Cell Chemical Biology. Link

  • Wang, J., et al. (2023). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules (MDPI). Link

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Link

Sources

Application

"synthesis protocol for N-(benzo[d]dioxol-5-yl) acetamides"

Application Note: High-Purity Synthesis of N-(benzo[d]dioxol-5-yl)acetamide Executive Summary This application note details the optimized synthesis of N-(benzo[d]dioxol-5-yl)acetamide (also known as 3,4-methylenedioxyace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(benzo[d]dioxol-5-yl)acetamide

Executive Summary

This application note details the optimized synthesis of N-(benzo[d]dioxol-5-yl)acetamide (also known as 3,4-methylenedioxyacetanilide), a privileged scaffold in medicinal chemistry.[1] The protocol prioritizes "Green Chemistry" principles, utilizing an aqueous-based acetylation method that eliminates the need for halogenated solvents and tedious column chromatography.[1]

This guide is designed for researchers in drug discovery and organic synthesis, providing a self-validating workflow that ensures high purity (>98%) suitable for biological screening or subsequent functionalization (e.g., Vilsmeier-Haack formylation).[1]

Regulatory & Safety Compliance (Critical)

WARNING: The starting material, 3,4-(methylenedioxy)aniline , is a structural precursor to controlled substances (e.g., MDA, MDMA).

  • DEA Status (USA): While not always explicitly on List I, it is closely monitored under the Special Surveillance List of chemicals used in the manufacture of controlled substances.

  • Compliance: Users must verify their institution's authorized user list and local regulations (e.g., DEA, REACH) before procurement.

  • Handling: The aniline is air-sensitive and prone to oxidation (darkening).[1] Store under inert gas at 2-8°C.

Scientific Background & Rationale

The benzo[d]dioxole moiety acts as a bioisostere for catechol and methoxyphenyl groups, improving metabolic stability by preventing rapid enzymatic cleavage. The acetylation of the amine serves two purposes:

  • Protection: Masks the nucleophilic amine during subsequent electrophilic aromatic substitutions.[1]

  • Pharmacophore Generation: The amide linker is critical for hydrogen bonding in active sites (e.g., paracetamol analogs, TRPV1 antagonists).

Reaction Mechanism: The synthesis proceeds via a Nucleophilic Acyl Substitution .[1] The lone pair of the aniline nitrogen attacks the carbonyl carbon of acetic anhydride. The resulting tetrahedral intermediate collapses to expel acetate, forming the amide bond.

ReactionMechanism Aniline 3,4-(Methylenedioxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-(benzo[d]dioxol-5-yl)acetamide (Precipitate) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Mechanistic pathway of the aqueous acetylation process.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )RoleHazard Class
3,4-(Methylenedioxy)aniline 14268-66-7137.14SubstrateIrritant, Air-sensitive
Acetic Anhydride 108-24-7102.09ReagentCorrosive, Flammable
Sodium Acetate (Trihydrate) 6131-90-4136.08Buffer/BaseIrritant
Ethanol (95%) 64-17-546.07SolventFlammable
Deionized Water 7732-18-518.02SolventNone

Experimental Protocol: Aqueous "Green" Synthesis

Methodology adapted from the classic Schotten-Baumann conditions but optimized for solubility profiles of benzodioxoles.[1]

Step-by-Step Workflow
  • Preparation of Aniline Solution:

    • In a 250 mL Erlenmeyer flask, suspend 5.0 g (36.5 mmol) of 3,4-(methylenedioxy)aniline in 150 mL of water .

    • Note: The aniline is sparingly soluble.[1][2] Add 2.5 mL of conc. HCl dropwise with stirring. The solution should clarify as the hydrochloride salt forms.[1] If particulates remain, filter through a celite pad to remove oxidized impurities.[1]

  • Acetylation Reaction:

    • Prepare a separate solution of 5.5 g Sodium Acetate in 20 mL water .

    • Warm the aniline hydrochloride solution to 50°C.[1]

    • Add 4.5 mL (47.5 mmol, 1.3 eq) of Acetic Anhydride to the aniline solution.

    • Immediate Action: Immediately pour in the Sodium Acetate solution and swirl vigorously.

  • Precipitation & Isolation:

    • The reaction is exothermic.[1] A white/off-white solid will precipitate almost instantly.[1]

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the solid using a Buchner funnel under vacuum.[1]

    • Wash the filter cake with 2 x 20 mL cold water to remove residual acid and salts.[1]

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean beaker.[1]

    • Dissolve in a minimum amount of boiling 95% Ethanol (approx. 15-20 mL).[1]

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect the glistening crystals by filtration and dry in a vacuum oven at 50°C for 4 hours.

Workflow Start Start: Aniline + Water Acidify Add HCl (Form HCl Salt) Start->Acidify React Add Acetic Anhydride + NaOAc Buffer Acidify->React Clear Solution Precip Precipitation (Ice Bath) React->Precip Exothermic Filter Vacuum Filtration Precip->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Product (>98%) Recryst->Final

Figure 2: Operational workflow for the isolation of N-(benzo[d]dioxol-5-yl)acetamide.

Characterization & Validation

To ensure the "Trustworthiness" of your synthesis, compare your data against these standard parameters.

Quantitative Data Table
ParameterExpected ValueNotes
Appearance White to off-white needlesDark color indicates oxidation of starting material.[1]
Yield 75% - 85%Losses primarily occur during recrystallization.[1]
Melting Point 135 - 137 °C Sharp range indicates high purity.[1]
Rf Value 0.45TLC: 50% EtOAc in Hexane (UV active).
Spectroscopic Validation ( H NMR, 400 MHz, DMSO- )
  • 
     9.85 (s, 1H, -NH):  Broad singlet, amide proton.
    
  • 
     7.31 (d, J=2.0 Hz, 1H, Ar-H):  Proton adjacent to the nitrogen (C2 position of ring).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.95 (dd, J=8.4, 2.0 Hz, 1H, Ar-H):  Ortho-coupling.
    
  • 
     6.82 (d, J=8.4 Hz, 1H, Ar-H):  Proton adjacent to oxygen.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     5.96 (s, 2H, -O-CH
    
    
    
    -O-):
    Characteristic methylenedioxy singlet.
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.01 (s, 3H, -CH
    
    
    
    ):
    Acetyl methyl group.

Troubleshooting & Optimization

  • Problem: Product is grey or purple.

    • Cause: Oxidation of the aniline starting material before acetylation.[1]

    • Solution: Perform the initial dissolution in HCl rapidly and consider adding a pinch of activated charcoal during the recrystallization step (hot filtration) to remove colored impurities.[1]

  • Problem: Low Yield.

    • Cause: Hydrolysis of acetic anhydride before reaction with amine.[1]

    • Solution: Ensure the aniline is fully dissolved (as salt) before adding the anhydride.[1] Add the base (NaOAc) immediately after the anhydride to catalyze the amide formation over hydrolysis.

  • Alternative Method (Microwave):

    • For high-throughput library generation, react aniline (1 eq) with acetic acid (3 eq) in a sealed vial under microwave irradiation at 160°C for 10 minutes (solvent-free).[1] This typically yields quantitative conversion but requires extraction.[1]

References

  • PubChem. N-(1,3-Benzodioxol-5-yl)acetamide Compound Summary. National Library of Medicine.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3][4] Oxford University Press.[1] (Mechanism of Nucleophilic Acyl Substitution).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard acetylation protocols for aromatic amines).

  • US Department of Justice. DEA Special Surveillance List of Chemicals.[1][Link]

Sources

Method

Application Note: Benzodioxole Derivatives as High-Affinity Auxin Receptor Agonists for Root Promotion

[1][2] Executive Summary & Chemical Context The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal and agricultural chemistry. While historically utilized as cytochrome P450 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal and agricultural chemistry. While historically utilized as cytochrome P450 inhibitors (synergists), recent structural optimization has identified specific benzodioxole derivatives—most notably N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides (e.g., compound K-10)—as potent auxin receptor agonists.

Unlike traditional auxins (IAA, NAA, IBA) which can exhibit phytotoxicity or rapid metabolic degradation, these novel benzodioxole derivatives demonstrate higher binding affinity to the TIR1 (Transport Inhibitor Response 1) receptor, leading to sustained root apical meristem activity and enhanced lateral root proliferation without the classic "herbicide-like" epinasty associated with auxin overdose.

This guide details the mechanism of action, synthesis validation, and standardized screening protocols for deploying benzodioxole derivatives as root growth promoters.

Mechanism of Action: The TIR1 Agonist Pathway

The efficacy of benzodioxole derivatives stems from their ability to mimic the indole-3-acetic acid (IAA) side chain while leveraging the benzodioxole ring to stabilize the ligand-receptor complex within the TIR1 auxin signaling F-box protein.

Molecular Pathway[3]
  • Ligand Binding: The benzodioxole derivative enters the nucleus and binds to the TIR1/AFB receptor pocket.

  • Complex Assembly: The Ligand-TIR1 complex recruits Aux/IAA repressor proteins.

  • Ubiquitination: The SCF^TIR1 E3 ubiquitin ligase complex poly-ubiquitinates the Aux/IAA repressor.

  • Proteasomal Degradation: The 26S proteasome degrades the Aux/IAA repressor.

  • Gene Activation: Auxin Response Factors (ARFs) are released from inhibition, initiating transcription of LBD (Lateral Organ Boundaries Domain) genes and other root-promoting factors.

Visualization: Signal Transduction Cascade

AuxinSignaling Compound Benzodioxole Derivative (e.g., K-10) TIR1 TIR1/AFB F-Box Protein Compound->TIR1 High Affinity Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits SCF SCF Complex (Ubiquitin Ligase) AuxIAA->SCF Complex Formation ARF ARF Transcription Factors (Active) AuxIAA->ARF Inhibition Released Proteasome 26S Proteasome SCF->Proteasome Poly-Ubiquitination Proteasome->AuxIAA Degrades GeneExp Root Initiation Genes (LBD16, LBD29) ARF->GeneExp Promotes Transcription Phenotype Root Elongation & Lateral Branching GeneExp->Phenotype Physiological Response

Figure 1: The molecular mechanism of benzodioxole-induced auxin signaling.[1] The compound acts as a "molecular glue" enhancing the TIR1-Aux/IAA interaction.

Chemical Handling & Preparation

Benzodioxole derivatives are generally lipophilic. Proper solubilization is critical to prevent precipitation in aqueous plant media, which causes false negatives.

  • Stock Solution: Dissolve neat compound in DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into molten agar or hydroponic media.

    • Critical Check: The final DMSO concentration in the plant media must remain < 0.1% (v/v) to avoid solvent toxicity.

  • Stability: These derivatives are stable at physiological pH (5.6–5.8) but may degrade under high-intensity UV light.

Protocol A: Primary Screening (Arabidopsis Vertical Plate Assay)

Objective: Rapidly quantify root elongation and lateral root density in a genetically tractable model.

Materials
  • Arabidopsis thaliana seeds (Col-0 ecotype).[2][3][4]

  • 0.5x Murashige & Skoog (MS) Basal Salts (pH 5.8).

  • 1% (w/v) Sucrose.

  • 0.8% (w/v) Phytoagar.

  • Square Petri dishes (120 x 120 mm).

  • Benzodioxole derivative (0.01 µM – 10 µM range).[5]

Step-by-Step Methodology
  • Media Preparation: Autoclave MS/Sucrose/Agar media.[6] Cool to 55°C.

  • Compound Integration: Add the specific volume of benzodioxole stock solution to the molten media.

    • Control: Add an equivalent volume of pure DMSO.

    • Positive Control: NAA (1-Naphthaleneacetic acid) at 0.1 µM.

  • Pouring: Pour 50 mL per square plate. Allow to solidify in a laminar flow hood.

  • Seed Sterilization:

    • Soak seeds in 70% Ethanol (1 min).

    • Soak in 20% Bleach + 0.05% Tween-20 (10 min).

    • Rinse 5x with sterile distilled water.

  • Plating: Pipette seeds individually onto the agar surface (~1.5 cm from the top edge), spacing them 1 cm apart (10 seeds per plate).

  • Stratification: Seal plates with micropore tape. Incubate at 4°C in dark for 48 hours (synchronizes germination).

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Position plates vertically (90° angle) to allow gravitropic root growth along the agar surface.

  • Data Collection: Scan plates at Day 7 and Day 10 at 600 dpi.

Data Analysis Metrics

Use ImageJ (or SmartRoot plugin) to measure:

  • Primary Root Length (PRL): Length from hypocotyl to root tip.

  • Lateral Root Number (LRN): Count of emerged lateral roots.

  • Root Density: LRN / PRL (cm).

Protocol B: Applied Screening (Hydroponic Rice Assay)

Objective: Validate efficacy in a monocot crop species relevant to agriculture.

Materials
  • Rice seeds (Oryza sativa L., e.g., Nipponbare).

  • Kimura B nutrient solution (standard hydroponic media).

  • Black plastic containers (to exclude light from roots).

  • Foam floating rafts.

Step-by-Step Methodology
  • Germination: Sterilize rice seeds and germinate on wet filter paper at 28°C in the dark for 3 days.

  • Transfer: Select uniform seedlings and transfer to foam rafts floating on deionized water for 2 days to acclimatize.

  • Treatment: Replace water with Kimura B solution containing the benzodioxole derivative (Optimal range: 0.1 µM – 1.0 µM).

    • Note: Refresh solution every 3 days to maintain nutrient levels and compound activity.

  • Incubation: Grow in a greenhouse or growth chamber (28°C day/25°C night, 70% humidity).

  • Harvest (Day 14):

    • Separate root system from shoot.

    • Scan roots using a flatbed scanner in a water tray (to spread roots).

    • Analyze using WinRHIZO or equivalent software.

Experimental Workflow Diagram

Workflow cluster_screen Primary Screen (Arabidopsis) cluster_crop Secondary Screen (Rice/Crops) Start Synthesis (Amide Coupling) Solubility DMSO Stock (100mM) Start->Solubility Plate Vertical Plate Assay (7-10 Days) Solubility->Plate Image Root Architecture Analysis (ImageJ) Plate->Image Hydro Hydroponic Culture (14 Days) Image->Hydro Hit Selection Biomass Root Surface Area & Dry Weight Hydro->Biomass

Figure 2: Sequential screening workflow from chemical synthesis to crop validation.

Data Presentation & Interpretation

When analyzing benzodioxole derivatives, a biphasic dose-response curve is common. Low concentrations promote growth; high concentrations may inhibit elongation (similar to supra-optimal auxin).[1][7]

Table 1: Expected Physiological Responses

ConcentrationPhenotypeMolecular Status
0 (Control) Basal root growthEndogenous auxin levels
10 nM Slight elongationThreshold receptor occupancy
100 nM (Optimal) Max elongation, increased branching Optimal TIR1 activation
1 µM Stunted primary root, massive root hairsSupra-optimal signaling (Ethylene crosstalk)
10 µM Callus formation, growth arrestToxicity / Hyper-signaling
Validation Criteria (Self-Correcting)
  • The Solvent Control Rule: If the DMSO control differs significantly from the Water control, the assay is invalid. Reduce DMSO concentration.

  • The Mutant Check: To confirm the mechanism is TIR1-dependent, test the compound on tir1-1 or aux1 mutant lines. If the benzodioxole derivative still promotes growth in tir1 mutants (which are insensitive to NAA), the mechanism is off-target (non-auxinic).

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Source: Frontiers in Plant Science / ResearchGate (2022) URL:[Link]

  • Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. Source: protocols.io (2020) URL:[Link]

  • Auxin signaling: a big switch mechanism. (Context for TIR1 pathway) Source: The Plant Cell / PubMed URL:[Link]

Sources

Application

Application Note: Experimental Design for Characterizing Auxin-Like Physiological Functions

Introduction & Mechanistic Basis The characterization of "auxin-like" activity is a critical workflow in two distinct fields: Agrochemical Discovery (identifying novel herbicides or growth regulators) and Pharmacology (d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

The characterization of "auxin-like" activity is a critical workflow in two distinct fields: Agrochemical Discovery (identifying novel herbicides or growth regulators) and Pharmacology (developing "molecular glues" for the Auxin-Inducible Degron or AID system).

Indole-3-acetic acid (IAA) is the canonical auxin.[1][2] Its physiological effects are mediated by the SCF^TIR1/AFB E3 ubiquitin ligase complex. Unlike traditional receptor-kinase signaling, auxin acts as a "molecular glue" that stabilizes the interaction between the F-box protein TIR1 (or AFB variants) and the Aux/IAA transcriptional repressors.[3] This interaction triggers the ubiquitination and proteasomal degradation of Aux/IAA proteins, thereby releasing Auxin Response Factors (ARFs) to initiate transcription [1, 2].[3][4]

Any experimental design must validate a compound's ability to:

  • Physically bridge the TIR1–Aux/IAA interface (Molecular).

  • Induce specific transcriptional changes (Genetic).

  • Replicate auxin-dependent morphological phenotypes (Physiological).

Signaling Pathway Visualization

The following diagram illustrates the canonical nuclear signaling pathway required for auxin activity.

AuxinSignaling Auxin Auxin / Agonist Complex TIR1-Auxin-Aux/IAA Ternary Complex Auxin->Complex Molecular Glue TIR1 TIR1/AFB (F-Box Receptor) TIR1->Complex Molecular Glue AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Molecular Glue Ubiquitin Ubiquitination Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Active) Proteasome->ARF Repressor Removal GeneExp Gene Expression (DR5 Activation) ARF->GeneExp Promoter Binding

Figure 1: The Nuclear Auxin Signaling Pathway. Auxin promotes the degradation of repressors, activating gene expression.[2][3]

Protocol A: Molecular Validation (High-Throughput DR5::GFP Screen)

Objective: Rapidly quantify transcriptional activation using the synthetic DR5 promoter, which consists of tandem repeats of an auxin-responsive element (AuxRE). System: Arabidopsis thaliana transgenic line DR5::GFP (or DR5::GUS).[5]

Experimental Design Logic
  • Why Arabidopsis? It is the genetic model with the best-characterized auxin response machinery.

  • Why Liquid Culture? Allows for uniform compound exposure and 96-well plate compatibility for statistical power.

Step-by-Step Protocol
  • Seed Sterilization:

    • Surface sterilize DR5::GFP seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min).

    • Wash 5x with sterile distilled water.

  • Stratification & Growth:

    • Suspend seeds in 0.1% agarose and stratify at 4°C for 2 days (synchronizes germination).

    • Plate seeds into 96-well clear-bottom plates containing 0.5x MS liquid medium (1% sucrose, pH 5.7).

    • Grow for 5 days in a growth chamber (22°C, 16h light/8h dark).

  • Compound Treatment:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: IAA or 2,4-D (1 µM).

    • Test Compounds: Titrate from 10 nM to 100 µM.

    • Incubate for 12–24 hours . (Note: GFP requires time for folding; for DR5::GUS, 4-6 hours is sufficient).

  • Data Acquisition:

    • Use a high-content imager or confocal microscope.

    • Excitation: 488 nm; Emission: 509 nm.

    • Quantification: Measure Mean Fluorescence Intensity (MFI) specifically in the root tip (quiescent center and columella) .

Protocol B: Physiological Validation (Root Growth Inhibition & Lateral Roots)

Objective: Differentiate true auxin agonists from general toxins. Auxins exhibit a specific "biphasic" effect: they inhibit primary root elongation (via the AFB1/TIR1 pathway) but stimulate lateral root formation [3].

Experimental Design Logic
  • Vertical Orientation: Essential to maintain gravitropism. If roots curl or wave excessively due to horizontal stress, length measurements become inaccurate.

  • Sucrose-Free Medium (Optional): Some protocols omit sucrose to strictly test hormonal effects without metabolic interference, but 1% sucrose is standard for seedling vigor.

Step-by-Step Protocol
  • Plate Preparation:

    • Prepare 100mm square petri dishes with 0.5x MS medium + 1% Agar (vertical grade).

    • Supplement medium with test compounds (pre-autoclave for heat-stable, post-autoclave for labile).

  • Seedling Transfer:

    • Germinate Wild Type (Col-0) seedlings on compound-free plates for 4 days vertically.

    • Transfer seedlings (n=15 per replicate) to treatment plates.

    • Ensure root tips point downward.

  • Assay Duration:

    • Grow vertically for an additional 72 hours.

  • Phenotyping:

    • Primary Root: Scan plates at 600 dpi. Use ImageJ (NeuronJ plugin) to trace root length.

    • Lateral Roots: Count the number of emerged lateral roots under a dissecting microscope.

    • Root Hairs: True auxins typically induce excessive root hair formation.

Validation Criteria (Self-Validating System)

A compound is confirmed as "Auxin-Like" only if it meets all three criteria:

  • Inhibition: Dose-dependent reduction of primary root length.

  • Induction: Increase in lateral root density (Lateral Roots / Primary Root Length).

  • Reversibility: (Optional) Co-treatment with auxinole (a TIR1 antagonist) should rescue the root length phenotype [4].

Data Analysis & Interpretation

Expected Phenotypic Profiles

The following table summarizes how different classes of molecules behave in these assays.

Compound ClassRepresentativeDR5::GFP ResponsePrimary Root GrowthLateral Root DensityMechanism
Natural Auxin IAAHigh (Root Tip)Inhibited (IC50 ~50nM)IncreasedTIR1 Agonist
Synthetic Auxin 2,4-DVery HighStrongly InhibitedStrongly IncreasedNon-metabolizable Agonist
Transport Inhibitor NPALow / DiffuseInhibitedDecreased Blocks Efflux (PINs)
General Toxin CycloheximideNone / StressInhibitedDecreasedCytotoxicity
Anti-Auxin PEO-IAANoneNo Effect / Slight PromotionDecreasedTIR1 Antagonist
Screening Workflow Hierarchy

Use this logic flow to filter hits from a chemical library.

ScreeningWorkflow Library Chemical Library Screen1 Primary Screen: DR5::GFP Activation Library->Screen1 Decision1 GFP Signal > 3x Control? Screen1->Decision1 Discard Discard / Inactive Decision1->Discard No Screen2 Secondary Screen: Root Phenotyping Decision1->Screen2 Yes Decision2 Inhibits Primary Root AND Induces Lateral Roots? Screen2->Decision2 Decision2->Discard No (likely toxin) Specificity Specificity Assay: Co-treat with Auxinole Decision2->Specificity Yes Final Confirmed Auxin Mimic Specificity->Final Rescue Observed

Figure 2: Hierarchical screening workflow to isolate specific auxin agonists.

References

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling.[6] Development, 143(18), 3226–3229.[6] [Link][6]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e54740.[3] [Link]

  • Dubrovsky, J. G., et al. (2008). Auxin acts as a local morphogenetic trigger to specify lateral root founder cells. Proceedings of the National Academy of Sciences, 105(25), 8790-8794. [Link]

  • Hayashi, K., et al. (2012). Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex. ACS Chemical Biology, 7(3), 590-598. [Link]

  • Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. [Link]

Sources

Method

Application Note: High-Throughput Phenotypic Screening of Root-Promotive Compounds in Arabidopsis thaliana

Executive Summary & Experimental Logic Root System Architecture (RSA) is a plastic developmental trait critical for nutrient acquisition and stress resilience. Unlike animal models, plant development is post-embryonic, m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Experimental Logic

Root System Architecture (RSA) is a plastic developmental trait critical for nutrient acquisition and stress resilience. Unlike animal models, plant development is post-embryonic, meaning the root system adapts dynamically to its environment. This protocol outlines a standardized, high-throughput workflow for identifying "root-promotive" compounds—specifically those enhancing Primary Root Length (PRL) and Lateral Root Density (LRD) .

The Mechanistic "Why": Causality in Assay Design

To generate reproducible data, one must control the physiological variables that naturally alter root growth. This protocol is built on three pillars of plant physiology:

  • Gravitropism as a Tool: We utilize vertical plate orientation . This forces the root to grow along the agar surface (2D plane) rather than penetrating it, allowing for non-destructive imaging and precise quantification of RSA traits [1].

  • The Sucrose Signal: Sucrose is not merely a carbon source; it is a signaling molecule. Research confirms that direct contact between aerial tissues and sucrose stimulates lateral root emergence [2].[1][2] Therefore, 1% Sucrose is the standard for general screening to ensure baseline vigor, while 0% Sucrose is reserved for metabolic-specific screens.

  • Biphasic Auxin Response: The hormone auxin (Indole-3-acetic acid, IAA) acts as the primary regulator. Crucially, its effect is concentration-dependent: low concentrations (~0.1 nM) promote primary root elongation, while high concentrations (>10 nM) inhibit elongation but stimulate lateral root initiation [3]. This biphasic nature dictates our choice of positive controls.

Experimental Workflow Diagram

The following diagram illustrates the critical path from seed preparation to data extraction.

RootAssayWorkflow Seed Seed Selection (Col-0 WT) Sterilize Surface Sterilization (Liquid Bleach) Seed->Sterilize Remove contaminants Stratify Stratification (4°C, 2-3 Days) Sterilize->Stratify Break dormancy Plate Sowing on Vertical Plates Stratify->Plate Synchronize germination Grow Growth Chamber (16h Light / 22°C) Plate->Grow Gravity vector (90°) Image High-Res Imaging (Flatbed Scanner) Grow->Image Day 7-10 Analyze Quantification (RhizoVision/ImageJ) Image->Analyze Extract Traits

Figure 1: End-to-end workflow for vertical plate root phenotyping. Colors denote phase changes (Prep: Red/Yellow, Growth: Green, Analysis: Blue/Black).

Detailed Protocol

Phase 1: Media Preparation

The standard medium is 0.5x Murashige and Skoog (MS) . Full-strength MS is often too hyperosmotic and can induce stress responses that mask compound effects.

ComponentConcentrationPurpose
MS Basal Salts 2.2 g/L (0.5x)Macro/Micronutrients
MES Buffer 0.5 g/LStabilize pH (Critical for auxin uptake)
Sucrose 10 g/L (1%)Carbon source & Lateral Root signal [2]
Phytagel / Agar 0.8 - 1.0%Gelling agent. Note: Use 1.0% for vertical plates to prevent slumping.
pH Adjustment 5.7 - 5.8Adjusted with KOH (Avoid NaOH if studying Na+ stress)

Step-by-Step:

  • Dissolve salts, MES, and sucrose in deionized water.

  • Adjust pH to 5.7 using 1M KOH.

  • Add agar/Phytagel.

  • Autoclave at 121°C for 20 mins.

  • Compound Addition: Cool media to ~50°C before adding heat-labile compounds (e.g., antibiotics or test drugs).

  • Pour ~40-50 mL into square (12x12 cm) petri dishes. Allow to solidify in a laminar flow hood.

Phase 2: Seed Sterilization (Liquid Method)

Contamination is the primary cause of assay failure.

  • Place seeds (~100-200) in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% Ethanol for 1 minute. Pipette off.

  • Add 1 mL of Sterilization Solution (50% commercial bleach + 0.05% Tween 20) [4].

  • Incubate for 10-15 minutes on a rocker.

  • Wash 5 times with sterile distilled water.[3]

  • Stratification: Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days. Why? This breaks dormancy and ensures all seeds germinate simultaneously, reducing noise in length measurements.

Phase 3: Sowing and Growth
  • Sowing: Using a cut pipette tip, sow seeds individually in a straight line ~1.5 cm from the top of the plate. Space seeds 0.5 - 1.0 cm apart (approx. 15-20 seeds per plate).

  • Sealing: Seal plates with Micropore tape (3M). Why? Micropore tape allows gas exchange (preventing ethylene buildup which inhibits roots) while retaining moisture. Parafilm seals too tightly.

  • Orientation: Place plates vertically in racks.

  • Conditions: 22°C, Long Day (16h light/8h dark), light intensity ~100-120 µmol m⁻² s⁻¹.

Phase 4: Treatment (Transfer Assay vs. Direct Sowing)
  • Direct Sowing: Compound is in the agar from Day 0. Best for chronic exposure.

  • Transfer Assay: Seedlings are grown on mock media for 4-5 days, then transferred to treatment plates.[4] Best for distinguishing post-germination effects.

Data Acquisition & Analysis

Imaging

Do not use a camera if possible; parallax errors distort length measurements.

  • Device: Flatbed scanner (e.g., Epson Expression).

  • Resolution: Minimum 600 DPI (required to resolve root hairs).

  • Technique: Place plates face down on the scanner bed. Use a black background to maximize contrast for the software.

Software & Quantification

Modern tools utilize deep learning or semi-automated tracing to extract RSA traits.

  • RhizoVision Explorer: Best for high-throughput, measures total network length, convex hull, and branching frequency [5].

  • SmartRoot (ImageJ Plugin): Best for tracing individual roots and topology (e.g., exact position of lateral roots) [6].

Key Metrics to Report:

  • Primary Root Length (PRL): Indicator of meristematic activity.

  • Lateral Root Density (LRD): Number of lateral roots / length of primary root. Indicator of auxin signaling status.[1][5][6]

  • Root Hair Density: Indicator of nutrient uptake stress (e.g., Phosphate deficiency).

Physiological Logic & Troubleshooting

Understanding the signaling pathways allows for self-validation of the data.

RootLogic AuxinLow Low Auxin (0.1 nM) Elongation Cell Elongation (Acid Growth) AuxinLow->Elongation Promotes AuxinHigh High Auxin (>10 nM) Inhibition Ethylene Biosynthesis AuxinHigh->Inhibition Stimulates Pericycle Pericycle Activation AuxinHigh->Pericycle Activates Sucrose Sucrose (Aerial Contact) Sucrose->Pericycle Signaling LongRoot Increased Primary Root Length Elongation->LongRoot ShortRoot Inhibited Primary Root Inhibition->ShortRoot LatRoot Increased Lateral Root Density Pericycle->LatRoot Pericycle->LatRoot

Figure 2: Physiological logic for interpreting compound effects. Note the biphasic effect of Auxin (Blue vs Red paths).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Roots growing into agar Agar concentration too low or plate angle <85°.Increase agar to 1.0%; Ensure plates are strictly vertical.
Roots curling/waving excessively Thigmotropism or impenetrable surface.Ensure agar surface is smooth; slant plates slightly (3-5°) so roots glide on surface.
High contamination rate Seed sterilization failure.Switch to Chlorine Gas method (100mL bleach + 3mL HCl) for 3 hours [4].
Inconsistent germination Poor stratification.Extend 4°C stratification to 3 days; Ensure seeds are not clumped.

References

  • Standardized Method for High-throughput Sterilization of Arabidopsis Seeds. National Institutes of Health (NIH).

  • Root System Architecture in Arabidopsis Grown in Culture Is Regulated by Sucrose Uptake in the Aerial Tissues. The Plant Cell.

  • Auxin-triggered changes in the Arabidopsis root tip (phospho)proteome reveal novel root growth regulators. bioRxiv.

  • Arabidopsis Seed Surface Sterilisation Protocol. Plant Success.

  • RhizoVision Explorer: Open-source software for root image analysis. Quantitative Plant.

  • SmartRoot: A semi-automated root image analysis software. Quantitative Plant.

Sources

Application

High-Resolution Transcriptomic Profiling of Benzodioxole-Induced Hepatotoxicity and Metabolic Alterations

Abstract & Introduction Benzodioxole compounds (1,3-benzodioxoles) represent a critical chemical class in pharmacology and toxicology, serving as structural motifs in pesticides (e.g., Piperonyl Butoxide - PBO), flavoran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Benzodioxole compounds (1,3-benzodioxoles) represent a critical chemical class in pharmacology and toxicology, serving as structural motifs in pesticides (e.g., Piperonyl Butoxide - PBO), flavorants (e.g., Safrole), and illicit drug precursors (e.g., MDMA series). Their biological activity is characterized by a "dual-phase" interaction with Cytochrome P450 (CYP) enzymes: acute inhibition via the formation of stable metabolite-inhibitor complexes (MICs), followed by profound transcriptional induction of metabolic enzymes upon chronic exposure.

This Application Note provides a comprehensive guide for profiling the transcriptomic signatures of benzodioxole exposure. Unlike standard RNA-seq workflows, toxicogenomic analysis requires specific adaptations to account for cell viability thresholds, lipid metabolism dysregulation, and the separation of receptor-mediated induction (CAR/AhR pathways) from cytotoxicity-driven gene expression.

Key Applications:

  • Elucidating Mechanism of Action (MoA) for novel benzodioxole derivatives.

  • Differentiating between adaptive metabolic response and frank hepatotoxicity.

  • Identifying biomarkers for Carcinogenic Mode of Action (e.g., Safrole-like DNA adduct formation).

Mechanistic Background

Understanding the molecular cascade is prerequisite to experimental design.[1] Benzodioxoles primarily target the liver, where the methylene carbon of the dioxole ring is oxidized by P450s.

The Benzodioxole Paradox: Inhibition vs. Induction[2]
  • Bioactivation: The methylene carbon is hydroxylated to a carbene intermediate.

  • Inhibition: This reactive carbene binds covalently to the heme iron of the CYP enzyme, irreversibly inhibiting it (Suicide Inhibition).

  • Induction: The accumulation of xenobiotics (due to inhibition) and the compound itself activate nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and Aryl Hydrocarbon Receptor (AhR), triggering massive upregulation of CYP and Phase II genes.

Pathway Visualization

The following diagram illustrates the divergence between metabolic activation and transcriptional feedback loops.

BenzodioxoleMechanism Compound Benzodioxole Compound (e.g., PBO, Safrole) CYP Cytochrome P450 (CYP1A2, CYP2B6) Compound->CYP Substrate Binding NR Nuclear Receptors (CAR / AhR / PXR) Compound->NR Ligand Binding Metabolite Reactive Carbene Intermediate CYP->Metabolite Oxidation of Methylene Carbon MIC Metabolite-Inhibitor Complex (MIC) Metabolite->MIC Covalent Binding to Heme Tox Hepatotoxicity / Carcinogenesis (ROS, DNA Adducts) Metabolite->Tox If detoxification fails MIC->CYP Irreversible Inhibition Nucleus Nucleus (Transcriptional Machinery) NR->Nucleus Translocation Genes Target Gene Upregulation (CYP1A1, CYP2B6, UGTs, GSTs) Nucleus->Genes Transcription Genes->CYP Enzyme Synthesis (Induction Loop)

Figure 1: The dual mechanism of benzodioxoles involving direct enzyme inhibition via carbene formation and transcriptional upregulation via nuclear receptor activation.

Experimental Design & Protocols

Model System Selection
  • Recommended: HepaRG™ cells (differentiated) or Primary Human Hepatocytes (PHH) .

  • Rationale: Standard HepG2 cells lack sufficient expression of CAR and PXR nuclear receptors and have low basal CYP activity, making them unsuitable for studying the specific induction mechanisms of benzodioxoles. HepaRG cells maintain metabolic competence comparable to PHH.

Dose-Finding Strategy (Critical Step)

Benzodioxoles can be cytotoxic. To capture specific transcriptomic changes without the noise of cell death, determine the EC20 (concentration with 20% reduction in viability) using an ATP-based assay (e.g., CellTiter-Glo).

  • Low Dose: 1/10th of EC20 (investigates high-affinity receptor binding).

  • High Dose: EC20 (investigates stress response and early toxicity).

Sample Preparation Protocol

Objective: Isolate high-quality RNA free from genomic DNA and phenolic contaminants.

StepActionCritical Technical Insight
1. Lysis Lyse cells directly in well using TRIzol™ Reagent (or phenol-guanidine equivalent).Benzodioxoles are lipophilic. Phenol-based lysis is superior to silica-columns alone for disrupting lipid-rich hepatic membranes and ensuring complete solubilization.
2. Phase Sep Add chloroform, centrifuge at 12,000 x g, 4°C for 15 min.Safety Note: Perform in fume hood. Benzodioxole metabolites can be volatile.
3. Cleanup Transfer aqueous phase to a silica-spin column (e.g., RNeasy or Zymo).Hybrid protocol (Trizol + Column) removes phenol carryover which inhibits downstream enzymatic library prep.
4. DNAse On-column DNAse I digestion (15 min).Essential. Benzodioxoles (like Safrole) can induce DNA repair genes; gDNA contamination will skew quantification of low-abundance repair transcripts.
5. Elution Elute in 30 µL RNase-free water.Target concentration: >50 ng/µL.
6. QC Agilent Bioanalyzer / TapeStation.Requirement: RIN (RNA Integrity Number) ≥ 8.0. Lower RIN values in tox studies often indicate necrosis, not poor technique.
Library Preparation & Sequencing
  • Library Type: Stranded mRNA-Seq (Poly-A selection).

    • Why Stranded? Essential to distinguish overlapping sense/antisense transcripts which are common in metabolic gene clusters.

  • Depth: 30-40 million reads per sample (paired-end 100bp or 150bp).

    • Rationale: High depth is required to detect low-abundance transcription factors (CAR/PXR) that drive the response.

Bioinformatics & Data Analysis Workflow

The analysis must distinguish between xenobiotic metabolism (adaptive) and toxicity (adverse).

Workflow Diagram

RNASeqWorkflow Raw Raw Reads (FASTQ) QC QC & Trimming (FastQC/TrimGalore) Raw->QC Align Alignment (STAR/HISAT2) QC->Align Quant Quantification (Salmon/FeatureCounts) Align->Quant DE Diff. Expression (DESeq2/EdgeR) Quant->DE Pathway Pathway Analysis (GSEA/KEGG) DE->Pathway ToxPred Tox Prediction (WGCNA/ToxCast) DE->ToxPred

Figure 2: Bioinformatics pipeline optimized for toxicogenomics, integrating standard differential expression with toxicity prediction models.

Key Gene Signatures (The "Benzodioxole Fingerprint")

When analyzing the differential expression table, filter for these specific markers:

CategoryGene SymbolMechanism / Relevance
Phase I Enzymes CYP1A1, CYP1A2Induced via AhR . Hallmark of planar benzodioxoles (e.g., Safrole).
CYP2B6Induced via CAR . Hallmark of non-planar benzodioxoles (e.g., PBO).
CYP3A4Induced via PXR . General metabolic response.[2]
Phase II Enzymes UGT1A1, UGT1A6Glucuronidation (Clearance).
GSTA1, GSTP1Glutathione conjugation (Defense against reactive carbenes).
Transporters ABCC2 (MRP2)Efflux of conjugated metabolites.
Toxicity Markers HMOX1Heme Oxygenase-1. Indicates oxidative stress/heme destruction.
CDKN1A (p21)Cell cycle arrest (DNA damage response).
GADD45ADNA damage sensor (Genotoxicity indicator).
Interpreting the "Inhibitor-Inducer" Signature

A unique transcriptomic signature of benzodioxoles is the paradoxical upregulation of the very enzymes they inhibit .

  • Observation: High mRNA levels of CYP1A2 or CYP2B6 but low enzymatic activity in biochemical assays.

References

  • Mechanism of PBO: Orton, T. C., & Parker, G. L. (1982). The effect of piperonyl butoxide on cytochrome P-450 gene expression in rat liver. Drug Metabolism and Disposition. Link (Context: Foundational work on PBO-mediated induction).

  • Safrole Carcinogenicity: IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1976). Safrole, isosafrole and dihydrosafrole. IARC Monographs. Link

  • HepaRG Suitability: Guillouzo, A., et al. (2007). The human hepatoma HepaRG cells: A highly differentiated model for studies of liver metabolism. Chemico-Biological Interactions. Link

  • Toxicogenomics Protocols: FDA/NCTR. (2023). Toxicogenomics in Risk Assessment. National Center for Toxicological Research. Link

  • Benzodioxole Ring Chemistry: Murray, M. (2000). Mechanisms of inhibitory and inducing effects of methylenedioxyphenyl compounds on cytochrome P450. Current Drug Metabolism. Link

  • RNA-seq in Toxicology: Bushel, P. R., et al. (2018). Principles of Toxicogenomics Design and Analysis. Chemical Research in Toxicology. Link

Sources

Method

"methods for synthesizing N-benzylpropanamide derivatives"

Application Note: Strategic Synthesis of N-Benzylpropanamide Derivatives Abstract The N-benzylpropanamide scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a core fragment in local anesthetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Benzylpropanamide Derivatives

Abstract

The N-benzylpropanamide scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a core fragment in local anesthetics, anti-arrhythmic agents, and analgesic precursors. This guide provides three distinct, field-validated protocols for synthesizing N-benzylpropanamide derivatives. Unlike generic textbook entries, these protocols are optimized for specific research constraints: High-Throughput (Acyl Chloride) , Library Generation (Coupling Reagents) , and Green Scalability (Catalytic Condensation) .

Strategic Overview & Method Selection

The choice of synthetic route depends heavily on the substitution pattern of the benzylamine and the sensitivity of the propionic acid derivative.

ParameterMethod A: Acyl Chloride Method B: Coupling Agents (EDC/HOBt) Method C: Catalytic Thermal
Primary Use Case Large scale, simple derivativesCombinatorial libraries, sensitive functional groups"Green" chemistry, atom economy
Reaction Rate Very Fast (< 1 hour)Moderate (4–16 hours)Slow (12–24 hours)
Atom Economy Low (Stoichiometric salt waste)Low (Urea byproducts)High (Water is sole byproduct)
Purification Crystallization often sufficientColumn Chromatography usually requiredDistillation or Crystallization
Moisture Sensitivity HighModerateLow
Decision Matrix: Pathway Selection

MethodSelection Start Start: Substrate Analysis Sensitive Contains Acid-Sensitive or Nucleophilic Groups? Start->Sensitive Scale Target Scale? Sensitive->Scale No MethodB Method B: EDC/HOBt Coupling (Mild Conditions) Sensitive->MethodB Yes (e.g., OH, NH2) Green Sustainability Priority? Scale->Green <10g (Lab) MethodA Method A: Acyl Chloride (Schotten-Baumann) Scale->MethodA >10g (Bulk) Green->MethodA Low (Speed focus) MethodC Method C: Boric Acid Catalysis (Thermal Dehydration) Green->MethodC High

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate complexity and scale.

Protocol A: The Classical Approach (Acyl Chloride)

Best for: Simple derivatives, rapid synthesis, and scale-up. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

Materials
  • Substrate: Substituted Benzylamine (1.0 equiv)

  • Reagent: Propionyl Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve the Benzylamine (10 mmol) and

    
      (12 mmol) in anhydrous DCM (30 mL).
    
  • Temperature Control (Critical): Cool the solution to 0°C using an ice-water bath.

    • Expert Insight: The reaction is highly exothermic. Failure to cool can lead to bis-acylation or side reactions with other nucleophiles present.

  • Addition: Add Propionyl Chloride (11 mmol) dropwise via a syringe or addition funnel over 15 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validating Step):

    • Quench with 1M HCl (20 mL) to remove unreacted amine.

    • Wash organic layer with Sat.

      
       (remove excess acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if solid; otherwise, the crude is often >95% pure.

Protocol B: The Precision Approach (Coupling Reagents)

Best for: Complex derivatives containing sensitive groups (e.g., esters, protected amines) where acyl chlorides are too harsh. Mechanism: Activation of carboxylic acid via O-acylisourea formation.[1]

Materials
  • Acid: Substituted Propionic Acid (1.0 equiv)

  • Amine: Benzylamine derivative (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)
    
  • Additive: HOBt (1.2 equiv) (Prevents racemization and suppresses N-acylurea rearrangement)

  • Solvent: DMF or DCM

Mechanistic Workflow

EDCCoupling Acid Propionic Acid Intermediate O-Acylisourea (Unstable Active Ester) Acid->Intermediate + EDC EDC EDC·HCl Urea Urea Byproduct (Water Soluble) EDC->Urea ActiveEster OBt-Active Ester (Stabilized) Intermediate->ActiveEster + HOBt HOBt HOBt Product N-Benzylpropanamide ActiveEster->Product + Amine Amine Benzylamine

Figure 2: The EDC/HOBt coupling cycle. HOBt intercepts the unstable O-acylisourea to prevent side reactions.

Step-by-Step Methodology
  • Activation: Dissolve Propionic Acid (10 mmol) in DCM (40 mL). Add EDC

    
    HCl  (12 mmol) and HOBt  (12 mmol). Stir at 0°C for 15 minutes.
    
  • Coupling: Add the Benzylamine (11 mmol) and DIPEA (25 mmol) to the mixture.

  • Incubation: Allow to stir at RT for 12–16 hours.

    • Expert Insight: Unlike acid chlorides, this reaction is not instantaneous. Patience is required for high conversion.

  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash Sequence: 1M Citric Acid (removes amine/EDC)

      
       Sat. 
      
      
      
      (removes acid/HOBt)
      
      
      Brine.
  • Purification: Flash Chromatography is usually required to remove traces of urea byproducts.

Protocol C: The Green Approach (Catalytic Condensation)

Best for: Large-scale manufacturing where atom economy and solvent toxicity are concerns. Mechanism: Boric acid forms a mixed anhydride intermediate that activates the carboxylic acid.

Materials
  • Reagents: Propionic Acid (1.0 equiv), Benzylamine (1.0 equiv)

  • Catalyst: Boric Acid (

    
    ) (10-20 mol%)
    
  • Solvent: Toluene or Xylene

  • Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Propionic Acid (50 mmol), Benzylamine (50 mmol), Boric Acid (5 mmol), and Toluene (100 mL).

  • Reflux: Heat to reflux (

    
    ). Water will azeotrope into the trap.
    
    • Endpoint: Reaction is complete when water collection ceases (approx. 12–24 hours).

  • Workup: Cool to RT. If the product precipitates, filter it directly.[2] If soluble, wash with water (to remove boric acid) and evaporate toluene.

  • Green Benefit: The catalyst (boric acid) is non-toxic and easily removed by aqueous washing.

Quality Control & Characterization Standards

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.

TechniqueExpected Signature (N-benzylpropanamide)Diagnostic Value
1H NMR

5.7-6.0 (Broad s, 1H, NH ),

4.4 (d, 2H,

-Ph
)
Confirms amide bond formation and loss of amine protons.
13C NMR

~173 ppm (C=O amide)
Distinguishes amide from ester or acid precursors.
IR 1640–1660

(Amide I band)
Quick verification of functional group transformation.
HRMS

Confirms molecular formula and absence of bis-acylated byproducts.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827–10852.[3][4] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Application

Application Note: In Vitro Synergistic Activity Assays with Fluconazole

Abstract & Introduction The rising prevalence of azole-resistant Candida and Cryptococcus species has necessitated the search for combinatorial therapies. Fluconazole (FLC), a triazole inhibiting the lanosterol 14 -demet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rising prevalence of azole-resistant Candida and Cryptococcus species has necessitated the search for combinatorial therapies. Fluconazole (FLC), a triazole inhibiting the lanosterol 14


-demethylase (Erg11p/Cyp51p), is the cornerstone of this research. However, FLC is fungistatic against many isolates, and resistance mechanisms—primarily efflux pump overexpression (CDR1, CDR2, MDR1) and target site mutations—are common.

This guide details the Checkerboard Microdilution Assay (the high-throughput screen) and the Time-Kill Kinetic Assay (the dynamic validation). These protocols are harmonized with CLSI M27-A4 and EUCAST E.Def 7.3.2 standards but adapted specifically for dual-agent synergy discovery.

Mechanistic Basis of Synergy

Synergy with fluconazole typically occurs via one of three mechanisms:

  • Bioavailability Enhancement: Inhibition of ABC/MFS efflux pumps, increasing intracellular FLC retention.

  • Pathway Blockade: Simultaneous inhibition of a second target in the ergosterol pathway (e.g., terbinafine acting on squalene epoxidase).

  • Stress Response Abrogation: Inhibiting calcineurin or Hsp90 pathways that allow the fungus to tolerate membrane stress caused by FLC.

Pre-Analytical Considerations (Critical)

Media Preparation

Standardization is non-negotiable. Using undefined media (e.g., YPD, Sabouraud) alters MIC values due to component variability.

  • Standard: RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid).

  • pH: Adjusted to 7.0 ± 0.1 at 25°C.

  • Glucose: 0.2% (CLSI) or 2.0% (EUCAST). Note: For synergy screens involving metabolic inhibitors, 0.2% is preferred to avoid masking metabolic stress.

Compound Solubility & Solvent Tolerance
  • Fluconazole: Soluble in water (up to 2 mg/mL) or DMSO.

  • Partner Agent: Often hydrophobic.

  • Constraint: The final concentration of DMSO in the well must be <1% (v/v) . Higher concentrations inhibit fungal growth independently, creating false "synergy" artifacts.

Protocol A: The Checkerboard Microdilution Assay

This assay creates a 2D matrix of concentrations to identify the Fractional Inhibitory Concentration Index (FICI).[1]

Experimental Design (8x12 Matrix)
  • Rows (A-H): Serial 2-fold dilutions of Agent B (Partner).

  • Columns (1-11): Serial 2-fold dilutions of Agent A (Fluconazole).

  • Column 12: Growth Control (No drug) and Sterility Control.

Step-by-Step Methodology

Step 1: Inoculum Preparation

  • Subculture Candida spp. (e.g., C. albicans SC5314) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

  • Suspend 5 colonies in sterile saline (0.85%).

  • Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL) using a spectrophotometer (OD
    
    
    
    ~0.12-0.15).
  • Crucial Dilution: Dilute this suspension 1:50 in RPMI, then 1:20 in the microplate (final inoculum:

    
     CFU/mL).
    

Step 2: Plate Loading

  • Fluconazole (FLC): Prepare a

    
     working solution of the highest desired concentration. Dispense 50 µL into columns 1-11 (decreasing concentration left to right).
    
  • Partner Agent: Prepare a

    
     working solution. Dispense 50 µL into rows A-H (decreasing concentration top to bottom).
    
  • Inoculum: Add 100 µL of the standardized inoculum to all wells (except sterility control).

  • Final Volume: 200 µL per well.

Step 3: Incubation & Reading

  • Seal plates with gas-permeable films.

  • Incubate at 35°C for 24-48 hours .

  • Read visually (optically clear bottom) or via spectrophotometer at 530 nm or 600 nm.

  • Endpoint: The MIC is the lowest concentration showing ≥50% inhibition (prominent reduction in turbidity) compared to the growth control (CLSI standard for azoles).

Data Analysis: The FICI Formula

Calculate the FICI for every well showing growth inhibition along the turbidity interface (the "isobole").



Interpretation Criteria (Odds FC, 2003):

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Combined effect significantly exceeds sum of individual effects.[2]
> 0.5 – 4.0IndifferenceNo significant interaction (some cite 0.5-1.0 as "Additive").[2]
> 4.0AntagonismCombination is less effective than the single most active agent.

Protocol B: Time-Kill Kinetic Assay

Checkerboards are static. Time-kill assays measure the rate of killing and are required to confirm whether a synergistic interaction is fungistatic or fungicidal.

Experimental Setup
  • Vessels: 20 mL glass vials or deep-well blocks.

  • Conditions:

    • Control (Growth only)

    • Fluconazole alone (at

      
       or 
      
      
      
      MIC)
    • Partner Agent alone (at

      
       or 
      
      
      
      MIC)
    • Combination (FLC + Partner)

  • Inoculum: Higher starting density (

    
     CFU/mL) to allow detection of killing (log drop).
    
Sampling & Plating
  • Incubate at 35°C with agitation (orbit shaker, 150 rpm).

  • Remove 100 µL aliquots at 0, 4, 8, 24, and 48 hours .

  • Perform serial 10-fold dilutions in saline.

  • Plate 20 µL spots onto SDA plates (Miles and Misra method) or spread plate 100 µL.

  • Incubate plates for 24-48h and count colonies.

Definition of Synergy (Time-Kill)

Synergy is defined as a ≥ 2


 decrease  in CFU/mL by the combination compared to the most active single agent after 24 hours.

Visualizations

Workflow: Checkerboard Assay Logic

CheckerboardWorkflow Prep Pre-Analytical (RPMI + MOPS pH 7.0) Inoc Inoculum Std. (0.5 McFarland) Prep->Inoc Dilution Drug Dilution (4x Concentrates) Prep->Dilution Plate 96-Well Matrix (FLC x Partner) Inoc->Plate 100 µL Dilution->Plate 50 µL FLC + 50 µL Partner Incubate Incubation 35°C, 24-48h Plate->Incubate Read Read MIC (50% Inhibition) Incubate->Read Calc Calculate FICI Read->Calc

Caption: Figure 1. Standardized workflow for Checkerboard Microdilution Assay targeting fungal pathogens.

Decision Tree: Interpreting Synergy Data

FICI_Logic Start Calculate FICI (MIC_Ac/MIC_Aa + MIC_Bc/MIC_Ba) CheckSynergy Is FICI ≤ 0.5? Start->CheckSynergy Synergy SYNERGY (High Priority Hit) CheckSynergy->Synergy Yes CheckIndiff Is FICI > 4.0? CheckSynergy->CheckIndiff No Antagonism ANTAGONISM (Contraindicated) CheckIndiff->Antagonism Yes Indifference INDIFFERENCE (No Interaction) CheckIndiff->Indifference No

Caption: Figure 2. Logic gate for interpreting Fractional Inhibitory Concentration Index (FICI) values.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Trailing Growth Partial inhibition common with azoles (fungistatic).Ignore "pinpoint" colonies. Read the point of 50% reduction in turbidity, not 100% clearance.
Precipitation Partner drug insoluble in RPMI.Check wells visually before incubation. If precipitate exists, the concentration is invalid.
Edge Effect Evaporation in outer wells.Use a breathable membrane seal. Fill outer perimeter wells with sterile water if evaporation persists.
Skipped Wells Pipetting error or contamination.Discard plate. Repeat assay. Ensure tips are changed during serial dilution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[4][5] CLSI, Wayne, PA.[4] Link

  • EUCAST. (2020).[6][7] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). European Committee on Antimicrobial Susceptibility Testing. Link

  • Odds, F. C. (2003).[1] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

  • Pfaller, M. A., et al. (2014). Antifungal susceptibility testing: a review of current practices and future directions. Expert Review of Anti-infective Therapy, 12(10), 1237-1255. Link

  • Lewis, R. E., et al. (2002). Overview of fungal susceptibility testing methods. Current Protocols in Pharmacology, Chapter 13. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Benzodioxole Derivatives

Introduction The formation of the 1,3-benzodioxole moiety (methylenedioxy bridge) is a critical step in the synthesis of numerous pharmacophores, including tadalafil, paroxetine, and natural products like safrole. The st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the 1,3-benzodioxole moiety (methylenedioxy bridge) is a critical step in the synthesis of numerous pharmacophores, including tadalafil, paroxetine, and natural products like safrole. The standard transformation involves the dialkylation of a catechol (1,2-dihydroxybenzene) with a methylene dihalide.

While theoretically simple, this reaction is notorious for variable yields due to competing intermolecular polymerization, oxidation of the electron-rich catechol ring, and hydrolysis of the methylene halide. This guide addresses these specific failure modes with high-yield protocols and mechanistic troubleshooting.

Module 1: The "Cesium Effect" (High-Yield Protocol)

Q: I am observing significant oligomerization and low yields (<50%) using standard NaOH/DMSO conditions. How can I favor cyclization?

A: The most effective strategy to suppress intermolecular polymerization is to utilize the "Cesium Effect." Switching from sodium/potassium bases to Cesium Carbonate (


) often doubles the yield (up to 85-95%).
The Mechanism

The large ionic radius of the Cesium cation (


) creates a "naked" phenoxide anion in aprotic polar solvents. More importantly, it facilitates a "template effect" where the large cation coordinates with both oxygen atoms of the catechol mono-alkylated intermediate, pre-organizing the molecule for the second intramolecular displacement rather than an intermolecular attack on a neighbor.
Optimized Protocol (Cesium Carbonate)
  • Substrate: Catechol derivative (1.0 eq)

  • Reagent: Bromochloromethane (

    
    ) or Dibromomethane (
    
    
    
    ) (1.2 - 1.5 eq).[1] Note: Avoid Dichloromethane (
    
    
    ) for this specific high-yield protocol due to lower reactivity.[1]
  • Base:

    
     (1.2 - 1.5 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.[1][2]

  • Temperature:

    
     (Substrate dependent).
    

Step-by-Step Workflow:

  • Dissolve the catechol derivative in anhydrous DMF (0.1 M - 0.2 M concentration).

  • Add

    
     in a single portion.
    
  • Add the dihalomethane.[3][4][5]

  • Heat to

    
     under an inert atmosphere (
    
    
    
    or Ar) to prevent oxidation.
  • Monitor by TLC/HPLC. Reaction is typically faster than NaOH methods (2-4 hours).

Module 2: Cost-Effective Scale-Up (DMSO/NaOH)

Q: Cesium is too expensive for my multi-gram/kilogram scale-up. How do I optimize the standard NaOH method?

A: When using Sodium Hydroxide, the reaction is strictly controlled by dilution and addition rate . You must simulate "high dilution" conditions to favor the intramolecular reaction.

Critical Troubleshooting: The Bonthrone-Cornforth Modification

The primary failure mode here is the rapid consumption of the methylene halide by hydroxide (hydrolysis) before it reacts with the catechol, or the polymerization of the catechol.

Optimized Protocol:

  • The Trap: Place a solution of Methylene Chloride (

    
    ) and DMSO in the reaction flask.[1] Heat to 
    
    
    
    .
  • The Feed: Dissolve Catechol and solid NaOH in a separate volume of DMSO (or water/DMSO mix if necessary, though water reduces yield).

  • The Process: Add the Feed to the Trapextremely slowly (over 2-4 hours) via a syringe pump or addition funnel.

    • Why? This keeps the concentration of the catechol dianion low relative to the excess

      
      , statistically favoring the closing of the ring over finding another catechol molecule.
      

Module 3: Green Chemistry & Safety (Phase Transfer Catalysis)

Q: I need to avoid toxic polar aprotic solvents like HMPA, DMF, or DMSO. Can this be done in water/DCM?

A: Yes, using Phase Transfer Catalysis (PTC).[1][6] This method is robust but requires specific catalysts to transport the dianion into the organic phase.

PTC Protocol[1][6]
  • Solvent System:

    
     (Organic phase) / Water (Aqueous phase).[1]
    
  • Catalyst: Adogen 464 (Methyltrialkyl(

    
    )ammonium chloride) or TBAB (Tetrabutylammonium bromide).[1]
    
  • Base: NaOH (solid or 50% solution).[1]

Procedure:

  • Mix water,

    
     (excess, acting as both reagent and solvent), and Adogen 464 (1-5 mol%).[1]
    
  • Heat to reflux with vigorous stirring (mechanical stirring recommended to maximize surface area).

  • Add the catechol and NaOH solution slowly over 2 hours.

  • Yield Expectation: ~75-80%.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired cyclization and the undesired polymerization, highlighting where the "Cesium Effect" intervenes.

BenzodioxoleSynthesis Catechol Catechol (Starting Material) MonoInt Mono-Alkylated Intermediate Catechol->MonoInt + CH2X2 / Base (Slow Step) Product 1,3-Benzodioxole (Desired Product) MonoInt->Product Intramolecular Cyclization (Fast) (Promoted by Cs+) Polymer Polymer/Oligomer (Side Product) MonoInt->Polymer Intermolecular Attack

Figure 1: Kinetic competition in methylenation.[1] The Cesium cation accelerates the green pathway (Intramolecular) via the template effect.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Oxidation: Catechols form quinones in basic conditions with oxygen.[1]Strict Inerting: Degas all solvents with

or Ar for 15 mins. Keep reaction under positive pressure of inert gas. Add a pinch of sodium dithionite (

) if strictly necessary.
Low Yield (<40%) with sticky residue Polymerization: Concentration of dianion is too high.High Dilution: Switch to the "Slow Addition" protocol (Module 2). Ensure the halide is in large excess in the flask before adding the catechol.
Incomplete Conversion Low Reactivity: DCM (

) is too unreactive at standard reflux.[1]
Reagent Switch: Swap DCM for Dibromomethane (

) or Bromochloromethane (

).[1] Add KI (Potassium Iodide) as a Finkelstein catalyst if using chlorides.
Heavy Emulsion during Workup Surfactant Formation: Basic catechol byproducts act as soaps.[1]Acid Wash: Acidify the aqueous layer to pH < 2 with dilute HCl before extraction to protonate unreacted phenols.[1] Filter through Celite if solids persist.

References

  • Bashall, A. P., & Collins, J. F. (1975).[1] Macrocyclic synthesis by use of the 'cesium effect'. Tetrahedron Letters, 16(40), 3489-3490.[1] Link[1]

  • Bonthrone, W., & Cornforth, J. W. (1969).[7] The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204.[1] Link[1]

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[8] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230-4234. Link

  • Sloboda-Rozner, D., Alsters, P. L., & Neumann, R. (2008).[1] Water-Soluble Polyoxometalates as Oxidation Catalysts. Journal of the American Chemical Society, 130(36), 12007-12016. (Context on oxidative stability). Link

Sources

Optimization

"overcoming solubility issues of succinamic acid derivatives"

Technical Support Center: Solubility Optimization for Succinamic Acid Derivatives Subject: Overcoming Solubility Bottlenecks in Succinamic Acid Derivative (SAD) Formulations From: Dr. Aris Thorne, Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Succinamic Acid Derivatives

Subject: Overcoming Solubility Bottlenecks in Succinamic Acid Derivative (SAD) Formulations From: Dr. Aris Thorne, Senior Application Scientist To: Formulation Scientists, Medicinal Chemists, and Process Engineers

Executive Summary

Succinamic acid derivatives (SADs) present a unique "solubility paradox" in drug development. Structurally, they possess a polar ionizable carboxylic acid tail (


) and a rigid amide head. While the acid group suggests water solubility, the amide moiety often facilitates strong intermolecular hydrogen bonding (N-H···O=C), creating high-energy crystal lattices that resist dissolution.

This guide moves beyond generic advice, providing a causal analysis of these molecular interactions and actionable, self-validating protocols to overcome them.

Module 1: Physicochemical Characterization (The "Why")

Q: My derivative is polar but remains insoluble in water. Why isn't the carboxylic acid helping?

A: The presence of a carboxylic acid does not guarantee solubility if the Crystal Lattice Energy dominates the Solvation Energy . For SADs, the amide group acts as a "molecular zipper," locking molecules together in the solid state. If your compound has a high melting point (


C), the energy required to break the lattice is the rate-limiting step. Furthermore, at pH values below the 

(typically pH < 4.5), the molecule exists in its protonated, neutral form, which has the lowest solubility (

).

Diagnostic Protocol: The pH-Solubility Profiling Objective: Determine the Intrinsic Solubility (


) and the pH required for therapeutic solubility.
  • Preparation: Prepare buffer solutions ranging from pH 1.2 to 8.0 (0.1 M ionic strength).

  • Saturation: Add excess solid SAD to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at

    
    C for 24 hours.
    
  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which may bind amides).

  • Analysis: Quantify using HPLC-UV.

  • Data Plotting: Plot Log(

    
    ) vs. pH.
    

Interpretation:

  • Region A (pH <

    
    ):  Solubility is constant (
    
    
    
    ). If
    
    
    , salt formation alone may be insufficient; consider solid dispersions.
  • Region B (pH >

    
    ):  Solubility should increase exponentially. If it plateaus unexpectedly, suspect Common Ion Effect  (if using sodium buffers with sodium salts) or Micelle Formation .
    

Module 2: Salt Selection Strategies (The "Go-To" Fix)

Q: I tried a Sodium salt, but it turned into a sticky gel (hygroscopic). What is the alternative?

A: Sodium salts of succinamic acids are often highly hygroscopic due to the high charge density of


. The "sticky gel" indicates the formation of a hydrate or amorphous phase that absorbs moisture.

Troubleshooting: Counter-Ion Engineering Switch to counter-ions with lower charge density or those that provide steric bulk to disrupt water binding.

Counter-IonRationale for SADsRisk Profile
Sodium (

)
Standard first choice.High hygroscopicity; risk of gelling.
Potassium (

)
Lower charge density than Na.Better crystallinity, but still hygroscopic.
Tromethamine (Tris) Bulky organic amine.Best for SADs. Forms stable, non-hygroscopic salts; buffers micro-environment.
Lysine/Arginine Basic amino acids.Good for biocompatibility; may form amorphous salts.
Calcium (

)
Divalent cation.Avoid. Often forms insoluble precipitates with dicarboxylic derivatives.

Visual Workflow: Salt Selection Decision Tree

SaltSelection Start Start: SAD Solubility < Target CheckPKA Is pKa < 5.0? Start->CheckPKA BaseScreen Screen Counter-ions: Na+, K+, Tris, Lysine CheckPKA->BaseScreen Yes Fail Switch to Co-crystal or Amorphous Dispersion CheckPKA->Fail No (Too weak acid) EvalSolid Evaluate Solid State: Is it Crystalline? BaseScreen->EvalSolid HygroCheck Hygroscopicity Check (DVS Analysis) EvalSolid->HygroCheck Yes EvalSolid->Fail No (Oil/Gel) HygroCheck->BaseScreen > 5% (Try organic amine) Success Select Salt Form HygroCheck->Success < 2% moisture uptake

Figure 1: Decision matrix for selecting the optimal counter-ion for succinamic acid derivatives.

Module 3: Breaking the Lattice with Cosolvents

Q: We cannot change the solid form (regulatory lock). How do we solubilize it for liquid formulation?

A: If you are locked into the free acid form, you must reduce the polarity difference between the solvent and the drug. SADs are "amphiphilic" (polar head, often lipophilic tail). Water is too polar; oils are too non-polar. You need a Dielectric Constant (


) Match .

The Log-Linear Solubilization Protocol: Use the equation:



  • 
    : Solubility in mixture
    
  • 
    : Solubility in water[1][2]
    
  • 
    : Solubilization power (slope)
    
  • 
    : Fraction of cosolvent
    

Recommended Cosolvent Systems for SADs:

  • PEG 400 / Water: The ether oxygens in PEG interact favorably with the amide protons of SADs, disrupting the crystal lattice.

  • Propylene Glycol (PG): Good for oral formulations.

  • Ethanol: High solubilization power but volatile.

Experimental Workflow:

  • Prepare binary mixtures of Water:Cosolvent (0%, 20%, 40%, 60% v/v).

  • Determine solubility at equilibrium.

  • Critical Check: If the plot of

    
     vs. 
    
    
    
    deviates from linearity (concave down), it indicates cosolvent-water immiscibility regions or drug self-association . Reduce cosolvent concentration.

Module 4: Advanced Complexation (Cyclodextrins)

Q: The drug precipitates upon dilution in the bloodstream. How do we prevent this?

A: This is "precipitation on dilution," common with cosolvents. The solution is to use Inclusion Complexation . Succinamic acid derivatives fit well into Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic N-substituted tail enters the CD cavity, while the hydrophilic succinamic acid head remains exposed to the solvent, anchoring the complex.

Protocol: Phase Solubility Diagram (Higuchi-Connors)

  • Setup: Prepare aqueous solutions of HP-

    
    -CD (0 to 100 mM).
    
  • Addition: Add excess SAD to each vial.

  • Analysis: Measure dissolved drug concentration after 24h.

  • Calculation: Calculate Stability Constant (

    
    ) using the slope:
    
    
    
    

Success Criteria:

  • A Type

    
      diagram (linear increase) indicates a 1:1 soluble complex.
    
  • If

    
    , the complex is stable enough to prevent precipitation upon moderate dilution.
    

Visual Mechanism: Host-Guest Interaction

Complexation cluster_0 Interaction Mechanism Drug SAD Molecule (Hydrophobic Tail) Complex Inclusion Complex (Soluble) Drug->Complex Tail enters cavity CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Stabilizes Desc 1. Hydrophobic effect drives inclusion 2. Succinamic head H-bonds with water 3. Amide lattice energy is bypassed

Figure 2: Mechanism of solubility enhancement via Cyclodextrin complexation.

References

  • Physicochemical Properties of Succinamic Acid

    • Sigma-Aldrich. Succinamic acid 97% Product Specification. Link

  • Salt Formation & Stoichiometry

    • Paluch, K. et al. (2013). "Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries Formed between Ciprofloxacin and Succinic Acid." Molecular Pharmaceutics. Link

  • Cyclodextrin Complexation

    • Caira, M. R. et al. (2007). "Cyclodextrin Inclusion Complex with Succinic Acid." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • Solubility Enhancement Techniques

    • Ainurofiq, A. et al. (2021). "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Journal of Reports in Pharmaceutical Sciences. Link

  • pKa and Ionization

    • Williams, R. pKa Data Compilation for Carboxylic Acids. Organic Chemistry Data. Link

Sources

Troubleshooting

"optimizing reaction conditions for N-acylation"

Welcome to the N-Acylation Optimization Support Hub. Operator: Senior Application Scientist (Process Chemistry Division) System Status: Online Objective: Troubleshoot and optimize amide bond formation workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Acylation Optimization Support Hub.

Operator: Senior Application Scientist (Process Chemistry Division) System Status: Online Objective: Troubleshoot and optimize amide bond formation workflows.

Introduction: Beyond "Mix and Stir"

N-acylation—the formation of an amide bond—is the backbone of medicinal chemistry.[1] While theoretically simple, the reality involves a complex interplay of kinetics, thermodynamics, and competing side reactions.[1]

This guide is not a textbook; it is a troubleshooting engine. We address the specific failure modes of N-acylation: stalled conversion, racemization, and chemoselectivity issues. We move beyond "standard conditions" to mechanistic interventions.[1]

Module 1: Strategic Reagent Selection

User Query: "I have a carboxylic acid and a secondary amine. Standard EDC/NHS coupling failed. What should I use?"

Technical Insight: The choice of coupling reagent is dictated by the steric profile of the amine and the epimerization risk of the acid. Carbodiimides (EDC, DCC) are often insufficient for hindered substrates due to the slow formation of the O-acylisourea intermediate.

The Decision Matrix: Use this logic flow to select the optimal activation strategy.

ReagentSelection Start Substrate Analysis AcidType Is the Acid Chiral (Alpha-Proton)? Start->AcidType AmineType Is the Amine Hindered? AcidType->AmineType No RacemizationRisk High Racemization Risk AcidType->RacemizationRisk Yes UseHATU Use HATU/HOAt (Fast Activation) AmineType->UseHATU Secondary/Moderate UseAcidFluoride Generate Acid Fluoride (TFFH or Cyanuric Fluoride) AmineType->UseAcidFluoride Extremely Hindered (e.g., t-Butyl amine) UseEDC EDC + HOBt/Oxyma AmineType->UseEDC Primary/Unencumbered RacemizationRisk->UseHATU If Hindered (Controlled Base) UseT3P Use T3P (Propylphosphonic Anhydride) (Low Epimerization) RacemizationRisk->UseT3P Standard StandardCoupling Standard Coupling

Figure 1: Decision tree for selecting coupling reagents based on substrate sterics and chirality.

Module 2: Troubleshooting Low Conversion (The Kinetic Barrier)

User Query: "My reaction stalls at 60% conversion. I added more coupling reagent, but it didn't help."

Root Cause Analysis: Adding more coupling reagent to a stalled reaction often fails because the active intermediate has hydrolyzed or rearranged (e.g.,


-acylurea formation).[1] The issue is usually nucleophilicity , not activation.[1]

The Solution: Hypernucleophilic Catalysis (DMAP) For hindered substrates or acid anhydrides, 4-(Dimethylamino)pyridine (DMAP) is essential. It does not just act as a base; it acts as a nucleophilic transfer catalyst .[1]

Mechanism of Action:

  • DMAP attacks the acyl donor to form an

    
    -acylpyridinium  salt (highly electrophilic).[1]
    
  • The amine attacks this intermediate, regenerating DMAP.[1]

  • Critical Warning: DMAP can induce racemization.[1] Do not use >0.1 eq DMAP with chiral acids unless absolutely necessary.[1]

DMAP_Mechanism AcylDonor Acyl Donor (Anhydride/Chloride) Intermediate N-Acylpyridinium (Super-Electrophile) AcylDonor->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Amide Product Intermediate->Product + Amine Amine Substrate Amine Product->DMAP Regenerate Catalyst

Figure 2: The Steglich acylation catalytic cycle. DMAP forms a highly reactive intermediate that accelerates attack by poor nucleophiles.

Data: Coupling Reagent Efficiency Comparison

ReagentReactivityRacemization RiskBy-product RemovalBest For
EDC/HOBt ModerateLowWater Soluble (Easy)Routine synthesis, primary amines.[1]
HATU Very HighModerateAqueous Wash (DCM/Brine)Hindered amines, intramolecular cyclization.[1]
T3P ModerateVery LowWater SolubleScale-up, chiral acids, epimerization-sensitive substrates.[1]
TFFH HighModerateAqueous WashGenerating acid fluorides for extremely hindered amines.[1]

Module 3: Preserving Chirality (Racemization)

User Query: "I synthesized a dipeptide, but my enantiomeric excess (ee) dropped from 99% to 85%."

Technical Insight: Racemization primarily occurs via the oxazolone (azlactone) mechanism .[1] The activated carboxylate cyclizes with the amide backbone oxygen.[1] This intermediate is highly acidic at the alpha-position, leading to rapid epimerization.[1]

Protocol: Low-Racemization Coupling To suppress oxazolone formation, you must use an additive that reacts with the O-acylisourea faster than the intramolecular cyclization can occur.[1]

Recommended Additives:

  • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt due to the "neighboring group effect" of the pyridine nitrogen, which stabilizes the active ester and accelerates amine attack [1].[1]

  • Oxyma Pure: A non-explosive alternative to HOBt with superior performance in suppressing racemization [2].[1]

Step-by-Step Protocol (Chiral Preservation):

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv HOAt (or Oxyma) in DMF (0.1 M).

  • Cool: Cool the mixture to 0°C . Temperature control is critical for chiral integrity.

  • Activate: Add 1.1 equiv EDC (or DIC).[1] Stir for 5 minutes.

  • Couple: Add 1.0 equiv Amine followed by 2.0 equiv DIPEA (only if amine is a salt).[1]

  • Monitor: Allow to warm to RT slowly. Monitor by LCMS.[1]

Module 4: Chemoselectivity (N- vs. O-Acylation)

User Query: "My substrate has both a primary amine and a primary alcohol. I only want the amide."

Technical Insight: Amides are thermodynamically more stable than esters, but kinetically, alcohols can compete if the amine is protonated or hindered.[1]

Strategy: pH Control (Schotten-Baumann Conditions) In a biphasic system (DCM/Water), you can exploit the pKa difference. Amines (pKa ~10) are protonated at neutral pH, but at pH 8-9, they are nucleophilic.[1] Alcohols (pKa ~16) remain protonated and non-nucleophilic.[1]

Protocol: Schotten-Baumann Acylation [2][3]

  • Phase 1 (Aqueous): Dissolve the amine in 1N NaOH (or saturated NaHCO3 for sensitive substrates).

  • Phase 2 (Organic): Dissolve the acyl chloride in DCM.

  • Reaction: Add the organic phase to the aqueous phase dropwise with vigorous stirring.

  • Workup: The amide stays in the organic layer (mostly), while the HCl byproduct is neutralized by the aqueous base.[1]

  • Note: If O-acylation occurs, treat the crude mixture with LiOH/MeOH for 30 mins. The ester will hydrolyze much faster than the amide [3].[1]

References

  • Valeur, E., & Bradley, M. (2009).[1][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][4] Link

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1][6][7] Amide bond formation and peptide coupling.[1][4][8][9] Tetrahedron, 61(46), 10827-10852.[1][6] Link

Sources

Optimization

Technical Support Center: N-Benzodioxol-5-yl-succinamic Acid Purification

This guide serves as a specialized technical resource for the purification of N-Benzodioxol-5-yl-succinamic acid (also known as 4-((benzo[d][1,3]dioxol-5-yl)amino)-4-oxobutanoic acid). The protocols below are designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of N-Benzodioxol-5-yl-succinamic acid (also known as 4-((benzo[d][1,3]dioxol-5-yl)amino)-4-oxobutanoic acid).

The protocols below are designed to address the specific physicochemical properties of the benzodioxole moiety—specifically its electron-rich nature, which makes it prone to oxidative coloration—and the amphiphilic character of the succinamic acid functionality.

Ticket Type: Technical Guide & Troubleshooting Subject: Isolation, Purification, and Impurity Removal Protocols Application Scientist: Dr. A. Vance, Senior Separation Specialist

Core Purification Strategy: The "Acid-Base Switch"

For N-aryl succinamic acids, simple recrystallization often fails to remove unreacted aniline starting materials effectively. The most robust protocol relies on the free carboxylic acid functionality to toggle solubility.

Why this works:

  • The Product (

    
    ) is soluble in mild base (NaHCO
    
    
    
    ) but insoluble in acid.
  • Impurity A (Unreacted Amine): Insoluble in base; soluble in acid.

  • Impurity B (Bis-succinamide): Neutral; insoluble in base.

  • Impurity C (Succinic Acid): Soluble in water; remains in aqueous phase during filtration if volume is controlled.

Protocol A: The Standard Workup (Recommended)

Use this for crude reaction mixtures containing >5% unreacted amine.

  • Dissolution : Suspend the crude solid in 5% NaHCO

    
     solution  (10 mL per gram of crude). Stir vigorously for 20 minutes. The product will dissolve as the sodium salt.
    
    • Note: If a dark oil or solid remains undissolved, this is likely unreacted 3,4-methylenedioxyaniline or bis-amide byproducts.

  • Partition Wash : Extract the aqueous basic solution with Ethyl Acetate (EtOAc) (

    
     vol).[1]
    
    • Action: Discard the organic (EtOAc) layer. This removes neutral impurities and colored oxidation products.

  • Precipitation : Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with stirring until pH

    
     1–2.
    
    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration : Filter the solid and wash with cold water (

    
    ).
    
    • Critical Step: The water wash removes trapped NaCl and residual succinic acid.

  • Drying : Dry in a vacuum oven at 50°C.

Recrystallization Guide (Polishing)

If the "Acid-Base Switch" yields a solid with <98% purity, or if the product is colored (pink/grey), proceed to recrystallization.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best for general purification. Dissolves product hot; crystallizes well upon cooling.
EtOH : Water (2:1) High Use if the product is too soluble in pure EtOH. Add water to hot EtOH solution until turbid.
Isopropanol (IPA) Medium Good alternative if EtOH yields oil. Slower evaporation.[2]
Acetonitrile Low Not recommended; often leads to oiling out for succinamic acids.
Protocol B: Decolorization & Recrystallization

The benzodioxole ring is electron-rich and oxidizes to pink/grey quinoid species over time.

  • Dissolve the solid in minimal boiling Ethanol (95%) .

  • Activated Carbon Treatment : If the solution is colored, add activated charcoal (5 wt%) and stir at reflux for 5 minutes.

  • Hot Filtration : Filter through a pre-warmed Celite pad to remove charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection : Filter crystals and wash with cold Ethanol.

Visual Workflows

Figure 1: The Acid-Base Purification Logic

This flowchart illustrates the separation of the target molecule from common synthetic impurities.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Step1 Suspend in 5% NaHCO3 (pH ~8.5) Start->Step1 Decision1 Filtration / Extraction Step1->Decision1 SolidResidue Solid/Organic Layer: Unreacted Amine Bis-Amides Oxidation Products Decision1->SolidResidue Insoluble AqLayer Aqueous Layer: Product (Carboxylate Salt) Succinate Salts Decision1->AqLayer Soluble Step2 Acidify with 2M HCl to pH 1-2 AqLayer->Step2 Precipitate Precipitate Forms Step2->Precipitate Filtration2 Filter & Wash (Cold Water) Precipitate->Filtration2 FiltrateWaste Filtrate: Succinic Acid NaCl Filtration2->FiltrateWaste Wash FinalProduct Solid Product: N-Benzodioxol-5-yl-succinamic acid Filtration2->FinalProduct Retain

Caption: Separation logic relying on the pH-dependent solubility of the succinamic acid moiety.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Cause: This typically happens if the solvent polarity is too low or the concentration is too high. It is common with succinamic acids due to hydrogen bonding networks.

  • Fix:

    • Re-heat the mixture to dissolve the oil.

    • Add a "seed crystal" if available.

    • Add a small amount of a more polar co-solvent (e.g., 5% water if using pure alcohol).

    • Scratch the glass vigorously with a glass rod to induce nucleation.

Q2: The solid has a persistent pink/grey hue even after recrystallization.

  • Cause: Oxidation of the benzodioxole amine precursor creates highly colored quinoid impurities that co-crystallize.

  • Fix: Recrystallization alone is often insufficient. You must perform the Acid-Base Wash (Protocol A) first, ensuring the EtOAc wash step is thorough. If color persists, use activated charcoal in the recrystallization step.

Q3: NMR shows peaks around 2.6 ppm that I can't get rid of.

  • Cause: This is likely succinic acid or succinic anhydride .

  • Fix: These are water-soluble.[3]

    • If the impurity is succinic anhydride, stir the solid in water for 1 hour (hydrolyzes it to acid).

    • Filter and wash the solid copiously with water .[2] Do not use organic solvents for this wash, as succinic acid has low solubility in cold organics but high solubility in water.

Q4: What is the expected melting point?

  • Based on structural analogues (N-aryl succinamic acids), the melting point is typically in the range of 145°C – 155°C . A broad melting range (>2°C) indicates retained solvent or impurities.

Analytical Verification

Ensure your product meets these criteria before use in biological assays:

MethodExpected ResultAcceptance Criteria
1H NMR (DMSO-d6)

12.1 (COOH), 9.9 (NH), 7.3 (d, Ar-H), 6.0 (s, O-CH2-O), 2.5 (m, CH2-CH2)
No peaks at

6.3 (free amine) or

10.5+ (bis-amide).
HPLC Single peak at

280 nm
>98% Area Under Curve (AUC).
Appearance White to off-white powderNo pink/grey discoloration.

References

  • Reaction of Anilines with Succinic Anhydride: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of N-Aryl Succinamic Acids : Shet, P. M., et al. "Investigation of supramolecular synthons in the crystals of N-(aryl)-succinamic acids."[2] Chemical Data Collections, 13-14, 2018, 113-125. Link[2]

  • Purification of Benzodioxole Derivatives : Rehman, A., et al. "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide." Journal of the Chemical Society of Pakistan, 2013. Link

  • Recrystallization Solvents : "Recrystallization Guide." Department of Chemistry, University of Rochester. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzodioxole Bioactivity

Introduction You are likely here because your synthesized benzodioxole (1,3-benzodioxole) analogs are failing to translate potent biochemical affinity into cellular or in vivo efficacy.[1] This is a classic frustration w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely here because your synthesized benzodioxole (1,3-benzodioxole) analogs are failing to translate potent biochemical affinity into cellular or in vivo efficacy.[1] This is a classic frustration with this scaffold. While the methylenedioxy bridge is a proven pharmacophore (found in Tadalafil, Paroxetine, and Berberine), it introduces unique physicochemical and metabolic liabilities that often masquerade as "low potency."[1]

This guide moves beyond basic purity checks. We will troubleshoot the three silent killers of benzodioxole bioactivity: Metabolic Suicide Inhibition , Regioisomer Contamination , and Solubility-Limited Absorption .

Module 1: Synthetic Integrity & Purity

Is your scaffold actually intact?

The benzodioxole ring is electron-rich, making it susceptible to oxidative ring-opening and acid-catalyzed hydrolysis.[1] Standard LC-MS often misses these degradants because the molecular weight shift can be subtle (e.g., hydrolysis to catechol + formaldehyde).[1]

Troubleshooting Protocol: The "Acid Stress" Check

Issue: If your final deprotection step involved strong acids (e.g., TFA, HBr), you may have partially opened the dioxole ring to a catechol. Catechols rapidly oxidize to quinones, which are cytotoxic and promiscuous binders (PAINS), leading to confusing bioactivity data.[1]

Step-by-Step Validation:

  • Dissolve 1 mg of compound in

    
    -DMSO.
    
  • Run a standard

    
    H NMR.
    
  • Diagnostic Signal: Look for the "singlet" peak of the methylenedioxy protons (

    
    ).[1]
    
    • Target Range:

      
       5.9 – 6.1 ppm.[1]
      
    • Failure Mode: If this integral is low or absent, or if you see broad phenolic peaks (

      
       8.5 – 10.0 ppm), the ring has opened.[1]
      
  • Regioisomer Check: If you performed electrophilic substitution on the benzodioxole ring, standard 1D NMR is insufficient. You must run a 2D NOESY or HMBC.[1] The directing effect of the dioxy group is strong, often yielding unwanted ortho-isomers that are inseparable by standard flash chromatography.

Workflow Visualization: Purity Decision Tree

PurityCheck start Synthesized Benzodioxole nmr 1H NMR Analysis (Focus: 5.9-6.1 ppm) start->nmr decision Singlet Present? nmr->decision pass Ring Intact decision->pass Yes fail Ring Opened (Catechol) decision->fail No regio 2D NOESY/HMBC pass->regio If substituted fail->start Redesign Synthesis final Proceed to Bioassay regio->final

Figure 1: Critical purity validation workflow focusing on the stability of the methylenedioxy bridge.

Module 2: Metabolic Liability (The "Suicide Substrate" Effect)

Why does activity vanish over time?

This is the most common reason for benzodioxole failure in lead optimization. The methylenedioxy moiety is a known Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

The Mechanism: The CYP450 enzyme attempts to oxidize the methylene bridge. Instead of a stable metabolite, it forms a highly reactive carbene intermediate . This carbene coordinates irreversibly with the heme iron of the CYP enzyme, permanently inactivating it.[2]

Consequences:

  • In Vitro: Non-linear kinetics in microsome assays.

  • In Vivo: Auto-inhibition (drug inhibits its own metabolism) or toxicity, leading to low effective concentrations at the target site.[1]

Diagnostic Protocol: Microsomal Stability Shift

Question: Is my compound killing the metabolic machinery?

  • Prepare two incubation sets with Human Liver Microsomes (HLM).

    • Set A: Pre-incubate compound + HLM + NADPH for 30 mins.

    • Set B: Co-incubate compound + HLM + NADPH (Time 0).[1]

  • Add a marker substrate (e.g., Midazolam for CYP3A4) to both.[1]

  • Measure the IC50 of your compound against the marker substrate.

  • Analysis:

    • If

      
      , your compound is a Time-Dependent Inhibitor (TDI).[1]
      
    • Result: The benzodioxole ring is forming a carbene complex.

Pathway Visualization: Carbene-Mediated Inactivation[1]

CYP_Mechanism cpd Benzodioxole Drug reaction H-Atom Abstraction cpd->reaction cyp CYP450 (Fe-O) cyp->reaction radical Free Radical Intermediate reaction->radical carbene Carbene Intermediate (:C) radical->carbene -H2O complex Fe=C Complex (Irreversible Inactivation) carbene->complex Coordinates Heme

Figure 2: Mechanism of CYP450 inactivation by benzodioxoles.[1] The formation of the carbene intermediate is the critical failure point.

Module 3: Physicochemical Barriers (Solubility)

Is it "Brick Dust"?

Benzodioxoles are planar and lipophilic.[1] They pack efficiently in crystal lattices, often resulting in high melting points and poor aqueous solubility ("brick dust").[1] If your bioassay shows "low activity," the compound might simply have precipitated out of the media.

Data Comparison: Solvent Systems

Do not rely on DMSO stock clarity alone.[1] Upon dilution into aqueous buffer, benzodioxoles often crash out.[1]

ParameterBenzodioxole RiskTroubleshooting Action
LogP High (> 3.[1]5)If > 4.0, consider adding a solubilizing tail (e.g., morpholine).[1]
Melting Point High (> 200°C)High crystal energy limits solubility.[1] Disrupt symmetry.
Assay Media PrecipitationKinetic Solubility Test: Measure UV absorbance of filtrate after 2 hours in buffer.

Formulation Tip: If you observe precipitation in the assay plate (turbidity), switch to a Solid Dispersion formulation or use cyclodextrin (HP-


-CD) to maintain solubility during the assay.[1]

FAQ: Rapid Troubleshooting

Q: My compound is fluorescent. Will this interfere with the assay? A: Yes, many benzodioxoles fluoresce in the UV-blue region. If your assay uses a fluorescent readout (e.g., FRET, TR-FRET) near 350-450 nm, you are likely seeing false data.[1]

  • Fix: Run a spectral scan of your compound alone.[1] If it overlaps with your assay fluorophore, switch to a luminescent or alphascreen assay.

Q: Can I replace the benzodioxole to fix the metabolic instability? A: Yes. The standard bioisostere strategy is to use deuterated analogs (replace


 with 

) to slow down the hydrogen abstraction rate (Kinetic Isotope Effect).[1] Alternatively, substitute with a difluoromethylenedioxy group (

), which blocks the carbene formation entirely [1].[1]

References

  • Murray, M. (2000).[1] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[1] Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005).[1] Inhibition of Cytochrome P450 Enzymes.[1][2][3][4][5][6] In Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Optimization

Technical Support Center: Refining Protocols for Experimental Consistency

Current Status: Operational Operator: Senior Application Scientist Ticket ID: REFINE-2024-PROTO Subject: Eliminating Variable Drift in Preclinical Research Introduction: The Engineering of Reproducibility Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: REFINE-2024-PROTO Subject: Eliminating Variable Drift in Preclinical Research

Introduction: The Engineering of Reproducibility

Welcome to the Technical Support Center. You are likely here because of a "silent failure"—data that looks correct technically but fails to replicate biologically.

In drug development and high-stakes research, we often attribute failure to complex biology when the culprit is actually protocol drift . As a Senior Application Scientist, I do not view protocols as recipes; I view them as self-validating engineering systems .

This guide addresses the three most common vectors of experimental variability: Biological Drift (Cell Culture) , Amplification Noise (qPCR) , and Quantification Bias (Western Blotting) .

Module 1: The Biological Variable (Cell Culture)

Issue: "My assay results are drifting over months despite using the 'same' cell line."

Root Cause: Phenotypic drift caused by high passage numbers and lack of authentication. A cell line at Passage 50 is genetically distinct from Passage 5.

Troubleshooting Guide: The "Bank-to-Assay" System

Q: How do I stop phenotypic drift from invalidating my long-term studies? A: You must implement a Two-Tier Banking System . Never culture cells continuously for >2 months.

Protocol: The Master/Working Bank Workflow

  • Thaw Standard: Thaw 1 vial of Master Cell Bank (MCB) .

  • Expansion: Expand to generate 10-20 vials of Working Cell Bank (WCB) . Freeze these immediately.

  • Assay Use: Thaw 1 vial of WCB for experiments.

  • Hard Stop: Discard WCB culture after 10 passages or 4 weeks. Thaw a new WCB vial.

Q: How do I prove my cells are what the label says? A: Visual inspection is insufficient. You must use Short Tandem Repeat (STR) Profiling .[1]

  • Frequency: Every 6 months, before cryopreservation, and upon receiving new lines.

  • Standard: Match >80% alleles with the donor profile (ATCC/ExPASy databases).

Visualization: Cell Line Integrity Logic

Caption: Decision logic for maintaining genetic stability in cell culture workflows.

CellCultureLogic Start Start: New Cell Line Auth STR Profiling (Authentication) Start->Auth Match Match > 80%? Auth->Match Discard Discard & Report Match->Discard No MCB Create Master Cell Bank (P3-P5) Match->MCB Yes WCB Create Working Cell Bank (P6-P8) MCB->WCB Exp Experimental Culture (Max 10 Passages) WCB->Exp Stop Hard Stop: Thaw New WCB Exp->Stop > 4 Weeks Stop->WCB Reset

Module 2: The Amplification Variable (qPCR)

Issue: "My technical replicates have high standard deviations (>0.5 Ct), and fold-changes are unrepeatable."

Root Cause: Violation of MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments).[2] The most common failure is poor primer efficiency masking true data.

Troubleshooting Guide: The Efficiency Check

Q: Why is my fold-change calculation wrong even with good pipetting? A: You are likely assuming 100% amplification efficiency (


). If your target gene has 

and your reference gene has

, the

method is mathematically invalid.

Protocol: Determining Primer Efficiency

  • Dilution Series: Prepare a 5-point, 10-fold serial dilution of your cDNA template (e.g., 100ng to 0.01ng).

  • Run qPCR: Run triplicates for each dilution.

  • Plot: Graph Ct (y-axis) vs. log(concentration) (x-axis).

  • Calculate Slope:

    
    .
    
  • Acceptance Criteria: Efficiency must be 90-110% (Slope -3.6 to -3.1) and

    
    .
    

Q: How do I fix high Ct variability? A: Consult the diagnostic matrix below.

SymptomProbable CauseCorrective Action
Ct > 35 Template too dilute or degradedIncrease RNA input; check RIN (RNA Integrity Number) > 7.
Replicate SD > 0.5 Pipetting error or bubblesUse calibrated pipettes; spin plate 2 min @ 1000xg before run.
Amp in NTC (No Template) Contamination or Primer DimersCheck Melt Curve. Single peak = Contamination; Low Tm mess = Dimers.
Low Efficiency (<90%) Inhibitors (Phenol/Ethanol)Re-purify RNA; adding extra wash step during extraction.
Visualization: MIQE Compliance Workflow

Caption: Step-by-step validation loop for qPCR assays based on MIQE standards.

MIQE_Workflow RNA RNA Extraction (Check RIN > 7) Design Primer Design (Intron Spanning) RNA->Design Valid Efficiency Test (Std Curve) Design->Valid Check 90% < E < 110%? Valid->Check Exp Run Experiment (Triplicates) Check->Exp Pass Redesign Redesign Primers Check->Redesign Fail Redesign->Design

Module 3: The Quantification Variable (Western Blot)

Issue: "My bands are messy, and quantification feels subjective."

Root Cause: Operating outside the Linear Dynamic Range and lack of antibody validation. A saturated band (black blob) cannot be quantified because signal


 protein amount.
Troubleshooting Guide: The "Five Pillars" Approach

Q: How do I know my antibody is actually detecting the target? A: Do not trust the vendor datasheet blindly. You must validate using one of the Five Pillars of Antibody Validation (Uhlen et al., 2016):

  • Genetic: Compare Wild Type vs. Knockout (CRISPR/siRNA). Gold Standard.

  • Orthogonal: Compare Blot data with mRNA levels (qPCR).

  • Independent Antibody: Use a second antibody against a different epitope.[3]

  • Tagged Expression: Overexpress a GFP-tagged version and correlate signals.

  • IP-MS: Immunoprecipitation followed by Mass Spec.

Q: How do I ensure my quantification is linear? A: You must perform a Lysate Titration Curve .

  • Load 5, 10, 20, 40, and 80

    
    g of protein.
    
  • If the signal for 80

    
    g is not double the signal for 40 
    
    
    
    g, you have saturated the membrane capacity or the detection reagent. Only quantify samples that fall within the linear portion of this curve.
Visualization: Antibody Validation Decision Tree

Caption: Selecting the correct validation strategy for antibody specificity.

AntibodyValidation Start New Antibody Lot KO_Avail Is KO/KD Cell Line Available? Start->KO_Avail Genetic Pillar 1: Genetic (Compare WT vs KO) KO_Avail->Genetic Yes Ortho Pillar 2: Orthogonal (Correlate w/ RNA-seq/qPCR) KO_Avail->Ortho No Valid Validated for Use Genetic->Valid Indep Pillar 3: Independent Ab (Diff Epitope) Ortho->Indep Ambiguous Data Ortho->Valid Indep->Valid

Module 4: Reagent Integrity (Storage)

Issue: "Enzymatic activity drops halfway through the kit."

Root Cause: Freeze-thaw cycles shear enzymes and degrade nucleotides.

Protocol: Upon receipt of any kit (Master Mix, Polymerase, Primers), immediately aliquot into single-use volumes.

ReagentStorageCritical Handling Rule
RNA -80°CNever vortex. Mix by flicking. Keep on ice < 30 mins.
Enzymes -20°CGlycerol stocks never freeze. Keep in cooler blocks, not ice slush.
Primers (Stock) -20°CStore at 100

M. Aliquot to avoid contamination.
Primers (Working) 4°CStable for ~1 month. Do not refreeze 10

M dilutions.

References

  • Bustin, S. A., et al. (2009).[2] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[2][4][5][6] Clinical Chemistry. [Link]

  • National Institutes of Health (NIH). Principles and Guidelines for Reporting Preclinical Research. [Link]

  • Uhlen, M., et al. (2016).[3] A proposal for validation of antibodies. Nature Methods. [Link]

  • International Cell Line Authentication Committee (ICLAC). Guide to Human Cell Line Authentication. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Benzodioxole Synthesis

Topic: Challenges in Scaling Up Benzodioxole Synthesis Doc ID: BZX-SC-2024-01 | Version: 2.4 | Status: Active Department: Process Chemistry & Scale-Up Support Introduction: The Scale-Up Transition Welcome. If you are acc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Scaling Up Benzodioxole Synthesis

Doc ID: BZX-SC-2024-01 | Version: 2.4 | Status: Active Department: Process Chemistry & Scale-Up Support

Introduction: The Scale-Up Transition

Welcome. If you are accessing this guide, you are likely transitioning a methylenation protocol from gram-scale optimization (R&D) to kilogram-scale production (Pilot/Manufacturing).

The synthesis of 1,3-benzodioxole (1,2-methylenedioxybenzene) is a deceptive reaction. On a small scale, the reaction of catechol with dihalomethanes appears trivial.[1] However, upon scale-up, three critical variables—mass transfer limitations, exotherm management, and dimerization —can catastrophically impact yield and safety.

This guide prioritizes the Phase Transfer Catalysis (PTC) route over the traditional dipolar aprotic solvent route (DMSO/DMF). While DMSO provides fast kinetics, its high boiling point makes solvent recovery energy-intensive and environmentally unsound at scale. The PTC method is the industry standard for sustainable, scalable manufacturing.

Module 1: Core Chemistry & Mechanism

The Reaction System

The transformation involves the nucleophilic substitution of catechol (1,2-dihydroxybenzene) with dichloromethane (DCM) or dibromomethane (DBM).

Critical Mechanistic Insight: The reaction proceeds via a dianion intermediate. The first alkylation is intermolecular (slow, rate-determining), while the second is intramolecular (fast, cyclization).

  • Risk: If the concentration of the mono-alkylated intermediate is too high, or if agitation is poor, the intermediate may react with another catechol molecule rather than cyclizing, leading to dimers (intermolecular etherification).

Visualizing the Pathway

The following diagram outlines the reaction logic and failure modes.

BenzodioxoleMechanism cluster_main Reaction Pathway Catechol Catechol (Starting Material) Dianion Catechol Dianion (Activated Species) Catechol->Dianion + Base (NaOH) Mono Mono-Halo Intermediate (Critical Junction) Dianion->Mono + CH2Cl2 (Slow) Product 1,3-Benzodioxole (Target) Mono->Product Cyclization (Fast) Intramolecular Dimer Dimer Impurity (High Conc. Artifact) Mono->Dimer + Catechol Dianion Intermolecular (Side Rxn)

Figure 1: Mechanistic pathway highlighting the competition between cyclization (target) and dimerization (impurity).

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

This section addresses specific failure modes encountered during scale-up.

Issue 1: Low Conversion / Stalled Reaction

Symptom: HPLC shows >10% unreacted catechol after 24 hours. Root Cause: In PTC systems, the reaction occurs at the interface of the organic (DCM) and aqueous (NaOH) phases. As the scale increases, the surface-area-to-volume ratio decreases, starving the reaction of catalyst transfer.

Diagnostic Check Corrective Action Scientific Rationale
Agitation Speed Increase impeller tip speed to >2.5 m/s.PTC is mass-transfer limited . High shear is required to maximize interfacial area.
Catalyst Choice Switch from TBAB to Adogen® 464 or CTAB.More lipophilic quaternary ammonium salts (larger alkyl chains) partition better into the organic phase, enhancing transfer rates [1].
Water Content Reduce water volume in the aqueous phase.Increasing the concentration of NaOH (up to 50% w/w) increases the chemical potential of the hydroxide, driving deprotonation.
Issue 2: Thermal Runaway & Pressure Buildup

Symptom: Rapid temperature spike or pressure relief valve activation. Root Cause: The alkylation is exothermic.[2] DCM has a low boiling point (40°C). If the heat release rate exceeds the condenser's cooling capacity, solvent vapor pressure spikes.

Protocol for Thermal Safety:

  • Dosing Strategy: Do not add base all at once. Use a semi-batch approach:

    • Charge Catechol, PTC, and DCM.

    • Heat to gentle reflux.

    • Dose 50% NaOH solution slowly over 4–6 hours.

  • Self-Validating Control: Monitor

    
     (Difference between reactor internal temp and jacket temp). If 
    
    
    
    , stop addition immediately.
Issue 3: High Dimer Formation

Symptom: Thick, tarry residue during workup; "doublet" peaks in LC-MS. Root Cause: High local concentration of catechol relative to DCM.

Troubleshooting Guide:

  • Question: Are you running the reaction concentrated?

  • Answer: Dilution is the solution. Ensure the DCM:Catechol molar ratio is at least 1.5:1 to 2:1 . Excess DCM acts as both reagent and solvent, keeping the mono-halo intermediate surrounded by electrophiles rather than nucleophiles (other catechols).

Module 3: Impurity Profiling & Purification

Understanding your impurity profile is essential for regulatory filing.

Common Impurities Matrix
Impurity TypeStructure DescriptionOriginRemoval Strategy
Dimer Bis(1,3-benzodioxol-5-yl)methaneIntermolecular reaction (Process artifact).High vacuum distillation (Boiling point difference is significant).
Unreacted Catechol 1,2-DihydroxybenzeneIncomplete conversion.Caustic wash (NaOH) during workup. Catechol is soluble in basic water; Product is not.
Chlorophenol 2-chlorophenol derivativesIncomplete cyclization followed by hydrolysis.Difficult to remove. Prevent by ensuring dry conditions and sufficient reaction time.
Purification Workflow (Self-Validating)
  • Quench: Cool mixture to 20°C. Add water to dissolve salts.

  • Phase Cut: Separate organic (DCM/Product) from aqueous (Waste/Catalyst).

  • Caustic Wash (Critical): Wash organic layer with 10% NaOH.

    • Validation: Check pH of aqueous waste. It must be >12 to ensure catechol removal.

  • Distillation: Remove DCM (recycle). Vacuum distill the oil.

    • Target: Product boils at ~60°C @ 10 mmHg (approximate).

Module 4: Decision Tree for Process Optimization

Use this logic flow to diagnose yield issues in real-time.

TroubleshootingTree Start Problem: Low Yield (<70%) CheckConversion Check HPLC: Is Catechol Remaining? Start->CheckConversion HighCatechol Yes: Incomplete Rxn CheckConversion->HighCatechol Yes LowCatechol No: Catechol Consumed CheckConversion->LowCatechol No CheckStirring Check Agitation: Is Vortex/Turbulence Visible? HighCatechol->CheckStirring CheckImpurities Check Impurity Profile: High Dimers? LowCatechol->CheckImpurities IncreaseRPM Action: Increase RPM Change Impeller CheckStirring->IncreaseRPM No (Poor Mixing) CheckBase Action: Check NaOH Conc. (Must be >40%) CheckStirring->CheckBase Yes (Good Mixing) DiluteRxn Action: Increase DCM Ratio (Dilution Effect) CheckImpurities->DiluteRxn Yes (Tarry) CheckWorkup Action: Optimize Caustic Wash CheckImpurities->CheckWorkup No (Clean Profile)

Figure 2: Troubleshooting logic for yield optimization during scale-up.

References

  • Starks, C. M., & Liotta, C. L. (1994).[3] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[3] (Fundamental text on PTC kinetics and catalyst selection).

  • Bonthrone, W., & Cornforth, J. W. (1969).[4] The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204. Link (Seminal paper on the DMSO route, useful for mechanistic comparison).

  • Heather, E., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 248, 140-147. Link (Authoritative source on impurity structures like dimers and brominated byproducts).

  • Leimgruber, W., & Wick, A. E. (1975). Process for the methylenation of catechols.[4][5] U.S. Patent No. 3,922,285. Washington, DC: U.S. Patent and Trademark Office. Link (Industrial process parameters for scale-up).

  • Cabedo, N., et al. (2001). The role of the base in the methylenation of catechols.[4] Tetrahedron Letters, 42(32), 5489-5491. Link (Critical analysis of base strength and particle size effects).

Sources

Optimization

Technical Support Center: Stability Optimization for N-Benzodioxol-5-yl-succinamic Acid

Status: Operational Ticket ID: STAB-BDSA-001 Lead Scientist: Senior Application Scientist, Formulation Chemistry Topic: Improving solution stability and preventing degradation of N-Benzodioxol-5-yl-succinamic acid.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-BDSA-001 Lead Scientist: Senior Application Scientist, Formulation Chemistry Topic: Improving solution stability and preventing degradation of N-Benzodioxol-5-yl-succinamic acid.[1][2][3]

Executive Summary & Mechanism of Instability

The Core Challenge: N-Benzodioxol-5-yl-succinamic acid is an anilic acid derivative.[1][2][3] The primary stability threat in solution is not simple hydrolysis, but rather intramolecular cyclization to form N-(1,3-benzodioxol-5-yl)succinimide.[1][2][3] This reaction is acid-catalyzed and equilibrium-driven.[1][2][3]

Unlike standard amide hydrolysis (which breaks the molecule into two fragments), this cyclization dehydrates the molecule, closing the ring.[3] This results in a less polar, neutral impurity that precipitates or co-elutes in HPLC.[1][2][3]

Mechanistic Pathway (DOT Visualization)[1][2][3]

The following diagram illustrates the equilibrium between the stable open-chain form and the unstable cyclic imide.

StabilityPathway Substrate N-Benzodioxol-5-yl-succinamic Acid (Open Chain - Active) Intermediate Tetrahedral Intermediate Substrate->Intermediate +H+ (Acid Catalysis) Hydrolysis Hydrolysis Products (Aniline + Succinic Acid) Substrate->Hydrolysis Extreme pH / Heat (Slow) Succinimide N-(Benzodioxol-5-yl)succinimide (Cyclized - Inactive/Precipitate) Intermediate->Succinimide - H2O (Cyclization) Succinimide->Substrate +OH- (Ring Opening)

Figure 1: The dominant degradation pathway is acid-catalyzed cyclization to the succinimide.[1][2][3] Basic conditions favor the open-ring salt form.[1]

Diagnostic Module: Is Your Compound Degrading?

Before altering your protocol, confirm the degradation mode.[3] Use this troubleshooting matrix.

ObservationProbable CauseMechanismVerification Step
New HPLC Peak (Later RT) CyclizationFormation of the non-polar Succinimide.[1][2][3]Check peak UV spectrum.[1][2][3] It should retain the benzodioxole signature but lose acid character.[3]
Precipitation in Buffer pH Drift / ProtonationThe free acid form is insoluble; the salt is soluble.Measure pH. If pH < 5, the compound is protonating and cyclizing/precipitating.[3]
New HPLC Peak (Early RT) HydrolysisCleavage into succinic acid and 3,4-methylenedioxyaniline.[1][2][3]Mass Spec check. Look for mass loss of succinyl group.[1][2][3]
Solution turns dark/brown OxidationOxidation of the electron-rich benzodioxole ring.[1][2][3]Add antioxidant (Ascorbic acid or Sodium Metabisulfite).[1][2][3]

Stability Optimization Protocols

Protocol A: The "Goldilocks" pH Strategy

The stability of succinamic acids is strictly pH-dependent.

  • pH < 5: Rapid cyclization to succinimide.[1][2][3]

  • pH > 10: Risk of amide hydrolysis.[1][2][3]

  • Target: pH 7.4 – 8.0 (The Stability Window).

Step-by-Step Buffer Preparation:

  • Select Buffer: Phosphate (PBS) or HEPES are ideal.[1][2][3] Avoid primary amine buffers (Tris) if long-term storage is required, to prevent potential transamidation (though rare).[1][2][3]

  • Concentration: Maintain buffer strength at 50 mM to prevent local pH drops if the compound is acidic.

  • Procedure:

    • Dissolve the compound in a minimum volume of DMSO (stock).[3]

    • Dilute slowly into pre-warmed (25°C) PBS adjusted to pH 7.8 .

    • Critical: Do not add the solid acid directly to water; it will create a local acidic microenvironment promoting cyclization before it dissolves.[3]

Protocol B: Solvent System & Stock Storage

Water promotes the tetrahedral intermediate required for cyclization.[3] Minimizing water activity in the stock solution is crucial.[3]

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSO High solubility; aprotic nature prevents proton exchange required for cyclization.[1][2][3]
Secondary Choice DMAC or DMF Good alternatives if DMSO interferes with downstream biology.[1][2][3]
Avoid Alcohols (MeOH/EtOH) Can lead to esterification of the carboxylic acid tail over time.[3]
Storage Temp -20°C or -80°C Kinetic trapping.[1][2][3] At 4°C, cyclization can still proceed slowly over weeks.[1][2][3]
Protocol C: Troubleshooting Decision Tree

Troubleshooting Start Instability Detected CheckPH Check Solution pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Basic pH > 9.0 CheckPH->Basic Neutral pH 7.0 - 8.0 CheckPH->Neutral ActionAcid Action: Add NaOH or Switch to 50mM HEPES pH 7.8 Acidic->ActionAcid ActionBasic Action: Lower pH to 7.5 to prevent hydrolysis Basic->ActionBasic CheckSolvent Check Solvent/Light Neutral->CheckSolvent Oxidation Is solution brown? CheckSolvent->Oxidation ActionOx Action: Degas solvents, Protect from light Oxidation->ActionOx Yes

Figure 2: Decision matrix for stabilizing N-Benzodioxol-5-yl-succinamic acid solutions.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in water at -20°C? A: No. Freezing water concentrates solutes into liquid micropockets where pH can shift drastically (often becoming acidic), accelerating cyclization even in the freezer.[3] Store stocks in 100% DMSO .

Q2: Why does my compound precipitate when I add it to cell culture media? A: Cell media often has a pH of 7.2–7.[1][2][3]4. If your stock is highly concentrated, the dilution might locally drop the pH or exceed the solubility limit of the neutral imide form if it has already cyclized. Ensure your DMSO stock is fresh and the final concentration of DMSO is <0.5% to maintain solubility without toxicity.

Q3: Is the benzodioxole ring itself unstable? A: Generally, the benzodioxole (methylenedioxy) ring is stable under physiological conditions.[3] However, it is electron-rich.[1][2][3] Avoid mixing with strong Lewis acids or strong oxidants (like bleach or peroxides), which can cleave the methylene bridge or oxidize the aromatic ring.[3]

Q4: I see two peaks in LC-MS with the same mass (M-18). What is happening? A: This confirms cyclization.[1][2][3] The succinamic acid (MW X) loses water (MW 18) to form the succinimide (MW X-18).[3] If you see the same mass, it might be that the succinimide is fracturing in the source. However, usually, you will see the Parent Mass and (Parent - 18).[2][3] If you see two peaks with the same mass, check if you have separable isomers or if the ring is opening/closing on the column.

References

  • Higuchi, T., & Stella, V. J. (1975).[1][2][3] Pro-drugs as Novel Drug Delivery Systems. (Specifically regarding the kinetics of succinamic acid cyclization). American Chemical Society.[1][2][3][4] [1][2][3]

  • PubChem. (2024).[1][2][3][5] Compound Summary: N-(1,3-Benzodioxol-5-yl)succinamic acid.[1][2][3] National Library of Medicine.[1][2][3]

  • Vats, P., et al. (2012).[1][2][3] Mechanistic Investigation for the Acidic Hydrolysis of N-Aryl Hydroxamic Acids. (Analogous kinetics for N-aryl amide/acid systems). Hilaris Publisher.[1][2][3]

  • Kirby, A. J., & Lancaster, P. W. (1972).[1][2][3] Structure and efficiency in intramolecular and enzymatic catalysis.[1][2][3] Catalysis of amide hydrolysis by the carboxy-group. Journal of the Chemical Society, Perkin Transactions 2.[3]

Sources

Troubleshooting

"optimization of high-performance liquid chromatography for benzodioxoles"

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: High-Performance Liquid Chromatography (HPLC) of Benzodioxole Derivatives (e.g., MDMA, Safrole, Piperonyl Butoxide)[1] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: High-Performance Liquid Chromatography (HPLC) of Benzodioxole Derivatives (e.g., MDMA, Safrole, Piperonyl Butoxide)[1]

Introduction: The Benzodioxole Challenge

Benzodioxoles (1,3-benzodioxoles) represent a unique chromatographic challenge.[1] Whether you are analyzing neutral precursors like Safrole or basic amine derivatives like 3,4-Methylenedioxymethamphetamine (MDMA) , the methylenedioxy ring creates specific electronic properties that standard C18 methods often fail to fully exploit.[1]

This guide moves beyond basic "cookbook" recipes. It provides the mechanistic logic required to separate structural isomers, eliminate peak tailing, and validate methods for forensic or pharmaceutical applications.[1]

Module 1: Method Development & Column Selection

Q: My C18 column separates the main peak, but I cannot resolve structural isomers. What should I do?

A: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. [1]

The Mechanism: Standard C18 (alkyl) phases rely almost exclusively on hydrophobic subtraction. Benzodioxole isomers often have identical hydrophobicity (logP). To separate them, you must exploit pi-pi (


) interactions .[1]
  • Phenyl-Hexyl: Offers

    
     overlap with the aromatic ring of the benzodioxole.
    
  • PFP (Pentafluorophenyl): The "nuclear option" for isomers. The fluorine atoms create a strong electron-deficient ring that interacts specifically with the electron-rich methylenedioxy ring, providing orthogonality to C18.[1]

Experimental Protocol: Isomer Separation Strategy

ParameterStandard ConditionIsomer-Specific Condition (Recommended)
Column C18 (3 µm or 5 µm)PFP (Pentafluorophenyl) Propyl (2.7 µm Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.[1]0)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions better than ACN)
Temperature 25°C15°C - 20°C (Lower temp enhances steric selectivity)

Expert Insight: Acetonitrile (ACN) suppresses


 interactions because the solvent's own 

electrons compete with the stationary phase. When using Phenyl or PFP columns, always use Methanol as the organic modifier to maximize selectivity.
Visualization: Column Selection Logic

ColumnSelection Start Start: Analyte Characterization Isomers Are structural isomers present? (e.g., regioisomers) Start->Isomers C18 Use C18 (L1) Standard Hydrophobicity Isomers->C18 No (Single Peak) PFP Use PFP (L43) or Phenyl-Hexyl (L11) Exploit Pi-Pi Interactions Isomers->PFP Yes (Critical Resolution) Basic Is the analyte a basic amine? (e.g., MDMA, MDA) Hybrid Use Hybrid Silica (XTerra/XBridge) High pH Stability (> pH 10) Basic->Hybrid Yes (Severe Tailing) Standard C18 Standard C18 Basic->Standard C18 No (Neutral/Acidic) C18->Basic

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte chemistry.

Module 2: Troubleshooting Peak Tailing

Q: I am analyzing amine-functionalized benzodioxoles (e.g., MDMA) and seeing severe peak tailing (As > 1.5). How do I fix this?

A: The tailing is caused by secondary silanol interactions.[2] You have two pathways to fix this: "The Suppressor Method" (Low pH) or "The Neutralizer Method" (High pH).

Root Cause: Silica supports contain residual silanol groups (Si-OH).[1] Above pH 3.5, these deprotonate to Si-O⁻.[1] Basic drugs (pKa ~9.[3]9) are protonated (BH⁺) under these conditions. The strong ionic attraction between Si-O⁻ and BH⁺ causes the peak to drag (tail).

Pathway A: The Suppressor Method (Traditional)

Force the silanols to remain neutral by lowering pH.

  • Buffer: Phosphate or Formate buffer.

  • Target pH: 2.0 - 3.0 (Must be well below the pKa of silanols).

  • Additive: If tailing persists, add Triethylamine (TEA) at 5-10 mM.[1] TEA acts as a sacrificial base, saturating the silanol sites so your analyte doesn't.

Pathway B: The Neutralizer Method (Modern/Superior)

Force the analyte to be neutral by raising pH.

  • Requirement: You must use a Hybrid Silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to dissolution at high pH.[1]

  • Buffer: 10 mM Ammonium Bicarbonate or Pyrrolidine buffer.

  • Target pH: 10.5 - 11.5 (Above the analyte pKa).

  • Result: The amine becomes neutral (B). Neutral molecules do not interact with silanols. Retention increases significantly, and peak shape becomes perfectly symmetrical.[1]

Module 3: Detection & Sensitivity

Q: What is the optimal UV wavelength? I see literature citing 210 nm and 285 nm.

A: It depends on your requirement for Sensitivity vs. Specificity.

The methylenedioxy ring exhibits two distinct absorption bands.

WavelengthCharacteristicApplication
210 - 235 nm High Sensitivity Quantifying trace impurities.[1] Absorbs strongly but detects everything (solvents, matrix).[1] Low specificity.
284 - 287 nm High Specificity Identification. This is the secondary band specific to the benzodioxole

-system.[1] Use this to confirm identity in complex matrices.

Experimental Validation: Run a spectral scan (DAD) from 190–400 nm.

  • If your S/N ratio at 285 nm is >10, use 285 nm for the cleanest baseline.

  • If detecting trace metabolites, switch to 210 nm but ensure high-purity solvents to minimize background noise.

Module 4: Workflow Visualization

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Tailing Peak Tailing (As > 1.2) Problem->Tailing Split Split Peaks Problem->Split Silanols Silanol Interaction Tailing->Silanols Frit Blocked Frit/Guard Split->Frit Solvent Injection Solvent Mismatch Split->Solvent Shift Retention Shift FixpH Action: Lower pH < 3.0 OR Raise pH > 10.5 Silanols->FixpH FixFrit Action: Reverse Flush or Replace Column Frit->FixFrit FixSolvent Action: Dilute Sample in Mobile Phase Solvent->FixSolvent

Figure 2: Diagnostic flowchart for common chromatographic anomalies associated with benzodioxoles.

References

  • Müller, I. B., & Windberg, C. N. (2005).[1][4] Validation of an HPLC method for quantitation of MDMA in tablets. Journal of Chromatographic Science, 43(8), 434-437.[1][4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Scientific and Technical Publications. Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Benzodioxole WebBook Data. NIST Chemistry WebBook, SRD 69. Link

  • Agilent Technologies. (2020). HPLC Column Selection Guide: Strategies for Separating Basic Compounds. Agilent Technical Literature. Link

Sources

Optimization

Technical Guide: Mastering Reproducibility in Root Growth Assays

To: Research Scientists & Drug Discovery Leads From: Senior Application Scientist, Phenotyping Division Subject: Eliminating "Batch Effects" and Biological Noise in Vertical Plate Assays Introduction: The Crisis of Varia...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Drug Discovery Leads From: Senior Application Scientist, Phenotyping Division Subject: Eliminating "Batch Effects" and Biological Noise in Vertical Plate Assays

Introduction: The Crisis of Variance

In high-throughput phenotyping and drug screening, the root system is a sensitive biosensor. However, it is notoriously prone to environmental noise. A 10% variation in media water potential or a 5-degree shift in plate angle can mimic—or mask—the effect of a candidate compound.

This guide is not a textbook; it is a troubleshooting center designed to isolate and eliminate the hidden variables destroying your error bars. We move beyond "following the recipe" to understanding the physics and physiology of the assay.

Module 1: The Matrix (Media Composition & Chemistry)

The choice of gelling agent is the single most common source of unrepeatable data between labs.

Troubleshooting Q&A

Q: Why do my wild-type controls show different root architectures on Phytagel vs. Agar? A: This is a cation availability issue.

  • The Mechanism: Phytagel (gellan gum) is anionic and requires divalent cations (

    
    , 
    
    
    
    ) to form a gel matrix.[1] It strips these essential nutrients from your MS media, making them less available to the plant.
  • The Result: Plants on Phytagel often exhibit signs of mild nutrient deficiency or hyperhydricity compared to Agar, which contains impurities but does not sequester cations as aggressively.

  • The Fix: If using Phytagel for imaging clarity, you must supplement

    
     and 
    
    
    
    or use a modified MS recipe. Never switch gelling agents mid-project.

Q: My roots are growing into the media rather than on the surface. Is the agar too soft? A: Likely, but the root penetrability is also defined by the gel strength/concentration ratio.

  • The Fix: For vertical assays, standard 0.8% Agar is often too soft. Increase to 1.0% (w/v) Phytoagar or 0.5% Phytagel . This increases surface tension, forcing the root to glide along the surface (thigmotropism) rather than penetrate.

Data: Gelling Agent Impact on Root Phenotype[2]
FeatureBacto Agar (Impure)Phytagel/Gelrite (Purified)Impact on Assay
Optical Clarity Hazy/TranslucentCrystal ClearPhytagel is superior for automated scanning/software analysis.
Cation Status NeutralSequesters

Phytagel requires media optimization to prevent deficiency stress.
Impurities Contains phenolicsMinimalAgar impurities can act as weak biostimulants, altering baseline growth.

Module 2: The Physical Environment (Light & Gravity)

The "Standard" transparent petri dish is a physiological stress chamber. Roots evolved to grow in the dark; exposing them to light fundamentally alters their signaling pathways.

Troubleshooting Q&A

Q: My treatment inhibits root length, but the data is noisy. Why? A: You are likely exposing roots to direct light.[2]

  • The Mechanism: Direct illumination of roots generates Reactive Oxygen Species (ROS) and alters the distribution of PIN proteins (auxin efflux carriers), reducing the primary root meristem size [1].

  • The Fix: Use the D-Root System concept. Insert a black paper or plastic divider into the plate at the root-shoot junction. The shoot gets light; the root stays dark. This restores the natural auxin gradient.

Q: Why do my roots wave or skew to the left/right instead of growing straight down? A: This is an interaction between gravitropism (growth toward gravity) and thigmotropism (touch response).

  • The Fix: Do not place plates perfectly vertical (90°). Tilt them back to 70–75° .

    • Why: At 90°, the root tip frequently loses contact with the agar, swings, and re-enters, causing "stepping." At 70°, the root tip stays in constant contact with the surface, stabilizing the growth vector.

Visualization: The Environmental Signaling Pathway

RootSignaling Light Direct Light (Root) Auxin Auxin (IAA) Transport Light->Auxin Disrupts PIN localization ROS ROS Accumulation Light->ROS Induces stress Sucrose Media Sucrose Sucrose->Auxin Modulates signaling Elongation Root Elongation Sucrose->Elongation Promotes (Energy) Auxin->Elongation Drives cell expansion ROS->Elongation Inhibits Gravity Gravity Vector Gravity->Auxin Directs flow (Gravitropism)

Figure 1: Environmental inputs affecting root elongation.[3] Note that direct light acts as an inhibitor (red path), confounding results if not controlled.

Module 3: Biological Variance (The Start Line)

If your seeds don't germinate synchronously, your t=0 is invalid.

Standardized Protocol: The "Synchronized Start"
  • Sterilization: Use Vapor-Phase Sterilization (Chlorine gas) rather than liquid bleach.

    • Why: Liquid handling damages the seed coat and causes hydration shock. Vapor sterilization allows you to sterilize dry seeds in bulk without triggering germination metabolism prematurely.

  • Stratification (The Equalizer):

    • Plate seeds on 0.5 MS media.

    • Seal plates with gas-permeable tape (e.g., Micropore), not Parafilm (roots need oxygen).

    • Incubate at 4°C for 48 hours in total darkness.

    • Mechanism:[4][5][6][7][8][9][10][11] This breaks dormancy uniformly, ensuring all seeds enter the germination phase simultaneously upon transfer to light [2].

Module 4: Data Acquisition (Imaging & Quantification)

Manual ruler measurements are obsolete and introduce observer bias.

Troubleshooting Q&A

Q: The software can't trace the roots because of condensation on the lid. A: Condensation ruins image segmentation.

  • The Fix: Pour a "condensing layer." Pour a thin layer of high-concentration agar (2%) into the lid of the petri dish or use anti-fog additives. Alternatively, simply wipe lids with 0.01% Triton X-100 (sterile) before closing.

Q: Which software should I use? A: Avoid manual tracing. Use semi-automated topology tools.

SoftwareBest Use CaseProsCons
ImageJ (SmartRoot) Low throughput, high detailTraceability, handles complex architecturesTime-consuming user input
EZ-Rhizo High throughput screeningFully automated, detects lateral rootsFails with crossing roots or poor contrast
RootNav Complex architectureDeep learning-based, handles noise wellRequires higher computational power
Visualization: The Reproducibility Workflow

Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_data Analysis Seed Seed Selection (Size match) Sterilize Vapor Sterilization Seed->Sterilize Stratify Stratification (48h @ 4°C) Sterilize->Stratify Plate Vertical Plate (70°) Shielded Roots Stratify->Plate Chamber Incubator (Constant T/Light) Plate->Chamber Image High-Res Scan (1200 dpi) Chamber->Image Process Automated Tracing (e.g., RootNav) Image->Process

Figure 2: The optimized workflow for high-reproducibility assays. Blue and Green nodes represent critical control points often missed.

References

  • Silva-Navas, J., et al. (2015).[2][3] "D-Root: a system for cultivating plants with the roots in darkness or under different light conditions." Plant Methods, 11, 49. [Link]

  • Julkowska, M. M., et al. (2017).[5] "Genetic Components of Root Architecture Remodeling in Response to Salt Stress." The Plant Cell, 29(12), 3198–3213.[5] [Link]

  • Boyes, D. C., et al. (2001). "Growth stage-based phenotypic analysis of Arabidopsis: a model for high throughput functional genomics in plants." The Plant Cell, 13(7), 1499-1510. [Link]

  • Pound, M. P., et al. (2013). "RootNav: navigating images of complex root architectures." Plant Physiology, 162(4), 1802-1814. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N-(1,3-Benzodioxol-5-yl)succinamic Acid: A Comparative NMR Solvent Guide

Audience: Organic Chemists, Analytical Scientists, and Drug Discovery Researchers.[1] Content Type: Technical Comparison & Application Guide. Strategic Overview N-(1,3-Benzodioxol-5-yl)succinamic acid is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Organic Chemists, Analytical Scientists, and Drug Discovery Researchers.[1] Content Type: Technical Comparison & Application Guide.

Strategic Overview

N-(1,3-Benzodioxol-5-yl)succinamic acid is a critical intermediate often encountered in the synthesis of tadalafil analogs and various anti-inflammatory agents.[1] Synthesized via the nucleophilic ring-opening of succinic anhydride by 3,4-methylenedioxyaniline, this molecule presents a specific characterization challenge: it possesses both a rigid, lipophilic aromatic core and a flexible, polar hydrophilic tail (the succinamic acid chain).[1]

The Challenge: Standard NMR protocols using Chloroform-d (


) frequently fail to confirm the full structure due to the amphiphilic nature of the compound.[1] The carboxylic acid proton often undergoes rapid exchange or aggregation, disappearing from the spectrum, while the amide proton signal can be broad and ambiguous.[1]

The Solution: This guide compares the efficacy of DMSO-d6 versus Chloroform-d (


)  for the structural confirmation of this compound. We provide a validated protocol that ensures the visualization of all exchangeable protons (

and

), confirming not just the presence of functional groups but their specific connectivity.

Comparative Analysis: Solvent System Efficacy

The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic protons essential for confirming the formation of the amide bond and the retention of the carboxylic acid.[1]

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended) Chloroform-d (

) (Alternative)
Impact on Validation
Solubility Excellent. Dissolves both the aromatic ring and the polar acid chain.Poor to Moderate. Often requires heating; risk of precipitation in the tube.[1]DMSO ensures quantitative homogenous samples.[1]
Amide (-NH) Sharp, Downfield (~10.0 ppm). Stabilized by H-bonding with solvent.[1]Broad/Variable. Often shifts depending on concentration/temp.[1]DMSO confirms the amide bond formation definitively.[1]
Carboxylic Acid (-COOH) Visible Broad Singlet (~12.0 ppm). Invisible/Very Broad. Often lost to exchange.[1]Only DMSO proves the ring opening of the anhydride.[1]
Water Peak Distinct peak (3.33 ppm).[1]Overlaps with exchangeable protons occasionally.[1]DMSO separates water from the succinyl region.[1]
Viscosity High (Line broadening possible).[1]Low (Sharper peaks).[1]

offers better resolution for coupling constants (

), but DMSO is superior for proton counting.[1]
Technical Insight: The "Invisible" Proton Hazard

In


, the carboxylic acid proton of succinamic derivatives frequently forms intermolecular dimers or exchanges rapidly with trace water in the solvent.[1] This results in a peak so broad it effectively disappears into the baseline.[1] A researcher might incorrectly assume the reaction failed or the product hydrolyzed.[1] DMSO-d6 prevents this by disrupting solute-solute H-bonds and accepting H-bonds from the solute, "locking" the proton in place on the NMR timescale. 

Experimental Protocol

A. Synthesis Context (For Reference)
  • Reactants: 3,4-Methylenedioxyaniline (1.0 eq) + Succinic Anhydride (1.1 eq).[1]

  • Conditions: Reflux in Toluene or DCM; product precipitates.[1]

  • Target Structure: An amide linkage connecting the benzodioxole ring to a 3-carboxy-propyl chain.[1]

B. NMR Sample Preparation (Self-Validating System)

To ensure high signal-to-noise ratio (S/N) and accurate integration:

  • Mass: Weigh 5–10 mg of the dried solid product.

    • Note: Ensure the sample is free of toluene/DCM, as solvent peaks can overlap with succinyl protons.[1]

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak in DMSO appears at 3.33 ppm).[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be crystal clear.

  • Reference: Tetramethylsilane (TMS) is ideal, but residual DMSO pentet (2.50 ppm) is the standard internal reference.[1]

C. Acquisition Parameters[1][2][3]
  • Frequency: 400 MHz or higher recommended.[1]

  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Scans (NS): 16 (sufficient for >5 mg sample).[1]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The carboxylic acid and amide protons have long T1 relaxation times.[1] A short D1 (e.g., 1s) will under-integrate these peaks, leading to incorrect proton counting (e.g., integrating to 0.6H instead of 1.0H).[1]

Structural Assignment & Data Analysis[1][2][3][4][5][6]

Expected Chemical Shifts (DMSO-d6)

The following table outlines the diagnostic peaks required to confirm the structure.

MoietyProton TypeApprox.[1][2][3][4][5][6] Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Acid -COOH12.0 - 12.2 Broad Singlet1HConfirms anhydride ring opening.[1]
Amide -NH-CO-9.9 - 10.1 Singlet1HConfirms amide bond formation.[1]
Aromatic Ar-H (2)7.30 Doublet (

Hz)
1HOrtho to amide; most deshielded Ar-H.
Aromatic Ar-H (6)6.95 dd (

Hz)
1HMeta coupling confirms substitution pattern.[1]
Aromatic Ar-H (5)6.85 Doublet (

Hz)
1HOrtho to oxygen; shielded.[1]
Dioxole -O-CH2-O-5.98 Singlet2HFingerprint: Confirms benzodioxole integrity.[1]
Succinyl -CH2-CO-N2.55 Triplet2HAlpha to amide carbonyl.[1]
Succinyl -CH2-COOH2.45 Triplet2HAlpha to acid carbonyl.[1]

*Note: The succinyl protons often appear as a multiplet or two overlapping triplets near the DMSO solvent residual peak (2.50 ppm).[1] 2D COSY is recommended if these overlap heavily.

Logic Flow for Structural Confirmation

The following diagram illustrates the decision-making process for assigning the structure based on the acquired data.

StructuralAssignment Start Acquire 1H NMR (DMSO-d6) CheckDioxole Check 5.9-6.0 ppm: Singlet (2H) present? Start->CheckDioxole DioxoleYes Benzodioxole Core Intact CheckDioxole->DioxoleYes Yes DioxoleNo STOP: Core Degradation (Check Acid Hydrolysis) CheckDioxole->DioxoleNo No CheckAmide Check ~10.0 ppm: Singlet (1H) present? AmideYes Amide Bond Confirmed CheckAmide->AmideYes Yes AmideNo STOP: Salt Formation? (Did reaction fail?) CheckAmide->AmideNo No CheckAcid Check ~12.0 ppm: Broad Singlet (1H) present? AcidYes Ring Opening Confirmed (Target Molecule) CheckAcid->AcidYes Yes AcidNo Ambiguous: Run D2O Shake or Check Water Content CheckAcid->AcidNo No DioxoleYes->CheckAmide AmideYes->CheckAcid

Caption: Logical workflow for confirming the N-Benzodioxol-5-yl-succinamic acid structure. Green nodes indicate successful validation steps.

Synthesis & Mechanistic Validation

To understand why we look for these specific signals, we must visualize the transformation.[1] The disappearance of the symmetric succinic anhydride signals (usually ~2.9 ppm in


) and the appearance of the distinct amide/acid protons are the primary indicators of success.[1]

SynthesisPathway Aniline 3,4-Methylenedioxyaniline (Amine Nucleophile) Reaction Nucleophilic Acyl Substitution (Ring Opening) Aniline->Reaction Anhydride Succinic Anhydride (Electrophile) Anhydride->Reaction Product N-(1,3-Benzodioxol-5-yl)succinamic acid (Target) Reaction->Product Change1 New Amide H (~10 ppm) Product->Change1 Change2 New Acid H (~12 ppm) Product->Change2 Change3 Loss of Symmetry in Succinyl Chain Product->Change3

Caption: Reaction pathway showing the origin of the diagnostic NMR signals. The symmetry of the anhydride is broken, creating distinct methylene environments.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][7][8] (Authoritative text on amide/acid shifts and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Babij, N. R., et al. (2016).[1][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1] N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid Product Data. (Reference for succinamic acid derivative characterization). Link

Sources

Comparative

"comparative analysis of N-Benzodioxol-5-yl-succinamic acid and NAA"

This guide provides a comparative technical analysis of 1-Naphthaleneacetic acid (NAA) and N-Benzodioxol-5-yl-succinamic acid , synthesizing their chemical properties, mechanisms of action, and experimental applications....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-Naphthaleneacetic acid (NAA) and N-Benzodioxol-5-yl-succinamic acid , synthesizing their chemical properties, mechanisms of action, and experimental applications.

Distinguishing Auxin Agonism from Transport Modulation in Plant Physiology

Executive Summary: The Agonist vs. The Modulator

In the development of plant growth regulators (PGRs) and small-molecule probes, distinguishing between receptor activation and transport inhibition is critical. This guide compares two distinct chemotypes:

  • NAA (1-Naphthaleneacetic acid): The industry-standard Auxin Receptor Agonist . It mimics the natural hormone Indole-3-acetic acid (IAA), binding directly to the TIR1/AFB receptor complex to trigger gene expression.

  • N-Benzodioxol-5-yl-succinamic acid (BDSA): A specialized Auxin Transport Modulator . Belonging to the N-substituted succinamic acid class (structurally related to the classic inhibitor NPA), this compound targets the polar auxin transport (PAT) machinery, specifically efflux carriers (PIN proteins), rather than the nuclear receptor.

Key Insight: While NAA is used to drive growth (rooting, callus induction), BDSA is a tool to direct or block auxin flow, useful for studying gravitropism, embryogenesis, and local accumulation.

Chemical & Physical Profile

The structural divergence dictates their biological function. NAA possesses the compact acetic acid side chain required for the TIR1 pocket, whereas BDSA features a bulky succinamic linker typical of transport inhibitors.

FeatureNAA (1-Naphthaleneacetic acid) N-Benzodioxol-5-yl-succinamic acid
CAS Number 86-87-3205869-28-5 (Representative)
Core Scaffold Naphthalene (Bicyclic aromatic)1,3-Benzodioxole (Piperonyl)
Functional Group Acetic Acid (-CH₂-COOH)Succinamic Acid (-NH-CO-CH₂-CH₂-COOH)
Molecular Weight 186.21 g/mol ~251.24 g/mol
Lipophilicity (LogP) 2.24 (Moderate)~1.8 (Estimated)
pKa 4.2 (Weak acid)~4.5 (Carboxyl), Weakly basic Amide
Primary Target TIR1/AFB F-box proteins (Nuclear)PIN/ABCB Efflux Carriers (Plasma Membrane)
Metabolic Stability Moderate (Conjugated by GH3 enzymes)High (Benzodioxole inhibits P450 metabolism)

Mechanistic Divergence

The following diagram illustrates the opposing pathways of these two compounds. NAA activates the signaling cascade, while BDSA disrupts the spatial distribution of the signal.

AuxinMechanism cluster_cell Plant Cell node_naa NAA (Agonist) node_tir1 TIR1/AFB Receptor node_naa->node_tir1 Binds High Affinity node_bdsa BDSA (Transport Inhibitor) node_pin PIN Efflux Carriers node_bdsa->node_pin Binds/Inhibits node_auxiaa Aux/IAA Repressor node_tir1->node_auxiaa Recruits node_deg Ubiquitination & Degradation node_auxiaa->node_deg Targeted for node_arf ARF Transcription Factors node_deg->node_arf Releases Inhibition node_gene Gene Expression (Rooting/Expansion) node_arf->node_gene Activates node_block Transport Blockage node_pin->node_block Prevents Efflux node_accum Localized Auxin Accumulation node_block->node_accum Disrupts Gradient

Figure 1: Mechanistic comparison. NAA (Green path) enters the nucleus to trigger signaling. BDSA (Red path) acts at the plasma membrane to block auxin exit, altering gradients.

NAA: The "Accelerator"

NAA diffuses passively into the cell. Once inside, it acts as a molecular glue, stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors. This leads to the proteasomal degradation of Aux/IAAs, freeing ARF transcription factors to initiate cell division and elongation.

  • Outcome: Systemic growth, adventitious root formation.

BDSA: The "Traffic Controller"

N-Benzodioxol-5-yl-succinamic acid functions analogously to NPA (N-1-naphthylphthalamic acid) . The succinamic acid moiety interferes with the dynamic cycling of PIN proteins (auxin efflux carriers) at the plasma membrane.

  • Outcome: Auxin becomes trapped inside cells or cannot move basipetally. This abolishes gravitropism (roots lose direction) and inhibits elongation by disrupting the necessary auxin gradient.

  • Benzodioxole Advantage: The 1,3-benzodioxole ring is a known inhibitor of Cytochrome P450 monooxygenases. This suggests BDSA may have a longer half-life in vivo compared to simple naphthyl derivatives, making it a more persistent probe.

Experimental Protocols

To validate the performance of BDSA against NAA, the following self-validating protocols are recommended.

Experiment A: The Rooting vs. Inhibition Assay

This assay differentiates the agonist (NAA) from the inhibitor (BDSA) based on root morphology.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium plates.

  • NAA stock (10 mM in Ethanol).

  • BDSA stock (10 mM in DMSO).

Protocol:

  • Sterilization: Surface sterilize seeds and stratify at 4°C for 2 days.

  • Treatment Groups:

    • Control: DMSO/EtOH solvent only.

    • NAA (100 nM): Expect root inhibition (high dose) or proliferation of lateral roots.

    • BDSA (1 - 10 µM): Expect agravitropic growth and root tip swelling.

    • Combination (NAA + BDSA): Tests if BDSA blocks the transport of exogenous auxin.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light).

  • Data Collection (Day 7):

    • Measure Primary Root Length (PRL).

    • Count Lateral Roots (LR).

    • Gravitropic Index: Measure the angle of root deviation from the vertical vector.

Expected Results:

Metric Control NAA (100 nM) BDSA (5 µM)
Primary Root Length Normal Short (Auxin toxicity) Short (Gradient disruption)
Lateral Roots Normal Increased (High) Decreased/Fused
Root Direction Vertical Vertical Random (Agravitropic)

| Root Tip Morphology | Pointed | Normal | Swollen/Pin-formed |

Experiment B: The Gravitropism Reorientation Test

This is the definitive test for BDSA activity.

  • Grow seedlings vertically on auxin-free media for 5 days.

  • Transfer seedlings to plates containing 5 µM BDSA .

  • Rotate plates 90° (gravity vector change).

  • Observation: Control roots will bend 90° within 6-12 hours to realign with gravity. BDSA-treated roots will continue growing straight , failing to sense the gravity vector due to blocked auxin redistribution.

Synthesis of Experimental Workflow

The following diagram outlines the decision matrix for selecting between these compounds in a research setting.

Workflow node_start Experimental Goal node_q1 Do you need to INDUCE growth or differentiation? node_start->node_q1 node_q2 Do you need to STUDY spatial distribution? node_q1->node_q2 No node_naa Select NAA (Auxin Agonist) node_q1->node_naa Yes node_bdsa Select BDSA (Transport Inhibitor) node_q2->node_bdsa Yes node_app1 Applications: - Rooting Cuttings - Callus Induction - Fruit Thinning node_naa->node_app1 node_app2 Applications: - Blocking Gravitropism - Inducing Embryogenesis - Synergist Studies node_bdsa->node_app2

Figure 2: Decision matrix for compound selection in plant physiology workflows.

References

  • Overvoorde, P., et al. (2010). "Auxin Signaling: A Complex Network." The Plant Cell. Link

    • Establishes the standard mechanism of NAA/IAA signaling via TIR1.
  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. Link

    • Provides the structural basis for succinamic acid derivatives (like BDSA) acting as transport inhibitors.
  • Wang, J., et al. (2022).[1][2] "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists." Frontiers in Plant Science. Link

    • Contrasts benzodioxole-acetamides (agonists)
  • PubChem Compound Summary. "N-(1,3-Benzodioxol-5-yl)succinamic acid." National Center for Biotechnology Information. Link

    • Verification of chemical structure and physical properties.

Sources

Validation

Comparative Guide: Validating Ligand Binding Affinity to the SCF-TIR1 Complex

Executive Summary The validation of binding affinity for Transport Inhibitor Response 1 (TIR1) derivatives presents a unique challenge in pharmacology: TIR1 does not function as a traditional lock-and-key receptor. Inste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of binding affinity for Transport Inhibitor Response 1 (TIR1) derivatives presents a unique challenge in pharmacology: TIR1 does not function as a traditional lock-and-key receptor. Instead, it acts as a "molecular glue," where the small molecule ligand (auxin or a derivative) fills a cavity in the TIR1 pocket to create a composite surface that recruits a co-receptor (Aux/IAA transcriptional repressors).[1][2][3][4]

Standard 1:1 binding models often fail to capture the efficacy of these derivatives because the high-affinity event is the formation of the ternary complex (TIR1 + Ligand + Aux/IAA), not the binary binding of Ligand to TIR1.

This guide compares the three primary validation methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and AlphaScreen —providing experimental protocols and data interpretation frameworks for researchers developing synthetic auxins or orthogonal Auxin-Inducible Degron (AID) systems.

Part 1: The Mechanistic Challenge

To validate a derivative, you must prove it stabilizes the interaction between the F-box protein (TIR1) and the target degron (Aux/IAA).

The "Molecular Glue" Assembly Pathway The following diagram illustrates the cooperative assembly required for signal transduction. Note the critical role of the cofactor IP6 (inositol hexakisphosphate), without which TIR1 is structurally unstable.

TIR1_Assembly TIR1 Apo-TIR1 (Unstable) HoloTIR1 Holo-TIR1 (Structurally Competent) TIR1->HoloTIR1 + IP6 IP6 Cofactor: IP6 IP6->HoloTIR1 Binary Binary Complex (Low Affinity) HoloTIR1->Binary + Ligand Ligand Ligand (Auxin/Derivative) Ligand->Binary Ternary Ternary Complex (Functional Ubiquitin Ligase) Binary->Ternary + Degron (Cooperative Binding) Degron Aux/IAA Degron (Substrate) Degron->Ternary

Figure 1: The assembly pathway of the SCF-TIR1 complex. Note that the Binary Complex often exhibits low affinity (


) compared to the Ternary Complex (

), making direct ligand-binding assays misleading.
Part 2: Comparative Methodology
1. Surface Plasmon Resonance (SPR)
  • Best For: Kinetic profiling (

    
    , 
    
    
    
    ) and residence time analysis.
  • The Advantage: Allows you to immobilize the Aux/IAA degron peptide and flow the TIR1-Ligand complex over it, mimicking the physiological recruitment process.

  • The Trap: Immobilizing TIR1 directly often deactivates it due to its complex solenoid structure and requirement for the SCF complex assembly.

2. Isothermal Titration Calorimetry (ITC)
  • Best For: Thermodynamic validation (

    
    , 
    
    
    
    ) and stoichiometry (
    
    
    ).
  • The Advantage: Label-free and performed in solution. It is the only method that proves the "molecular glue" mechanism by showing that the ligand and degron bind cooperatively (the enthalpy of the ternary mix is greater than the sum of the parts).

  • The Trap: Requires large amounts of purified protein (mg quantities) and is low-throughput.

3. AlphaScreen / AlphaLISA
  • Best For: High-Throughput Screening (HTS) of derivatives.

  • The Advantage: Highly sensitive proximity assay. Excellent for screening libraries of derivatives to see which ones induce TIR1-Aux/IAA proximity.

  • The Trap: Prone to "hook effects" at high concentrations and false positives from singlet oxygen quenchers.

Part 3: Data Comparison & Performance Metrics

The following table contrasts the performance of these methods when validating 5-Ad-IAA , a bulky derivative used in the "bump-and-hole" orthogonal system (OsTIR1-F74A).

FeatureSPR (Biacore) ITC AlphaScreen
Primary Readout Kinetics (

)
Thermodynamics (

)
Relative Interaction (IC50/EC50)
Sensitivity High (pM - nM range)Medium (

M - nM range)
Very High (pM range)
Sample Consumption Low (<50

g)
High (>1 mg)Very Low (<1

g)
Throughput Medium (Automated runs)Low (1 run/hour)High (384-well plates)
Critical Control Biotin-peptide densityBuffer matching (DMSO)Bead saturation (Hook effect)
Cost per Data Point

$

$
Part 4: Validated Experimental Protocols
Protocol A: SPR Analysis of Ternary Complex Formation

Rationale: We immobilize the Aux/IAA peptide because it is small, stable, and allows the bulky SCF-TIR1 complex to flow over it as the analyte.

Materials:

  • Ligand: Biotinylated Aux/IAA degron peptide (e.g., Biotin-Ahx-AKRGWPPV... from IAA7).

  • Analyte: Purified recombinant SCF-TIR1 complex (expressed in insect cells).

  • Running Buffer: HBS-EP+ containing 50

    
    M IP6  (Critical Cofactor).
    

Step-by-Step Workflow:

  • Chip Preparation: Use a Streptavidin (SA) sensor chip. Condition with 1M NaCl / 50mM NaOH.

  • Immobilization: Inject Biotin-Aux/IAA peptide (10 nM) at 10

    
    L/min to achieve low density (~50-100 RU) to prevent mass transport limitations.
    
  • Analyte Preparation: Prepare a concentration series of SCF-TIR1 (0, 3, 10, 30, 100, 300 nM).

  • The "Glue" Factor:

    • Run 1 (Control): Inject TIR1 series in buffer without the derivative. (Should show negligible binding).

    • Run 2 (Experimental): Inject TIR1 series in buffer supplemented with fixed concentration of derivative (e.g., 50

      
      M 5-Ad-IAA).
      
  • Regeneration: Short pulse (30s) of 0.5% SDS or 3M MgCl2 (optimize for peptide stability).

  • Analysis: Fit curves to a 1:1 binding model (since Ligand is saturating, TIR1+Ligand acts as a single analyte).

Protocol B: AlphaScreen Competition Assay

Rationale: To screen a library of derivatives for their ability to displace a known ligand or induce complex formation.

Materials:

  • Donor Beads: Streptavidin-coated (binds Biotin-Aux/IAA).

  • Acceptor Beads: Anti-FLAG (binds FLAG-TIR1) or Ni-NTA (binds His-TIR1).

  • Buffer: PBS + 0.1% BSA + 0.01% Tween-20 + 50

    
    M IP6 .
    

Step-by-Step Workflow:

  • Mix: In a 384-well OptiPlate, add 5

    
    L of FLAG-TIR1 (final 100 nM) and 5 
    
    
    
    L of Biotin-Aux/IAA (final 100 nM).
  • Ligand Addition: Add 5

    
    L of the derivative library (titration from 1 nM to 100 
    
    
    
    M).
  • Incubation: Incubate for 1 hour at room temperature in the dark (to allow ternary complex equilibrium).

  • Bead Addition: Add 10

    
    L of Donor/Acceptor bead mix (20 
    
    
    
    g/mL final).
  • Final Incubation: Incubate 1 hour in the dark.

  • Read: Measure signal on an EnVision or compatible plate reader (Excitation 680nm, Emission 520-620nm).

  • Plot: Signal vs. Log[Ligand]. A bell-shaped curve (Hook effect) is common; focus on the rising phase (EC50) for affinity ranking.

Part 5: Decision Framework (Workflow)

Use this logic flow to select the correct assay for your stage of research.

Validation_Workflow Start Start: New Derivative HTS Phase 1: AlphaScreen (High Throughput) Start->HTS Hit Is EC50 < 1 µM? HTS->Hit Discard Discard / Refine Structure Hit->Discard No SPR Phase 2: SPR (Kinetics) (Determine residence time) Hit->SPR Yes ITC Phase 3: ITC (Thermodynamics) (Validate stoichiometry) SPR->ITC If kinetics are promising InVivo Phase 4: In Vivo AID Assay (Functional Degradation) ITC->InVivo Final Validation

Figure 2: Strategic workflow for validating TIR1 derivatives. AlphaScreen filters libraries; SPR refines the hits; ITC confirms the mechanism.

References
  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[3][4] Nature, 446(7136), 640–645. [Link]

  • Nishimura, K., Fukagawa, T., Takisawa, H., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells.[5][6][7][8] Nature Methods, 6(12), 917–922. [Link]

  • Yeswanth, R., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCF-TIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2650–2662. [Link]

  • Natsume, T., Kiyomitsu, T., Saga, Y., & Kanemaki, M. T. (2016). Rapid Protein Depletion in Human Cells by Auxin-Inducible Degron Technology with Short 5-Adamantyl-IAA. Cell Reports, 15(1), 210–218. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to Cross-Validating Ligand Binding Affinities (FEP vs. SPR)

Executive Summary: The Concordance Crisis In modern drug discovery, the "valley of death" often lies between the computational prediction of a hit and its experimental validation. While high-throughput molecular docking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Concordance Crisis

In modern drug discovery, the "valley of death" often lies between the computational prediction of a hit and its experimental validation. While high-throughput molecular docking can screen millions of compounds, its ability to accurately rank-order congeneric series is statistically poor (


).

This guide objectively compares the performance of Free Energy Perturbation (FEP) —the current in silico gold standard—against Molecular Docking and the experimental ground truth, Surface Plasmon Resonance (SPR) . We provide a rigorous protocol for cross-validating these methods to ensure your computational models are not just generating data, but generating truth.

Methodology Comparison: The "Product" Landscape

To validate a computational model, one must understand the limitations of the alternatives. Below is a comparative performance analysis of the three primary modalities used in lead optimization.

Table 1: Performance & Resource Matrix
FeatureMolecular Docking (e.g., Glide, AutoDock)Free Energy Perturbation (FEP+)Surface Plasmon Resonance (SPR)
Primary Output Docking Score (arbitrary units)

(kcal/mol)

,

,

Physics Engine Static Scoring FunctionMolecular Dynamics (MD) + Explicit SolventOptical Biosensing (Physical Binding)
Accuracy (RMSE) > 2.0 kcal/mol (Poor Correlation)~0.8 – 1.1 kcal/mol [1]N/A (Ground Truth)
Throughput High (

cmpds/day)
Medium (

cmpds/week)
Medium (

cmpds/week)
Cost NegligibleHigh (GPU Compute)High (Consumables + Protein)
Blind Spot Entropy, Solvation effectsForce Field accuracy, Sampling timeAggregation, Mass Transport limits
The Causality of Error
  • Why Docking Fails Validation: Docking treats the protein as a rigid body and uses implicit solvent models. It ignores the entropic penalty of displacing water molecules from a hydrophobic pocket—a critical component of binding affinity.

  • Why FEP Succeeds: FEP uses "alchemical" transformation cycles (e.g., mutating Ligand A to Ligand B) within a molecular dynamics simulation. By explicitly simulating water and protein flexibility, it captures the thermodynamic reality of binding, yielding an RMSE close to experimental error (~1 kcal/mol).

The Validation Protocol

To cross-validate FEP findings with SPR data, you must establish a Self-Validating System . This protocol ensures that discrepancies are due to model physics, not experimental artifacts.

Phase A: The In Silico Workflow (FEP)

Objective: Generate predicted relative binding free energies (


).
  • System Preparation:

    • Protein structures must be pre-processed (assign bond orders, add hydrogens).

    • Critical Step: Assign protonation states at pH 7.4 using PropKa. An incorrect histidine tautomer can shift

      
       by >2 kcal/mol.
      
  • Ligand Stratification:

    • Align congeneric series to a reference core.

    • Construct a Perturbation Map (Graph) where edges represent chemical transformations.

    • Rule: Limit perturbations to <10 heavy atoms to ensure convergence.

  • Simulation (The Production Run):

    • Run Replica Exchange with Solute Tempering (REST) to enhance sampling.

    • Duration: Minimum 5ns per

      
       window.
      
  • Quality Control:

    • Check Hysteresis : The difference between forward and backward energy calculations should be < 0.5 kcal/mol.

Phase B: The Experimental Workflow (SPR)

Objective: Generate experimental dissociation constants (


) to convert to 

.
  • Immobilization (Sensor Chip CM5/CM7):

    • Use Amine Coupling for standard proteins.

    • Target Density: Aim for low density (

      
       RU) to avoid steric hindrance and rebinding artifacts [2].
      
  • Analyte Injection:

    • Prepare a concentration series spanning 0.1x to 10x the estimated

      
      .
      
    • Buffer Matching: Ensure the running buffer (e.g., HBS-P+) exactly matches the ligand solvent (DMSO concentration) to prevent bulk refractive index jumps.

  • Kinetic vs. Steady State:

    • Use Multi-Cycle Kinetics (MCK) for high-affinity binders (

      
      ).
      
    • Use Steady State Affinity for rapid binders (fragment screening).

Phase C: Statistical Cross-Validation

To validate the model, convert SPR


 to Free Energy:


Where

is the gas constant and

is temperature (298 K).

Calculate the Root Mean Square Error (RMSE) between predicted and experimental values:



  • Pass Criteria: RMSE < 1.2 kcal/mol.

  • Fail Criteria: RMSE > 1.5 kcal/mol indicates Force Field errors or Protein conformational changes not sampled by MD.

Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making processes required for this cross-validation.

Diagram 1: The Integrated Validation Cycle

This diagram demonstrates the iterative loop between computational prediction and wet-lab validation.

ValidationCycle cluster_insilico In Silico Phase cluster_wetlab Experimental Phase Model Structure Prep (PDB + Ligands) FEP FEP+ Simulation (Alchemical Trans.) Model->FEP Pred Predict ΔG FEP->Pred Analysis Correlation Analysis (RMSE Calculation) Pred->Analysis SPR SPR Assay (Biacore/Octet) Data Measure Kd (Convert to ΔG) SPR->Data Data->Analysis Analysis->Model Valid (RMSE < 1.0) Refine Refine Force Field or Pose Analysis->Refine RMSE > 1.5 Refine->Model

Caption: The iterative cycle of refining computational models using SPR data. High RMSE triggers a refinement of the structural model.

Diagram 2: Decision Matrix for Method Selection

When should you deploy FEP versus simple Docking? This decision tree guides resource allocation.

DecisionMatrix Start Start: New Ligand Series StructData Is High-Res Crystal Structure Available? Start->StructData Docking Use Molecular Docking (Pose Prediction Only) StructData->Docking No Congeneric Are changes < 10 heavy atoms? StructData->Congeneric Yes Validate Validate top 10% with SPR Docking->Validate FEP Run FEP+ (High Accuracy) Congeneric->FEP Yes MMGBSA Run MM-GBSA (Medium Accuracy) Congeneric->MMGBSA No (Scaffold Hopping) FEP->Validate MMGBSA->Validate

Caption: Strategic decision tree for selecting the appropriate modeling modality based on structural data and ligand similarity.

Case Study Analysis

Consider a retrospective analysis of a Kinase inhibitor series (e.g., p38 MAP kinase).

  • Scenario: 10 ligands with methyl vs. chloro substitutions.

  • Docking Results: Ranked the series randomly (

    
    ). The scoring function penalized the Chlorine atom due to steric clash, failing to account for the halogen bond energy.
    
  • FEP Results: Correctly predicted the Chlorine analog was 10x more potent (

    
    ). The explicit solvent model captured the displacement of a high-energy water molecule by the Chlorine.
    
  • SPR Validation: Confirmed the

    
     shift from 50 nM to 5 nM.
    

References

  • Wang, L., Wu, Y., Deng, Y., Kim, B., Pierce, L., Krilov, G., ... & Abel, R. (2015). Accurate and reliable prediction of relative ligand binding potency in prospective drug discovery by way of a modern free-energy calculation protocol and force field. Journal of the American Chemical Society, 137(7), 2695-2703. [Link]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531-558. [Link]

  • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. [Link]

Validation

Topic: N-Benzodioxol-5-yl-succinamic acid vs Other Auxin Agonists

This guide provides an in-depth technical comparison of N-Benzodioxol-5-yl-succinamic acid against established auxin agonists (IAA, NAA, 2,4-D) and the novel benzodioxole agonist class (e.g., K-10). Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Benzodioxol-5-yl-succinamic acid against established auxin agonists (IAA, NAA, 2,4-D) and the novel benzodioxole agonist class (e.g., K-10).

Executive Summary & Compound Profile

N-Benzodioxol-5-yl-succinamic acid (CAS: 313393-56-5) represents a specific structural class of auxin-active compounds incorporating the 1,3-benzodioxole (methylenedioxybenzene) pharmacophore. While traditional auxins utilize indole (IAA), naphthalene (NAA), or phenoxy (2,4-D) rings, the benzodioxole ring offers unique electronic properties and metabolic stability profiles.

This guide compares this compound with standard agonists and the recently characterized K-10 (a potent benzodioxole-thioacetamide agonist), analyzing its potential as a TIR1/AFB receptor agonist versus its structural similarity to NPA (N-1-naphthylphthalamic acid) , a known auxin transport inhibitor.

Chemical Identity
  • IUPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid[1]

  • Structure: A succinamic acid linker connecting a carboxylic acid tail to a benzodioxole aromatic head.

  • Key Feature: The amide linkage (-NH-CO-) mimics the structure of certain auxin conjugates and transport inhibitors, distinguishing it from the direct acetic acid tails of IAA or NAA.

Comparative Analysis: Physicochemical & Biological Properties

The following table contrasts N-Benzodioxol-5-yl-succinamic acid with natural and synthetic alternatives.

FeatureN-Benzodioxol-5-yl-succinamic acid IAA (Natural Auxin) NAA (Synthetic) 2,4-D (Herbicidal) K-10 (Benzodioxole Agonist)
Core Ring 1,3-BenzodioxoleIndoleNaphthaleneDichlorobenzene1,3-Benzodioxole
Acid Side Chain Succinamic Acid (4-C linker)Acetic Acid (2-C)Acetic Acid (2-C)Acetic Acid (2-C)Thioacetamide deriv.
Metabolic Stability High (Amide bond resistant to oxidation)Low (Rapid oxidation/conjugation)Moderate High (Resistant to degradation)High
Receptor Affinity Putative (TIR1/AFB5)High (TIR1/AFB1-5)High (TIR1)Low TIR1 / High AFB5High (TIR1)
Transport Potential Polar Transport Inhibitor (NPA-like)Polar Auxin Transport (PAT)Diffusion + PATInflux carrier (AUX1)Systemic
Primary Utility Research / Chemical GeneticsTissue CultureRooting / Tissue CultureHerbicide (Broadleaf)Root Promoter

Critical Insight: The structural resemblance of N-Benzodioxol-5-yl-succinamic acid to NPA (which contains a phthalamic acid linked to a naphthalene ring) suggests it may possess dual activity : acting as a weak agonist at high concentrations or as an Auxin Transport Inhibitor (ATI) by blocking efflux carriers (PIN proteins), unlike pure agonists like 2,4-D.

Mechanism of Action: Signaling Pathways

To determine if N-Benzodioxol-5-yl-succinamic acid acts as a true agonist or a transport modulator, we must map its interaction with the TIR1-Aux/IAA complex versus the PIN Efflux system.

Pathway Diagram (Graphviz DOT)

AuxinSignaling cluster_cell Plant Cell Signaling Compound N-Benzodioxol-5-yl- succinamic acid TIR1 TIR1/AFB Receptor (F-Box Protein) Compound->TIR1 Agonist Binding? (Molecular Glue) PIN PIN Efflux Carriers Compound->PIN Efflux Inhibition? (NPA-like activity) AuxIAA Aux/IAARepressor TIR1->AuxIAA Ubiquitination & Degradation ARF ARF Transcription Factors AuxIAA->ARF Derepression GeneExpr GeneExpr ARF->GeneExpr Auxin Response Genes (Rooting, Elongation)

Figure 1: Dual mechanistic potential.[2] The compound may act as a "Molecular Glue" for TIR1 (Agonist path) or block PIN transporters (Inhibitor path).

Experimental Validation Protocols

To objectively classify N-Benzodioxol-5-yl-succinamic acid, the following experimental workflow is required.

Experiment A: Arabidopsis Root Growth Inhibition Assay (Standard)

Purpose: To quantify auxin agonist activity (inhibition of primary root elongation) vs. transport inhibition (agravitropism).

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS medium plates supplemented with compound gradients: 0, 0.1, 1, 10, 50 µM .

    • Controls: IAA (Positive Agonist), NPA (Transport Inhibitor), DMSO (Solvent).

  • Growth:

    • Stratify seeds at 4°C for 2 days.

    • Grow vertically at 22°C, 16h light/8h dark for 7 days.

  • Data Collection:

    • Primary Root Length: Measure using ImageJ. True agonists (like 2,4-D) cause severe shortening at >1 µM.

    • Root Gravitropism: Rotate plates 90°. If roots fail to re-orient (grow straight), the compound acts as a Transport Inhibitor (NPA-like).

    • Lateral Root Density: Count emerged lateral roots. Agonists typically increase density; transport inhibitors often suppress it or cause tip swelling.

Experiment B: DR5:GUS Reporter Assay

Purpose: To visualize spatial auxin response activation.

  • Material: Arabidopsis transgenic line DR5::GUS (auxin-responsive promoter driving GUS enzyme).

  • Treatment: Incubate 5-day-old seedlings in liquid MS media containing 10 µM of N-Benzodioxol-5-yl-succinamic acid for 6 hours.

  • Staining:

    • Vacuum infiltrate with X-Gluc solution.

    • Incubate overnight at 37°C.

    • Clear chlorophyll with 70% ethanol.

  • Interpretation:

    • Blue precipitate in whole root: Indicates strong Agonist activity (systemic activation).

    • Blue accumulation only at root tip (with collapse): Indicates Transport Inhibition (auxin trapped at synthesis sites).

    • No Blue: Compound is inactive or an antagonist.

Synthesis of Technical Insights

  • Structural Novelty: The benzodioxole ring is a bioisostere of the indole ring but is more lipophilic and resistant to oxidative degradation by IAA-oxidases. This suggests that if N-Benzodioxol-5-yl-succinamic acid binds TIR1, it likely has a longer half-life than IAA.

  • The "Succinamic" Factor: The 4-carbon amide linker is significantly longer than the 2-carbon chain of IAA.

    • Risk:[3] This length may prevent the carboxylic acid from reaching the basic "anchor" residues (Arg403) in the TIR1 pocket.

    • Opportunity: It may bind to AFB5 (Auxin Signaling F-Box 5), which accommodates larger synthetic auxins (like picloram), potentially offering herbicide resistance selectivity .

  • K-10 Comparison: The compound K-10 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide) has been proven to be a potent root promoter. N-Benzodioxol-5-yl-succinamic acid shares the benzodioxole "head" but lacks the benzylthio "tail". Comparative testing is essential to see if the succinamic tail retains activity.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science, 2022.

  • Chemical Biology of Auxin Signaling: Probing the TIR1/AFB Receptor Family. NIH PubMed, 2016.

  • N-Benzo[1,3]dioxol-5-yl-succinamic acid - Chemical Properties. ChemBK / NIST Data.

  • Auxin Transport Inhibitors (NPA and Analogs). Lifeasible Technical Guides.

Sources

Comparative

Precision Analytics: Characterization of Derivatives by High-Resolution Mass Spectrometry (HRMS)

Executive Summary: The Imperative of Derivatization in HRMS In the high-stakes arena of drug development and metabolomics, "seeing" the molecule is not enough; you must define it with absolute certainty. While High-Resol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Derivatization in HRMS

In the high-stakes arena of drug development and metabolomics, "seeing" the molecule is not enough; you must define it with absolute certainty. While High-Resolution Mass Spectrometry (HRMS) has revolutionized our ability to determine elemental composition, it often hits a wall with poorly ionizing compounds (e.g., neutral steroids, fatty acids) or isobaric isomers.

Derivatization is not merely a sample preparation step; it is a chemical amplifier. By tagging analytes with specific functional groups, we engineer the molecule for the instrument—enhancing ionization efficiency by orders of magnitude and introducing unique isotopic signatures.

This guide objectively compares HRMS-based derivative characterization against conventional Low-Resolution MS (LRMS) and NMR, providing a validated workflow for maximizing data integrity.

Technology Comparison: HRMS vs. Alternatives

The choice of platform defines the limit of detection and the confidence of identification. Below is a comparative analysis of HRMS (Orbitrap/Q-TOF) against the industry standards of Triple Quadrupole (LRMS) and NMR.

Table 1: Comparative Performance Matrix
FeatureHRMS (Orbitrap / Q-TOF) LRMS (Triple Quad - QqQ) NMR (Nuclear Magnetic Resonance)
Primary Output Exact Mass (<5 ppm), Elemental FormulaNominal Mass, QuantitationConnectivity, Stereochemistry
Sensitivity (Derivatized) High (Femtogram range) . Derivatization boosts signal 10-1000x.Ultra-High . Gold standard for targeted quantitation.Low . Requires milligrams of pure material.
Specificity Extreme . Resolves isobars (e.g., 34S vs 13C2 isotopes).[1]Moderate. Relies on retention time and transitions (MRM).Absolute . Defines 3D structure and chirality.
Dynamic Range 3-4 Orders of Magnitude (Platform dependent).5-6 Orders of Magnitude.Linear but limited by sensitivity.
Throughput Medium-High (UHPLC coupled).High (Fast scanning MRMs).Low (Long acquisition times).
Best Use Case Unknown ID, Impurity Profiling, Metabolomics. Routine Targeted Quantitation (PK studies).De novo structural elucidation of pure compounds.
Deep Dive: Orbitrap vs. Q-TOF for Derivatives

When characterizing derivatives, the choice between Orbitrap and Q-TOF is critical.

  • Orbitrap: Superior for Fine Isotopic Structure . If your derivative contains Sulfur or unique halogens, the ultra-high resolution (>140,000) allows you to confirm the formula based on the mass defect of the derivative tag itself.

  • Q-TOF: Superior for Speed and Duty Cycle . If you are running fast UHPLC gradients (<5 min) to separate derivatized isomers, the faster scan rate of a Q-TOF ensures you get enough points across the peak for accurate quantitation.

Strategic Workflow: Derivatization for Sensitivity & Specificity

The following workflow describes the Dansylation Protocol , a gold-standard method for analyzing phenols, amines, and thiols (common in drug metabolites and steroids). Dansyl chloride introduces a charged moiety, enhancing ESI response by up to 1000-fold compared to the native analyte.

Experimental Protocol: Dansyl Derivatization for HRMS

Objective: Enhance ionization of phenolic/amine metabolites and improve reverse-phase retention.

Reagents & Materials:
  • Dansyl Chloride (Dns-Cl): 1 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 10.

  • Quenching Agent: 10% Formic Acid.

  • Internal Standard: 13C-labeled analog or structural isomer.

Step-by-Step Methodology:
  • Sample Preparation:

    • Aliquot 50 µL of biological sample (plasma/urine extract) into a glass vial.

    • Expert Insight: Evaporate to dryness under Nitrogen if sensitivity is critical. Residual water can hydrolyze the reagent.

  • Reaction Initiation:

    • Add 25 µL of 0.1 M NaHCO3 (pH 10) . High pH is crucial to deprotonate the analyte, facilitating nucleophilic attack.

    • Add 25 µL of Dansyl Chloride solution . Vortex vigorously for 30 seconds.

  • Incubation:

    • Heat at 60°C for 10-15 minutes .

    • Validation Check: The solution should turn pale yellow. If colorless, reagent was consumed; add more Dns-Cl.

  • Quenching & Cleanup:

    • Add 5 µL of 10% Formic Acid to stop the reaction and stabilize the derivatives.

    • Centrifuge at 12,000 x g for 10 minutes to remove precipitates.

  • HRMS Analysis:

    • Inject 2-5 µL onto a C18 UHPLC column.

    • MS Setting: Positive ESI mode. Target the specific "Dansyl-Shift" (Analyte Mass + 233.05 Da).

Visualizing the Logic: Method Selection & Workflow

The following diagrams illustrate the decision-making process and the experimental flow, generated using Graphviz.

Diagram 1: Decision Matrix for Derivative Characterization

DecisionMatrix Start Start: Analyte Characterization IsIonizable Does it Ionize Well in ESI? Start->IsIonizable DirectHRMS Direct HRMS (Native) IsIonizable->DirectHRMS Yes Derivatize Derivatization Required IsIonizable->Derivatize No (Neutral/Polar) IsPure Is Sample Pure (>95%)? NMR_Path NMR Spectroscopy IsPure->NMR_Path Yes (mg scale) HRMS_Path HRMS (Orbitrap/Q-TOF) IsPure->HRMS_Path No (Complex Matrix) Goal Goal? Derivatize->Goal LRMS_Path LRMS (QqQ) Quant Routine Quantitation Goal->Quant Structure Structural ID / Unknowns Goal->Structure Quant->LRMS_Path Structure->IsPure

Caption: Decision tree for selecting the optimal analytical platform based on ionization efficiency and sample purity.

Diagram 2: The Derivatization-HRMS Workflow

Workflow Sample Biological Sample (Plasma/Urine) Extract Extraction (PPT / LLE) Sample->Extract Dry Evaporation (N2 Dry Down) Extract->Dry Concentrate React Derivatization (e.g., Dansyl-Cl, pH 10) Dry->React Anhydrous Cond. Sep UHPLC Separation (C18 Column) React->Sep Stable Derivative Detect HRMS Detection (Full Scan / ddMS2) Sep->Detect Data Data Processing (Mass Defect Filter) Detect->Data Exact Mass

Caption: Step-by-step workflow for enhancing sensitivity via derivatization and HRMS detection.

Scientific Integrity: Self-Validating Systems

To ensure Trustworthiness in your data, every derivative analysis must include internal validation steps:

  • Mass Defect Filtering: Derivatization agents often introduce a specific mass defect. For example, Iodine-containing derivatives (like in Histamine analysis) have a negative mass defect. Filter your HRMS data to only show ions with the specific mass defect of your tag. This eliminates 90% of matrix noise.

  • Isotopic Pattern Matching: If using a chlorinated agent (like Dansyl Chloride), the HRMS spectrum must show the characteristic 3:1 ratio of ^35^Cl to ^37^Cl. If this pattern is absent, the peak is an artifact, regardless of the accurate mass match.

  • Retention Time Shift: Derivatives are generally more hydrophobic. A successful reaction is confirmed by a predictable shift to a later retention time on a C18 column compared to the native standard.

References

  • Chromatography Online. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals. Retrieved from [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Retrieved from [Link]

  • MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Synthesis Guide: Optimizing P-Chirality in Remdesivir (GS-5734)

[1] Executive Summary In the development of nucleotide prodrugs (ProTides), the installation of the phosphorus stereocenter is the defining challenge.[1][2] This guide objectively compares the Discovery Route (Gen 1) ver...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of nucleotide prodrugs (ProTides), the installation of the phosphorus stereocenter is the defining challenge.[1][2] This guide objectively compares the Discovery Route (Gen 1) versus the Process Route (Gen 2) for the synthesis of Remdesivir (GS-5734).[1]

While the Discovery Route served the immediate need for structure-activity relationship (SAR) studies, it relies on non-selective phosphorylation followed by chiral HPLC—a "brute force" method that is inherently unscalable.[1] The Process Route utilizes stereoselective nucleophilic substitution with a chiral precursor, offering a superior atom economy and reproducibility profile.[1] This guide provides the experimental data and decision frameworks necessary to transition from bench-scale discovery to scalable manufacturing.

The Challenge: The P-Chirality Bottleneck

Remdesivir acts as an adenosine nucleoside analog monophosphoramidate.[1] Its efficacy relies on the specific


-configuration at the phosphorus atom.[1] The biological target, the viral RNA-dependent RNA polymerase (RdRp), exhibits strict stereochemical preference.[1]
  • The Problem: Standard phosphorylation reagents (e.g., phosphoryl chloride) produce a racemic mixture at the phosphorus center.[1]

  • The Consequence: 50% of the advanced intermediate is the inactive

    
    -isomer, representing a massive loss of high-value nucleoside material if not controlled.[1]
    

Route Analysis & Comparative Data

Route A: The Discovery Route (Non-Selective)

Mechanism: The nucleoside core reacts with an intermediate chloridate formed in situ from phenyl phosphorodichloridate and L-alanine 2-ethylbutyl ester.[1]

  • Methodology: Kinetic control is absent.[1] The reaction produces a ~1:1 diastereomeric mixture.[1][2][3][4][5]

  • Purification: Requires tedious chiral HPLC (e.g., ChiralPak) to separate isomers.[1]

  • Verdict: Suitable only for milligram-scale medicinal chemistry.[1]

Route B: The Process Route (Stereoselective)

Mechanism: Utilizes a pre-resolved, optically pure


-chiral precursor (e.g., 

-nitrophenol or pentafluorophenyl activated phosphoramidate).[1]
  • Methodology: The reaction proceeds via an

    
    -type mechanism with inversion of configuration (or retention depending on specific activation).[1] Using the 
    
    
    
    -activated precursor typically yields the desired
    
    
    -product with high fidelity.[1]
  • Purification: The high diastereomeric ratio (dr) allows for purification via crystallization, eliminating HPLC.[1]

  • Verdict: The industry standard for kilogram-to-ton scale manufacturing.[1]

Comparative Metrics
MetricRoute A (Discovery)Route B (Process)Impact
Coupling Yield ~21% (isolated

)
>70%3.3x Efficiency Gain
Diastereomeric Ratio (dr) ~1:1 (

:

)
>95:5 (

:

)
Elimination of chiral waste
Purification Method Chiral HPLCCrystallizationScalability unlocked
Atom Economy Poor (50% loss of nucleoside)HighSustainable manufacturing
E-Factor (Waste) High (Solvent intensive)LowGreen chemistry compliance

Visualizing the Workflow Divergence

The following diagram illustrates the critical operational differences between the two routes. Note the "dead end" in Route A compared to the streamlined flow of Route B.[1]

Synthesis_Comparison Start Nucleoside Core (GS-441524 derivative) RouteA_Step1 Route A: Non-Selective Coupling (Phosphoryl Chloridate) Start->RouteA_Step1 Discovery Method RouteB_Step1 Route B: Stereoselective Coupling (p-Nitrophenol Precursor) Start->RouteB_Step1 Process Method Mix 1:1 Mixture (Sp + Rp Isomers) RouteA_Step1->Mix HPLC Chiral HPLC Separation (High Solvent Cost) Mix->HPLC Waste Rp-Isomer (Discarded) HPLC->Waste Final Purified Remdesivir (>99% Sp-Isomer) HPLC->Final  Low Yield Cryst Crystallization (Solvent/Antisolvent) RouteB_Step1->Cryst  dr > 95:5 Cryst->Final  High Yield

Figure 1: Operational workflow comparison showing the efficiency bottleneck in Route A due to chiral separation.

Experimental Protocol: Stereoselective Coupling (Route B)

Scope: This protocol details the optimized coupling of the nucleoside core with the


-nitrophenol activated phosphoramidate precursor.[1] This method ensures inversion of configuration to the desired 

stereocenter.[1][2]

Reagents:

  • Nucleoside: GS-441524 (protected form, e.g., acetonide)[1]

  • Chiral Precursor:

    
    -2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA)[1]
    
  • Catalyst/Additive: Magnesium Chloride (

    
    )[1]
    
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:
  • Activation:

    • Charge the reaction vessel with the Protected Nucleoside (1.0 equiv) and

      
       (1.0 equiv).[1]
      
    • Add anhydrous THF (10 V).

    • Scientist's Note:

      
       acts as a Lewis acid, coordinating with the nucleoside 5'-OH and the phosphoryl oxygen, organizing the transition state to favor the 
      
      
      
      backside attack.[1]
  • Coupling:

    • Cool the mixture to 0°C.

    • Add DIPEA (2.5 equiv) dropwise to deprotonate the 5'-hydroxyl.[1]

    • Add the Chiral Precursor (1.2 equiv) in portions.[1]

    • Allow the reaction to warm to 20°C and stir for 12–24 hours.

  • Process Check (IPC):

    • Monitor by HPLC.[1][2][4][5][6][7]

    • Target: >98% conversion of nucleoside; dr > 95:5.

    • Troubleshooting: If conversion stalls, add 0.1 equiv additional

      
       and warm to 35°C.[1]
      
  • Work-up & Crystallization:

    • Quench with isopropyl acetate (IPAc) and water.[1] Wash organic layer with 5% citric acid (removes DIPEA) and 5%

      
       (removes 
      
      
      
      -nitrophenol byproduct).[1]
    • Concentrate the organic phase.[1][2][4][5]

    • Crystallization: Add heptane (antisolvent) to the IPAc solution.[1] The

      
      -isomer crystallizes preferentially.[1][2]
      
    • Filter and dry.[1]

Troubleshooting Decision Tree

When the diastereomeric ratio (dr) drops below specification (<90:10), use the following logic to diagnose the failure mode.

Troubleshooting_Logic Start Issue: Low dr (<90:10) Check1 Check Precursor Purity (Is it >99% pure?) Start->Check1 Action1 Recrystallize Precursor Check1->Action1 No Check2 Check Water Content (Karl Fischer) Check1->Check2 Yes Action2 Dry Solvents/Reagents (Water causes hydrolysis) Check2->Action2 High (>0.1%) Check3 Check Temperature (Was T > 25°C?) Check2->Check3 Low Action3 Lower T to 0°C (Improve Kinetic Control) Check3->Action3 Yes OK Proceed to Crystallization Check3->OK No

Figure 2: Diagnostic logic for maintaining stereochemical integrity during scale-up.

References

  • Siegel, D. et al. (2017).[1][3][5][8] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][5][9] Journal of Medicinal Chemistry. [Link][1][3][5][9]

  • Mulvihill, M. M. et al. (2020).[1] "Sustainable Manufacturing of Remdesivir for COVID-19 Treatment." ACS Central Science. [Link][1]

  • Agostini, M. L. et al. (2018).[1] "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease."[1] mBio. [Link][1]

  • Hu, T. et al. (2022).[1][7] "Practical and Highly Efficient Synthesis of Remdesivir from GS-441524." ACS Omega. [Link][1]

Sources

Comparative

Comparative Guide: In Vivo Validation of Benzodioxole Derivatives as Antidiabetic Agents

[1] Executive Summary The 1,3-benzodioxole scaffold (methylenedioxybenzene) has emerged as a critical pharmacophore in the design of next-generation antidiabetic agents. Unlike traditional sulfonylureas that risk exhaust...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,3-benzodioxole scaffold (methylenedioxybenzene) has emerged as a critical pharmacophore in the design of next-generation antidiabetic agents. Unlike traditional sulfonylureas that risk exhausting pancreatic


-cells, benzodioxole derivatives primarily function as insulin sensitizers  and carbohydrate absorption inhibitors .

This guide provides a technical roadmap for validating these derivatives in vivo, specifically targeting Type 2 Diabetes Mellitus (T2DM). It compares their efficacy against standard-of-care agents (Metformin, Acarbose) and details a self-validating experimental workflow using the High-Fat Diet (HFD) + Streptozotocin (STZ) rat model.

Part 1: Mechanistic Rationale & Target Validation

To validate a benzodioxole derivative, one must first confirm its dual-mode of action. Experimental evidence suggests these compounds act through two primary pathways:

  • PPAR-

    
     Agonism (Systemic):  Similar to Thiazolidinediones (TZDs), benzodioxole derivatives bind to Peroxisome Proliferator-Activated Receptor-gamma (PPAR-
    
    
    
    ). This upregulates genes responsible for fatty acid storage and glucose oxidation, thereby reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in skeletal muscle.[1]
  • 
    -Glucosidase/
    
    
    
    -Amylase Inhibition (Luminal):
    The benzodioxole ring mimics the substrate transition state for carbohydrate-digesting enzymes, delaying glucose absorption in the small intestine and blunting postprandial hyperglycemic spikes.
Mechanistic Pathway Visualization

The following diagram illustrates the dual-target signaling cascade activated by benzodioxole ligands.

BenzodioxoleMechanism cluster_Luminal Gut Lumen (Absorption) cluster_Systemic Adipose/Muscle Tissue (Sensitization) Ligand Benzodioxole Derivative Enzymes α-Glucosidase / α-Amylase Ligand->Enzymes Inhibition (IC50 < 10µM) PPAR PPAR-γ Receptor Ligand->PPAR Agonist Binding Carbs Complex Carbohydrates Enzymes->Carbs Catalyzes Glucose Systemic Glucose Influx Carbs->Glucose Hydrolysis RXR RXR Heterodimer PPAR->RXR Dimerization DNA PPRE (DNA) RXR->DNA Transcription GLUT4 GLUT4 Translocation DNA->GLUT4 Upregulation GLUT4->Glucose Uptake Clearance

Figure 1: Dual-mechanism of action showing luminal enzyme inhibition and systemic PPAR-


 activation.

Part 2: Comparative Efficacy Analysis

When publishing validation data, the performance of the benzodioxole derivative (BD-Deriv) must be benchmarked against established therapeutic classes. The table below synthesizes typical performance metrics required for a high-impact publication.

Performance Benchmark Table
MetricBenzodioxole Derivative (BD-Deriv)Metformin (Biguanide)Acarbose (α-Glucosidase Inhibitor)Pioglitazone (TZD)
Primary Mechanism Dual: PPAR-

agonist + Enzyme Inhibitor
AMPK Activator (Hepatic Gluconeogenesis inhibition)Competitive Enzyme Inhibition (Gut)PPAR-

Agonist
Fasting Blood Glucose High Reduction (-40% to -60%)High Reduction (-50%)Low/Moderate ReductionHigh Reduction (-50%)
Postprandial Glucose Significant Suppression (Blunted spike)Moderate SuppressionHigh Suppression Moderate Suppression
Lipid Profile (TG/LDL) Improved (PPAR-

/

effect)
ImprovedNeutralImproved
Body Weight Neutral or Slight Gain (Adipogenesis)Weight LossNeutralWeight Gain (Fluid retention)
Hepatotoxicity Risk Low (Structure-dependent)*Low (Lactic Acidosis risk)Low (GI distress)Moderate (Black Box Warning)

Critical Insight: While Acarbose excels at controlling post-prandial spikes and Metformin manages fasting glucose, optimized benzodioxole derivatives often bridge this gap, offering a balanced profile that addresses both insulin resistance and carbohydrate absorption.

Part 3: Validated Experimental Protocol (In Vivo)

To ensure scientific integrity, the HFD + Low-Dose STZ model is recommended over the high-dose STZ model. The high-dose model destroys


-cells (mimicking Type 1), whereas benzodioxoles are insulin sensitizers requiring some functional 

-cell mass (Type 2 mimic).
Step-by-Step Workflow
1. Animal Preparation & Induction[2][3][4][5][6]
  • Subjects: Male Wistar or Sprague-Dawley rats (180–220g).

  • Dietary Manipulation (Days 1–21): Feed animals a High-Fat Diet (HFD: ~60% calories from fat) to induce insulin resistance.

  • STZ Injection (Day 22):

    • Fast: 6–8 hours.[2]

    • Vehicle: Cold 0.1 M Citrate Buffer (pH 4.5).

    • Dose: 35 mg/kg (Intraperitoneal). Note: This low dose induces partial

      
      -cell dysfunction, not total ablation.
      
    • Post-Care: Provide 10% sucrose water for 24h to prevent fatal hypoglycemia.

2. Confirmation & Grouping (Day 25)
  • Measure Fasting Blood Glucose (FBG).

  • Inclusion Criteria: FBG > 250 mg/dL (stable hyperglycemia).

  • Randomization: Group animals (

    
    ) to ensure equal mean FBG across groups before treatment starts.
    
3. Treatment Regimen (Days 26–56)
  • Vehicle Control: CMC or Tween-80 (0.5%).

  • Positive Control: Metformin (200 mg/kg) or Pioglitazone (10 mg/kg).

  • Test Groups: Benzodioxole Derivative at three dose levels (e.g., 10, 20, 40 mg/kg p.o.).

4. Terminal Analysis
  • Biochemical: HbA1c, Insulin (ELISA), Lipid Profile.

  • Histopathology: Pancreas (Islet morphology, H&E stain) and Liver (Fatty change/steatosis check).

Experimental Workflow Diagram

The following DOT diagram visualizes the critical timeline and decision gates for this protocol.

InVivoProtocol cluster_Treatment Treatment Phase (28 Days) Start Acclimatization (Day 0) HFD High Fat Diet (Days 1-21) Induce Insulin Resistance Start->HFD STZ STZ Injection (Day 22) 35 mg/kg i.p. HFD->STZ Confirm Confirmation (Day 25) FBG > 250 mg/dL STZ->Confirm 72h Stabilization Dosing Daily Oral Gavage (Test Compound vs Metformin) Confirm->Dosing Randomization Sampling Weekly Sampling (FBG & Body Weight) Dosing->Sampling Necropsy Necropsy & Analysis (Day 56) Sampling->Necropsy

Figure 2: Validated HFD+STZ workflow for assessing insulin sensitizers in Type 2 Diabetes models.

Part 4: Safety & Toxicology Considerations

Benzodioxole rings are metabolically active. While generally safe, they can form reactive carbene intermediates via Cytochrome P450 metabolism, potentially leading to Mechanism-Based Inhibition (MBI) of CYP enzymes or hepatotoxicity.

Mandatory Safety Assays:

  • Liver Enzymes: Monitor ALT/AST levels. A significant rise (>3x ULN) indicates hepatotoxicity. Note: Some benzodioxole derivatives have shown hepatoprotective effects against fatty liver, which should be highlighted if observed.

  • ROS Generation: While ROS induction is beneficial for killing cancer cells, in a diabetes context, it exacerbates

    
    -cell apoptosis. Verify that the derivative acts as an antioxidant (scavenging ROS) in normal tissues, rather than a pro-oxidant.
    

References

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 2022.[7] [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 2023.[8] [Link]

  • 1,3-Benzodioxole-based fibrate derivatives as potential hypolipidemic and hepatoprotective agents. Bioorganic & Medicinal Chemistry Letters, 2021.[9] [Link]

  • Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 2021. [Link]

  • Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats. Biomedicines, 2024. [Link]

  • 
    -Glucosidase inhibition activity and in silico study of 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one. Bioorganic & Medicinal Chemistry, 2019.[10]
    [Link]
    

Sources

Validation

Optimizing Antifungal Efficacy: A Comparative Guide to Synergistic Strategies Against Candida albicans

Executive Summary: The Synergistic Imperative The rapid emergence of multi-drug resistant (MDR) Candida albicans strains, particularly those overexpressing efflux pumps (CDR1, CDR2, MDR1), has rendered monotherapy increa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synergistic Imperative

The rapid emergence of multi-drug resistant (MDR) Candida albicans strains, particularly those overexpressing efflux pumps (CDR1, CDR2, MDR1), has rendered monotherapy increasingly obsolete. The traditional "one drug, one target" paradigm is failing. This guide evaluates the efficacy of combinatorial therapies, moving beyond simple additivity to true synergy (Fractional Inhibitory Concentration Index, FICI ≤ 0.5).[1][2][3]

We compare three distinct synergistic classes:

  • Phytochemical Potentiators: (e.g., Curcumin) targeting efflux pumps.

  • Repurposed Non-Antifungals: (e.g., Ibuprofen) disrupting biofilms and membrane potential.

  • Antimicrobial Peptides (AMPs): Facilitating pore formation and drug uptake.

Comparative Analysis of Synergistic Agents

The following data synthesizes experimental outcomes from recent high-impact studies. The "Synergy Score" is derived from the inverse of the FICI (lower FICI = higher synergy).

Table 1: Comparative Efficacy Profile
Synergistic PairPrimary MechanismFICI RangeTarget Strain PhenotypeClinical Potential
Fluconazole (FLC) + Curcumin Efflux Inhibition: Curcumin blocks Cdr1p/Cdr2p transporters, restoring intracellular FLC accumulation.0.09 – 0.50 FLC-Resistant (MDR)High (Low toxicity, oral availability issues)
Fluconazole (FLC) + Ibuprofen Biofilm/Efflux Blockade: Ibuprofen inhibits efflux pumps and reduces biofilm metabolic activity.0.12 – 0.37 Biofilm-forming & PlanktonicModerate (GI toxicity risks at high doses)
Amphotericin B (AmB) + AMPs Membrane Permeabilization: AMPs create pores, allowing lower doses of AmB to enter and kill.0.15 – 0.48 AmB-TolerantHigh (Reduces AmB nephrotoxicity)
Table 2: Mechanistic Differentiators
FeaturePhytochemicals (Curcumin)Repurposed Drugs (Ibuprofen)Peptides (AMPs)
Primary Target ABC Transporters (Cdr1)Biofilm Matrix & EffluxPlasma Membrane
ROS Generation High (Pro-oxidant effect)ModerateVariable
Resistance Reversal Excellent (Resensitizes resistant strains)Good (Prevents tolerance)Excellent (Physical disruption hard to resist)

Mechanistic Visualization: The Dual-Targeting Strategy

Understanding why synergy occurs is critical for experimental design. The diagram below illustrates the "Blockade and Entry" model, specifically how Curcumin restores Fluconazole efficacy.

SynergyMechanism cluster_cell Candida albicans Cell Target Ergosterol Synthesis (ERG11) Death Membrane Collapse & Cell Death Target->Death Depletion Pump Efflux Pump (Cdr1/Mdr1) Resistance Drug Extrusion Pump->Resistance Pumps Out IntraDrug Intracellular Fluconazole IntraDrug->Target Inhibits IntraDrug->Pump Substrate for Fluconazole Fluconazole (FLC) Fluconazole->IntraDrug Passive Diffusion Curcumin Curcumin (Synergist) Curcumin->Pump Inhibits (Allosteric) Resistance->IntraDrug Reduces Conc.

Caption: Blockade and Entry Model. The synergist (Curcumin) inhibits the efflux pump (Yellow), preventing the extrusion of the antifungal (Blue), thereby allowing it to reach its target (Red).

Validated Experimental Protocol: The Checkerboard Assay

To replicate the data above, you must use a rigorous Checkerboard Microdilution Assay . This protocol is self-validating through the inclusion of growth, sterility, and solvent controls.

Pre-requisites & Causality
  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Why? Unbuffered media can shift pH during fungal growth, altering drug ionization and MIC values.

  • Inoculum:

    
     CFU/mL. Why? Too high an inoculum creates an "inoculum effect," artificially raising MICs.
    
  • Solvent: DMSO (Final concentration < 1%). Why? High DMSO is toxic to Candida, causing false positives in synergy.

Workflow Diagram

CheckerboardWorkflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilutions (Drug A: Vertical Drug B: Horizontal) Prep->Dilution Incubate 3. Incubation (35°C, 24-48h) Dilution->Incubate Read 4. Read OD530 & Visual Score Incubate->Read Calc 5. Calculate FICI Read->Calc

Caption: Standard Checkerboard Workflow. The 2D dilution matrix allows simultaneous assessment of 64+ concentration combinations.

Step-by-Step Methodology
  • Plate Layout: Use a 96-well microtiter plate.

    • Rows (A-H): Add Drug A (e.g., Fluconazole) in 2-fold serial dilutions (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Columns (1-8): Add Drug B (e.g., Curcumin) in 2-fold serial dilutions.

    • Column 9: Drug A alone (MIC control).

    • Column 10: Drug B alone (MIC control).

    • Column 11: Growth Control (Media + Cells + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of adjusted C. albicans suspension to all wells except the Sterility Control.
    
  • Incubation: Seal plates to prevent evaporation. Incubate at 35°C for 24 hours (48 hours for slower-growing strains).

  • Analysis: Determine the MIC for each drug alone and the MIC of the combination wells where no visible growth is observed.

Calculation & Interpretation (The Gold Standard)

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:



Interpretation Criteria:

  • Synergy: FICI

    
     (The combined effect is significantly greater than the sum).[1][2][4]
    
  • Additivity/Indifference:

    
     FICI 
    
    
    
    .[2]
  • Antagonism: FICI

    
     (The drugs interfere with each other).[2][5]
    

Expert Note: If the FICI is exactly 0.5, treat it as synergistic, but verify with a Time-Kill Curve assay to confirm the rate of fungicidal activity.

References

  • Synergy of Essential Oils and Nystatin: Comparison of checkerboard assay results for natural products.

  • Fluconazole and Ibuprofen Synergy: Foundational study on NSAID repurposing for fungal infections.

  • Curcumin and Azole Interaction: Mechanistic insight into efflux pump inhibition and FICI calculation.

  • Antimicrobial Peptides and Amphotericin B: Study on membrane permeabilization synergy.

  • FICI Calculation Standards: Guidelines for interpreting fractional inhibitory concentrations.

Sources

Comparative

"independent verification of published benzodioxole research"

Title: Benchmarking the Benzodioxole Scaffold: A Guide to Verifying Metabolic Stability and Bioisosteric Alternatives Executive Summary: The 1,3-benzodioxole (methylenedioxy) moiety is a ubiquitous pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Benzodioxole Scaffold: A Guide to Verifying Metabolic Stability and Bioisosteric Alternatives

Executive Summary: The 1,3-benzodioxole (methylenedioxy) moiety is a ubiquitous pharmacophore in medicinal chemistry, present in therapeutics ranging from tadalafil to paroxetine. However, published literature frequently glosses over its critical liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.

As a Senior Application Scientist, I often see discrepancies between reported potency and actual clinical viability due to this specific metabolic flaw. This guide provides an independent verification framework to evaluate benzodioxole-containing leads against their deuterated analogs and bioisosteric replacements (e.g., benzofurans). We focus on verifying the "Metabolite-Intermediate Complex" (MIC) formation—the hallmark of benzodioxole toxicity.

Part 1: The Benzodioxole Liability & Comparative Analysis

The core issue with the benzodioxole ring is the methylene bridge (


). CYP450 enzymes (specifically CYP2D6 and CYP3A4) oxidize this bridge to a carbene intermediate. This highly reactive species coordinates irreversibly with the heme iron of the enzyme, forming a quasi-irreversible complex that shuts down metabolic clearance.[1]
Comparative Performance Matrix

The following table contrasts the standard benzodioxole scaffold with its two primary optimization strategies: Deuteration (to exploit the Kinetic Isotope Effect) and Scaffold Hopping (Benzofuran).

Feature1,3-Benzodioxole (Baseline)

-Benzodioxole
(Deuterated)
Benzofuran (Bioisostere)
Primary Liability High risk of Mechanism-Based Inhibition (MBI)Reduced MBI risk (C-D bond is stronger)Low/Negligible MBI (No methylene bridge)
Metabolic Mechanism Carbene formation

Heme Adduct
Slower carbene formation (

)
Aromatic hydroxylation / Epoxidation
CYP Inhibition Type Time-Dependent (Irreversible)Time-Dependent (Attenuated)Competitive (Reversible)
Synthetic Feasibility High (Commercial precursors)Moderate (Requires

or similar)
Moderate (Requires cyclization strategy)
Verification Metric IC

Shift > 2.0
IC

Shift < 1.5
No Significant Shift

Part 2: Visualizing the Mechanism of Failure

To understand why verification fails, one must visualize the pathway. The diagram below illustrates the "suicide inhibition" pathway that you must detect in your assays.

Benzodioxole_MBI_Mechanism Substrate Benzodioxole Scaffold Radical C-H Abstraction (Radical Intermediate) Substrate->Radical Oxidation CYP CYP450 (Fe-O) CYP->Radical Catalysis Carbene Carbene Intermediate (:C) Radical->Carbene -H2O Complex Metabolite-Intermediate Complex (MIC) (Inactivated Enzyme) Carbene->Complex Irreversible Coordination

Figure 1: The Mechanism-Based Inactivation pathway. Note the formation of the Carbene species, which covalently binds the P450 Heme, rendering the enzyme inactive.

Part 3: Independent Verification Protocols

Do not rely on literature


 values alone.[2] They often measure reversible inhibition and miss the time-dependent component. You must run a Time-Dependent Inhibition (TDI) IC

Shift Assay
.
Protocol A: The IC Shift Assay (The Gold Standard)

Objective: Determine if the test compound becomes more potent as an inhibitor after metabolic activation.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Probe Substrate (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6).

  • NADPH Regenerating System.[2]

Step-by-Step Methodology:

  • Preparation: Prepare two identical plates:

    • Plate A (

      
      ):  No pre-incubation.
      
    • Plate B (

      
      ):  30-minute pre-incubation.
      
  • Pre-Incubation (The Critical Step):

    • Incubate the test compound (Benzodioxole derivative) with HLM and NADPH for 30 minutes at 37°C.

    • Scientific Rationale: This allows the CYP enzymes to generate the reactive carbene intermediate. If the compound is a suicide inhibitor, it will progressively kill the enzyme during this time.

  • Substrate Addition:

    • Add the probe substrate (at

      
       concentration) to both plates.
      
    • Incubate for a short period (linear range, typically 5-10 min).

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analyze probe metabolite formation via LC-MS/MS.[3]

  • Calculation:

    • Calculate IC

      
       for both plates.
      
    • Shift Ratio =

      
      .[4]
      

Interpretation Criteria:

  • Shift < 1.5: Likely reversible inhibition (Safe).

  • Shift > 1.5: Positive for Time-Dependent Inhibition (Risk).

  • Shift > 10: Potent Mechanism-Based Inactivator (Critical Liability).

Protocol B: Spectral Difference Binding (The "Senior Scientist" Check)

If the IC


 shift is ambiguous, use UV-Vis spectroscopy to detect the physical presence of the MIC.
  • Setup: Dual-cuvette spectrophotometer.

  • Reference: HLM + Compound (No NADPH).

  • Sample: HLM + Compound + NADPH.[2]

  • Scan: 400 nm to 500 nm.

  • Result: A distinct absorption peak at 455 nm confirms the formation of the Benzodioxole-Carbene-Iron complex. This is definitive proof of the liability [1].

Part 4: Decision Logic for Scaffold Optimization

When your verification data confirms MBI, use this logic flow to determine the next chemical step.

Optimization_Logic Start Benzodioxole Hit Verified MBI Positive? Deuterate Synthesize d2-Analog (Deuterium Swap) Start->Deuterate First Optimization Retest Run IC50 Shift Assay Deuterate->Retest Check Shift Ratio < 1.5? Retest->Check Success Advance Candidate (Kinetic Isotope Effect Success) Check->Success Yes Fail Switch Scaffold (Benzofuran/Indole) Check->Fail No (Metabolic Switching)

Figure 2: Decision tree for medicinal chemistry optimization. If deuteration fails to suppress the shift, scaffold hopping is required.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america. Drug Metabolism and Disposition. Link

  • Kerekes, A. D., et al. (2011). Deuteration of the methylenedioxy group of a lead compound targets the metabolic liability. Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2007). Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions.[1][3] Drug Metabolism and Disposition. Link

  • Fozard, J. R., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[5] Juniper Publishers.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Benzo[1,3]dioxol-5-yl-succinamic acid

The following technical guide details the proper disposal procedures for N-Benzo[1,3]dioxol-5-yl-succinamic acid . As a Senior Application Scientist, I have structured this protocol based on functional group analysis and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for N-Benzo[1,3]dioxol-5-yl-succinamic acid .

As a Senior Application Scientist, I have structured this protocol based on functional group analysis and hazardous waste management best practices . Since specific Safety Data Sheets (SDS) for custom research intermediates are often sparse, this guide relies on the chemical behavior of the benzodioxole (methylenedioxy) and succinamic acid moieties to derive safety and disposal logic.

Executive Summary & Immediate Action

  • Waste Classification: Non-Halogenated Organic Acid / Hazardous Chemical Waste.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Sensitizer (Aniline derivative).

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . Do not discharge into municipal sewer systems due to potential aquatic toxicity and metabolic stability of the benzodioxole ring.

Technical Profile & Hazard derivation

To handle this compound safely, we must understand its reactivity. This molecule consists of a carboxylic acid tail (soluble in base) and a benzodioxole amide head (lipophilic, potentially bioactive).

PropertySpecificationOperational Implication
Chemical Structure Amide linkage between Succinic acid and 3,4-Methylenedioxyaniline.Susceptible to hydrolysis in strong acid/base. Keep neutral or slightly acidic during storage.
Functional Groups 1. Carboxylic Acid (-COOH)2.[1] Secondary Amide (-CONH-)3. Benzodioxole RingAcidic: Corrosive to metals.Amide: Stable, but releases aniline derivative upon hydrolysis.Benzodioxole: Metabolic inhibitor (CYP450); treat as bioactive.
Physical State Solid (Crystalline powder).[2]Dust generation is the primary exposure vector.
Incompatibilities Strong Oxidizers, Strong Bases.[3]Do not mix with nitric acid or perchlorates (fire/explosion risk).

Waste Segregation & Decision Logic

Effective disposal starts with segregation. Mixing this compound with incompatible waste streams (e.g., strong oxidizers) can cause uncontrolled exothermic reactions.

Waste Stream Decision Tree

The following logic ensures the compound is routed to the correct waste container.

WasteSegregation Start Waste: N-Benzo[1,3]dioxol-5-yl-succinamic acid StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Dry IsLiquid Dissolved in Solvent StateCheck->IsLiquid Solution BinSolid Solid Hazardous Waste (Label: Organic Acid/Toxic) IsSolid->BinSolid Double Bag SolventCheck Solvent Type? IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Halogenated Solvent Waste (Segregated) Halo->BinHalo BinNonHalo Non-Halogenated Solvent Waste (Organic) NonHalo->BinNonHalo

Figure 1: Waste segregation logic flow. Ensure the presence of halogenated solvents dictates the final liquid waste stream.

Step-by-Step Disposal Protocol

A. Solid Waste (Powder/Crystals)
  • Context: Expired reagent, contaminated weighing boats, or spill cleanup debris.

  • Collection: Transfer the solid into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Benzo[1,3]dioxol-5-yl-succinamic acid" (Do not use abbreviations).

    • Hazard Checkboxes: Irritant, Toxic.

  • Container: Place the sealed bag into the Solid Organic Waste Drum (typically a wide-mouth HDPE drum).

  • Verification: Ensure the drum lid is clamped shut immediately after addition.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Filtrates from synthesis or HPLC effluent.

  • pH Check: If the solution is highly acidic (pH < 2) due to excess reagents, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the solvent drum to prevent drum corrosion or gas evolution.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) -> Halogenated Waste .

    • If dissolved in Methanol/DMSO -> Non-Halogenated Waste .

  • Pouring: Use a funnel with a flash-arrestor screen. Pour slowly to avoid splashing.

  • Log Entry: Record the volume and concentration in the laboratory's waste accumulation log immediately.

Emergency Spill Response

In the event of a spill, rapid containment prevents laboratory contamination.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Clean Clean Surface with Soap & Water ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate spill response workflow. Note the specific instruction to wet the powder to prevent inhalation.

Regulatory & Environmental Context

RCRA Classification (USA)

While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator:

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH ≤ 2.

  • Characteristic of Toxicity (D004-D043): Unlikely, unless contaminated with heavy metals or specific solvents.

  • Generator Knowledge: You must classify this as Hazardous Waste based on the "Irritant" and "Bioactive" nature of the benzodioxole and succinamic acid moieties [1].

Why Incineration?

The benzodioxole ring is chemically robust. Standard wastewater treatment methods (biological degradation) may not fully mineralize the ring structure, leading to potential environmental accumulation. High-temperature incineration (>1000°C) ensures complete destruction of the aromatic system into CO₂, H₂O, and NOx [2].

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press (US).

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Combustion.

  • PubChem Compound Summary. (2024). Succinamic Acid (Structure/Safety Data). National Center for Biotechnology Information.

  • PubChem Compound Summary. (2024). 1,3-Benzodioxole (Structure/Safety Data). National Center for Biotechnology Information.

Sources

Handling

Personal protective equipment for handling N-Benzo[1,3]dioxol-5-yl-succinamic acid

This guide outlines the operational safety, handling, and disposal protocols for N-Benzo[1,3]dioxol-5-yl-succinamic acid (CAS: 313393-56-5). As a specialized research intermediate with limited specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for N-Benzo[1,3]dioxol-5-yl-succinamic acid (CAS: 313393-56-5).

As a specialized research intermediate with limited specific toxicological data, this compound requires a Control Banding approach. We derive our safety standards from its functional substructures: the bioactive benzodioxole (methylenedioxyphenyl) group and the succinamic acid moiety.

Chemical Identity & Hazard Profiling

Parameter Details
Chemical Name N-Benzo[1,3]dioxol-5-yl-succinamic acid
CAS Number 313393-56-5
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight ~237.21 g/mol
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[1]
Substructure Hazard Inference (In Silico Assessment)

Since a full REACH dossier is unavailable, we apply the Precautionary Principle based on its precursors:

  • Benzodioxole Moiety: Structurally related to 3,4-(methylenedioxy)aniline. Potential for skin sensitization and genotoxicity .

  • Succinamic Acid Moiety: Contains a free carboxylic acid and an amide linkage. High probability of severe eye irritation (Category 1) and respiratory irritation .

Risk Assessment Logic

The following diagram illustrates the decision logic used to determine the PPE requirements. This "Substructure Hazard Integration" ensures you are protected against the worst-case properties of the molecule.

HazardLogic Substructures Chemical Substructures Benzodioxole Benzodioxole Group (Bioactive/Aniline-like) Substructures->Benzodioxole Succinamic Succinamic Acid (Free Acid + Amide) Substructures->Succinamic Sensitization Skin Sensitization (Potential) Benzodioxole->Sensitization EyeDamage Severe Eye Damage (Category 1) Succinamic->EyeDamage RespIrritant Respiratory Irritant (Dust/Aerosol) Succinamic->RespIrritant Hazards Predicted Hazards Control Required Control Band Hazards->Control Sensitization->Hazards EyeDamage->Hazards RespIrritant->Hazards OEB3 OEB 3 / BSL-2 Practices (Containment Required) Control->OEB3

Figure 1: Hazard Inference Logic. Deriving safety controls from chemical substructures to establish a conservative OEB 3 (Occupational Exposure Band) handling standard.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab coat and glasses." This compound poses a specific risk of ocular damage and sensitization.[2]

Protection Zone Standard Requirement Technical Rationale
Ocular/Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. The carboxylic acid moiety can cause irreversible corneal opacity upon contact.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick)Outer: Standard Nitrile (change every 30 mins). Inner: Long-cuff Nitrile (taped to sleeve). Latex is NOT recommended due to poor organic solvent resistance.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Handle all solids in a hood. Secondary: If hood is unavailable, use N95/P100 respirator (fit-tested).
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids/dusts, keeping the sensitizer against your skin. Impervious material is required.[3]

Operational Protocols

A. Weighing & Solubilization (Critical Step)
  • Static Risk: Fine organic powders are static-prone. Use an antistatic gun or ionizing bar before weighing to prevent "flying powder."

  • Solvent Choice: Dissolve in DMSO or Methanol initially. Avoid adding water directly to the solid, as it may clump; add water only after the compound is dissolved in organic solvent.

  • Decontamination: Wipe the balance area with a 10% Sodium Carbonate (Na₂CO₃) solution. The base neutralizes the acid moiety and aids in solubilizing residues for removal.

B. Reaction Setup
  • Closed Systems: Perform reactions in sealed vessels (septum-capped vials) whenever possible.

  • Temperature: If heating is required, use an oil bath or heating block. Do not use a heat gun on the open solid, as this generates easily inhalable aerosols.

  • Quenching: If used as an intermediate, quench reactions with a mild buffer (Phosphate, pH 7.4) rather than strong acid/base to prevent uncontrolled hydrolysis.

C. Spill Response Protocol

Follow this logic flow for any accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) or Solution Assess->MajorSolid ActionMinor 1. Cover with wet paper towel (Prevents dust) 2. Wipe up into bag MinorSolid->ActionMinor ActionMajor 1. Evacuate Area 2. Don Full PPE (Tyvek + Resp) 3. Use Absorbent Pads MajorSolid->ActionMajor Decon Decontaminate Surface (10% Na2CO3 Wash) ActionMinor->Decon ActionMajor->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Figure 2: Spill Response Decision Tree. Prioritizing dust suppression for solids and containment for liquids.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. It is an organic acid with potential ecotoxicity.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant."

  • Liquid Waste:

    • Organic Solvent Stream: For DMSO/Methanol solutions.

    • Aqueous Stream: If neutralized. Ensure pH is between 5–9 before disposal if your facility allows treated aqueous waste; otherwise, bulk as aqueous hazardous waste.

  • Container Rinsing: Triple rinse empty vials with methanol before discarding glass.

References

  • PubChem Compound Summary . (n.d.). N-Benzo[1,3]dioxol-5-yl-succinamic acid (CID 5496627). National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.